molecular formula C7H14O3 B1284309 Tert-butyl 3-hydroxypropanoate CAS No. 59854-11-4

Tert-butyl 3-hydroxypropanoate

Cat. No.: B1284309
CAS No.: 59854-11-4
M. Wt: 146.18 g/mol
InChI Key: NSXCURRVJMPAPA-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxypropanoate is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-hydroxypropanoate
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InChI

InChI=1S/C7H14O3/c1-7(2,3)10-6(9)4-5-8/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXCURRVJMPAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585017
Record name tert-Butyl 3-hydroxypropanoate
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59854-11-4
Record name 1,1-Dimethylethyl 3-hydroxypropanoate
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Record name tert-Butyl 3-hydroxypropanoate
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Record name tert-butyl 3-hydroxypropanoate
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Foundational & Exploratory

The Cornerstone of Chiral Synthesis: A Technical Guide to Tert-butyl 3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical development, the demand for enantiomerically pure building blocks is paramount. Among these, tert-butyl 3-hydroxypropanoate has emerged as a versatile and valuable chiral synthon. Its bifunctional nature, possessing both a hydroxyl group and a sterically hindered ester, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound as a chiral building block, with a focus on methodologies for its enantioselective preparation.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid at room temperature.[1][2] The tert-butyl ester group provides significant steric hindrance, which can be strategically exploited in synthetic routes to prevent unwanted side reactions and to direct the stereochemical outcome of subsequent transformations.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₃[3]
Molecular Weight 146.18 g/mol [2][3]
CAS Number 59854-11-4[3]
Appearance Colorless to off-white liquid[4]
Boiling Point 37-38 °C at 2 Torr[4]
Density 0.990 g/mL at 20 °C[1]
Refractive Index (n20/D) 1.424[1]

Applications in Synthesis

The utility of this compound as a chiral building block is demonstrated in its application as a starting material and key intermediate in the synthesis of a variety of important compounds.

Some notable applications include:

  • Photosensitizing Agents: It is used as a reagent in the synthesis of 5-aminolevulinic acid derivatives, which have applications as photosensitizing agents in photodynamic therapy and diagnosis.

  • Antitumor Agents: The compound serves as a reagent in the preparation of pyrrolidinylcarboxamide derivatives, which are being investigated for their potential as antitumor agents.

  • Natural Product Synthesis: It is a key starting material for the synthesis of wortmannilactone C.[5][6]

  • Polymer Chemistry: this compound can be used as a monomer in the production of polymers, contributing to properties such as flexibility and thermal stability.[7] A notable example is its use in the synthesis of ternary statistical methacrylate copolymers.[8]

  • PROTAC Linkers: This molecule has been identified as a potential linker for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[9]

Enantioselective Synthesis of Chiral β-Hydroxy Esters

The true value of this compound lies in its availability in enantiomerically pure forms, (R)- and (S)-tert-butyl 3-hydroxypropanoate. The asymmetric synthesis of β-hydroxy esters is a well-established field, with two primary strategies being asymmetric hydrogenation of the corresponding β-keto ester and the biocatalytic reduction of the same precursor.[10][11]

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral ketones. The use of chiral metal catalysts, such as those based on Ruthenium-BINAP complexes, has proven to be highly effective.

Experimental Protocol: Asymmetric Hydrogenation of a β-Ketoester (Illustrative Example)

This protocol is adapted from a procedure for a similar substrate and illustrates the general methodology.

1. Catalyst Preparation:

  • In a flame-dried, nitrogen-purged flask, combine [RuCl₂(p-cymene)]₂ and the chiral phosphine ligand (e.g., (R)-BINAP) in a degassed solvent such as toluene.

  • Heat the mixture under a nitrogen atmosphere to form the active catalyst complex.

  • The catalyst can be isolated or used in situ for the hydrogenation reaction.

2. Hydrogenation Reaction:

  • In a high-pressure reactor, dissolve the β-keto ester precursor, tert-butyl 3-oxopropanoate, in a suitable solvent (e.g., methanol or ethanol).

  • Add the chiral ruthenium catalyst under an inert atmosphere.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 50-80 °C) for a specified time (typically 4-24 hours).

  • Monitor the reaction progress by techniques such as TLC or HPLC.

3. Work-up and Purification:

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the enantiomerically enriched this compound.

Table 2: Representative Data for Asymmetric Hydrogenation of a β-Keto Ester

ParameterValue
Substrate tert-butyl 2-oxo-3-phenylpropanoate
Catalyst (R)-CBS/BH₃·SMe₂
Yield 85-95%
Enantiomeric Excess (ee) >95%
Reaction Time 2-4 hours
Temperature -78 °C

Note: This data is for an analogous compound and serves as an illustrative example.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly ketoreductases and dehydrogenases, often found in microorganisms like baker's yeast (Saccharomyces cerevisiae), can reduce β-keto esters with high enantioselectivity.

Experimental Protocol: Biocatalytic Reduction of a β-Keto Ester (Illustrative Example)

1. Biocatalyst Preparation:

  • Cultivate the chosen microorganism (e.g., Saccharomyces cerevisiae) in a suitable growth medium.

  • Harvest the cells by centrifugation and wash them with a buffer solution.

  • The cells can be used as a whole-cell biocatalyst, either free or immobilized.

2. Reduction Reaction:

  • In a reaction vessel, suspend the whole-cell biocatalyst in a buffered aqueous solution.

  • Add a co-substrate for cofactor regeneration, such as glucose or isopropanol.

  • Add the β-keto ester precursor, tert-butyl 3-oxopropanoate, to the reaction mixture. The substrate can be added neat or dissolved in a minimal amount of a water-miscible organic solvent.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the progress of the reduction and the enantiomeric excess of the product by chiral GC or HPLC.

3. Work-up and Purification:

  • Once the desired conversion and enantiomeric excess are achieved, separate the biomass by centrifugation or filtration.

  • Extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral this compound.

Visualization of Synthetic Pathways

To further elucidate the synthetic strategies, the following diagrams illustrate the key transformations.

Asymmetric_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_asymmetric_hydrogenation Asymmetric Hydrogenation cluster_biocatalytic_reduction Biocatalytic Reduction tert_butyl_acetoacetate tert-Butyl Acetoacetate H2_chiral_catalyst H₂, Chiral Ru-BINAP catalyst tert_butyl_acetoacetate->H2_chiral_catalyst Reduction yeast Saccharomyces cerevisiae (Ketoreductase) tert_butyl_acetoacetate->yeast Reduction R_product_H (R)-tert-Butyl 3-Hydroxybutyrate H2_chiral_catalyst->R_product_H S_product_H (S)-tert-Butyl 3-Hydroxybutyrate H2_chiral_catalyst->S_product_H S_product_B (S)-tert-Butyl 3-Hydroxybutyrate yeast->S_product_B

Figure 1. General synthetic pathways to chiral tert-butyl 3-hydroxyesters.

Experimental_Workflow Start Start: tert-Butyl 3-Oxopropanoate Reaction Asymmetric Reduction (Hydrogenation or Biocatalysis) Start->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC Analysis (Determine ee) Purification->Analysis Final_Product Enantiopure (R)- or (S)-tert-Butyl 3-Hydroxypropanoate Analysis->Final_Product

Figure 2. A generalized experimental workflow for the synthesis and purification of chiral this compound.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its strategic use enables the efficient and stereocontrolled construction of complex molecules, particularly in the development of new pharmaceuticals. The continued development of robust and scalable methods for its enantioselective synthesis will undoubtedly further solidify its position as an indispensable tool for chemists in both academic and industrial research. This guide has provided a foundational understanding of its properties, applications, and the key synthetic methodologies that unlock its potential as a chiral building block.

References

An In-depth Technical Guide to Tert-butyl 3-hydroxypropanoate (CAS: 59854-11-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-hydroxypropanoate, with the CAS number 59854-11-4, is a valuable building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science applications. Its bifunctional nature, possessing both a hydroxyl group and a protected carboxylic acid, allows for sequential and controlled modifications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and key applications, with a focus on its role as a precursor in the synthesis of bioactive molecules and advanced materials. Detailed experimental protocols and visual diagrams of synthetic pathways are included to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

This compound is a combustible liquid at room temperature.[1] It is characterized by the presence of a tertiary-butyl ester group, which serves as a protecting group for the carboxylic acid functionality, and a primary hydroxyl group that can undergo various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 59854-11-4
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Appearance Colorless to off-white liquid
Density 0.990 g/mL at 20 °C[2]
Refractive Index (n20/D) 1.424
Boiling Point 37-38 °C at 2 Torr[3]
PKA (Predicted) 14.33 ± 0.10[3]

Table 2: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms 1,1-Dimethylethyl 3-hydroxypropanoate, 3-Hydroxypropanoic acid tert-butyl ester, 3-Hydroxypropionate tert-butyl ester, tert-Butyl 3-hydroxypropionate
InChI InChI=1S/C7H14O3/c1-7(2,3)10-6(9)4-5-8/h8H,4-5H2,1-3H3
InChIKey NSXCURRVJMPAPA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCO

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8t2H-CH₂-OH
~2.5t2H-CH₂-COO-
~2.0br s1H-OH
1.45s9H-C(CH₃)₃

Table 4: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)Assignment
~172C=O
~81-C(CH₃)₃
~59-CH₂-OH
~38-CH₂-COO-
~28-C(CH₃)₃

Table 5: FT-IR Spectroscopic Data (Characteristic Peaks)

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (hydroxyl)
2980-2850C-H stretch (aliphatic)
1735-1715C=O stretch (ester)
1250-1150C-O stretch (ester)
1050C-O stretch (primary alcohol)

Table 6: Mass Spectrometry Data (Predicted Fragmentation)

m/zFragment Ion
146[M]⁺
131[M - CH₃]⁺
103[M - C₃H₇]⁺
87[M - OC(CH₃)₃]⁺
57[C(CH₃)₃]⁺

Synthesis

A common and effective method for the synthesis of this compound is the Steglich esterification of 3-hydroxypropionic acid with tert-butanol. This method is advantageous as it proceeds under mild conditions, which is crucial for handling the acid-labile tert-butyl ester group.[4][5][6]

Experimental Protocol: Steglich Esterification

This protocol describes the synthesis of this compound from 3-hydroxypropionic acid and tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • 3-Hydroxypropionic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxypropionic acid (1.0 eq) and tert-butanol (1.5 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold dichloromethane.

  • Combine the filtrates and wash successively with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents 3-Hydroxypropionic_Acid 3-Hydroxypropionic Acid Reaction_Mixture Reaction Mixture (0°C to RT) 3-Hydroxypropionic_Acid->Reaction_Mixture tert-Butanol tert-Butanol tert-Butanol->Reaction_Mixture DCC DCC DCC->Reaction_Mixture DMAP DMAP DMAP->Reaction_Mixture DCM DCM (Solvent) DCM->Reaction_Mixture Workup Workup (Filtration, Washes) Reaction_Mixture->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Synthesis workflow for this compound.

Applications in Synthesis

This compound is a versatile starting material for the synthesis of several important classes of molecules.

Synthesis of Wortmannilactone C Analogues

This compound is a key starting material in the convergent synthesis of diastereomers of wortmannilactone C, a macrolide with potential cytotoxic activity.[7][8][9] The synthesis involves a multi-step sequence where the tert-butyl ester protects the carboxylic acid while the hydroxyl group is elaborated into a more complex fragment.

The initial steps in the synthesis of a key fragment for a wortmannilactone C diastereomer starting from this compound are as follows:

  • Protection of the hydroxyl group.

  • Reduction of the ester to an aldehyde.

  • Enantioselective allyltitanation to introduce a new stereocenter.

Wortmannilactone_C_Fragment_Synthesis Start This compound Step1 Protection of -OH group Start->Step1 Intermediate1 Protected Ester Step1->Intermediate1 Step2 Reduction to Aldehyde Intermediate1->Step2 Intermediate2 Protected Aldehyde Step2->Intermediate2 Step3 Enantioselective Allyltitanation Intermediate2->Step3 Fragment Wortmannilactone C Fragment Precursor Step3->Fragment

Initial synthetic steps toward a wortmannilactone C fragment.
Precursor for 5-Aminolevulinic Acid (ALA) Derivatives

This compound serves as a reagent in the synthesis of derivatives of 5-aminolevulinic acid (ALA).[10] ALA and its derivatives are used as photosensitizing agents in photodynamic therapy (PDT). The tert-butyl ester can be transformed into the ALA backbone through a series of reactions that may involve oxidation of the hydroxyl group and subsequent amination. The lipophilic tert-butyl group can enhance cellular uptake before being hydrolyzed to release the active ALA derivative.

ALA_Derivative_Synthesis_Pathway Start This compound Oxidation Oxidation of -OH group Start->Oxidation Aldehyde_Keto_Ester tert-Butyl 3-oxopropanoate or derivative Oxidation->Aldehyde_Keto_Ester Amination Amination Reaction Aldehyde_Keto_Ester->Amination Protected_ALA_Derivative Protected ALA Derivative Amination->Protected_ALA_Derivative Deprotection Ester Hydrolysis Protected_ALA_Derivative->Deprotection Final_Product 5-Aminolevulinic Acid Derivative Deprotection->Final_Product

Generalized pathway to 5-ALA derivatives.
Synthesis of Pyrrolidinylcarboxamide Derivatives

The compound is also utilized as a reagent in the preparation of pyrrolidinylcarboxamide derivatives, which have been investigated as potential antitumor agents.[10] In these syntheses, the hydroxyl group can be converted into a leaving group, followed by nucleophilic substitution with an appropriate amine to form the pyrrolidine ring. The tert-butyl ester can then be hydrolyzed and coupled to form the final carboxamide.

Formation of Metal-Fullerene Frameworks (MFFs)

This compound has been used in the preparation of three-dimensional metal-fullerene frameworks (MFFs).[2] While the exact mechanism is not detailed in the readily available literature, it is plausible that the hydroxyl group of the molecule coordinates to metal centers, and upon thermal decomposition or other activation, the organic backbone helps to template the formation of a porous framework incorporating fullerene molecules.

MFF_Formation_Concept cluster_components Components Metal_Ion Metal Ions Self_Assembly Self-Assembly/ Coordination Metal_Ion->Self_Assembly Fullerene Fullerenes Fullerene->Self_Assembly Ligand tert-Butyl 3-hydroxypropanoate Ligand->Self_Assembly Framework_Formation Framework Formation (e.g., via thermal treatment) Self_Assembly->Framework_Formation MFF Metal-Fullerene Framework Framework_Formation->MFF

Conceptual relationship in MFF formation.

Safety and Handling

This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. Its utility stems from its bifunctional nature, allowing for a range of chemical transformations at both the hydroxyl and the protected carboxyl ends. This guide has provided an in-depth overview of its properties, synthesis, and key applications, particularly in the synthesis of complex natural product analogues and functional materials. The detailed protocols and diagrams are intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

References

"Tert-butyl 3-hydroxypropanoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Tert-butyl 3-hydroxypropanoate

This technical guide provides essential information regarding the chemical properties of this compound, a reagent utilized in the synthesis of various compounds, including 5-aminolevulinic acid and pyrrolidinylcarboxamide derivatives for potential use as photosensitizing and antitumor agents.[1]

Chemical Identity and Properties

The fundamental molecular characteristics of this compound are summarized below. This data is critical for researchers and drug development professionals for accurate experimental design and compound handling.

Identifier Value Source
Molecular Formula C7H14O3PubChem, Santa Cruz Biotechnology[2][3]
Molecular Weight 146.18 g/mol PubChem, Sigma-Aldrich, Santa Cruz Biotechnology[2][3][4][5]
Linear Formula HOCH2CH2COOC(CH3)3Sigma-Aldrich[4][5]
CAS Number 59854-11-4PubChem, Sigma-Aldrich, Santa Cruz Biotechnology[2][3][4][5]

Structural and Molecular Relationships

The following diagram illustrates the direct relationship between the compound's name and its primary molecular identifiers.

Compound This compound Formula Molecular Formula C7H14O3 Compound->Formula Weight Molecular Weight 146.18 g/mol Compound->Weight

Core molecular properties of this compound.

References

A Technical Guide to the Spectral Analysis of Tert-butyl 3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for tert-butyl 3-hydroxypropanoate (CAS No: 59854-11-4), a key building block in organic synthesis. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and structured format. Furthermore, it outlines the experimental protocols for acquiring these spectra, ensuring reproducibility and accurate characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.82Triplet (t)2H-CH₂-OH
~2.51Triplet (t)2H-CH₂-C=O
~2.90 (variable)Singlet (s, broad)1H-OH
1.45Singlet (s)9H-C(CH₃)₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) are expected to be in the range of 6-7 Hz for the triplets.

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~172C=O (Ester carbonyl)
~81-C (CH₃)₃ (Quaternary carbon)
~59-C H₂-OH
~38-C H₂-C=O
~28-C(C H₃)₃

Solvent: CDCl₃

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Strong, BroadO-H Stretch (Alcohol)
2980 - 2850Medium-StrongC-H Stretch (Aliphatic)
1735 - 1715StrongC=O Stretch (Ester)
1250 - 1150StrongC-O Stretch (Ester, t-butyl group)
1050Medium-StrongC-O Stretch (Primary alcohol)
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
146Low[M]⁺ (Molecular Ion)
131Moderate[M - CH₃]⁺
103Moderate[M - C(CH₃)₃]⁺ or [HOCH₂CH₂CO]⁺
89Moderate[M - C₄H₉O]⁺
57High[C(CH₃)₃]⁺ (tert-butyl cation, base peak)
45Moderate[CH₂CH₂OH]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Background Spectrum: Record a background spectrum of the clean, empty salt plates.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common techniques include direct infusion or via a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 30-200 amu.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Workflow and Data Relationship Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample and the relationship between the different analytical techniques.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Sample Chemical Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Molecular Structure & Connectivity NMR->Structure Provides carbon-hydrogen framework Functional_Groups Functional Groups IR->Functional_Groups Identifies characteristic bonds Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Determines mass and fragmentation Conclusion Compound Identity Confirmed Structure->Conclusion Functional_Groups->Conclusion Molecular_Weight->Conclusion

Caption: Workflow for the spectroscopic analysis of a chemical sample.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key hydroxyl and ester functional groups, and the mass spectrum corroborates the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable tert-butyl cation. This guide serves as a valuable resource for researchers and professionals requiring detailed spectral information and analytical protocols for this versatile chemical intermediate.

Technical Guide: Tert-butyl 3-hydroxypropanoate - Solubility and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-butyl 3-hydroxypropanoate, with a focus on its solubility characteristics. This information is critical for its application in research, particularly in the synthesis of photosensitizing agents and antitumor compounds.[1]

Core Compound Information

This compound is an ester with the chemical formula C₇H₁₄O₃.[1] It is also known by several synonyms, including 1,1-Dimethylethyl 3-hydroxypropanoate and 3-Hydroxypropionic acid tert-butyl ester.[1] This compound serves as a key reagent in various organic syntheses.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 59854-11-4[1][2]
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [3]
Appearance Colorless to off-white liquid[2]
Density 0.990 g/mL at 20 °C[2]
Boiling Point 37-38 °C at 2 Torr[2]
Refractive Index n20/D 1.424[2]
Physical Form Liquid
pKa (Predicted) 14.33 ± 0.10[2]

Solubility Profile

General Solubility Expectations:

  • Water: Likely to have limited solubility in water. The polar functional groups will interact with water, but the nonpolar tert-butyl group will hinder complete miscibility.

  • Alcohols (e.g., Ethanol, Methanol): Expected to be soluble due to the ability to form hydrogen bonds with the solvent.

  • Ethers (e.g., Diethyl ether): Expected to be soluble.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.

  • Hydrocarbon Solvents (e.g., Hexane, Toluene): Solubility may be moderate due to the nonpolar tert-butyl group.

For precise quantitative determination of solubility, experimental evaluation is necessary.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the water solubility of a liquid compound like this compound, adapted from the OECD Guideline 105 (Water Solubility).[4][5][6]

Objective: To determine the saturation mass concentration of this compound in water at a specified temperature.

Materials:

  • This compound (high purity)

  • Distilled or deionized water

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Appropriate analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

Procedure:

  • Preliminary Test:

    • To estimate the approximate solubility, add small, incremental amounts of this compound to a known volume of water in a vial.

    • After each addition, shake the vial vigorously and visually inspect for the presence of an undissolved phase.

    • This preliminary test helps in determining the appropriate amount of substance to be used in the definitive test.

  • Flask Method (for solubilities > 10⁻² g/L):

    • Add an excess amount of this compound (as determined from the preliminary test) to a known volume of water in a glass-stoppered flask.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically, take samples to monitor the approach to equilibrium.

    • Once equilibrium is reached, cease agitation and allow the mixture to stand at the test temperature to allow for phase separation.

    • Carefully take a sample from the aqueous phase, ensuring no undissolved ester is transferred. Centrifugation is recommended to separate the two phases.

    • Analyze the concentration of this compound in the aqueous sample using a validated analytical method (e.g., GC-FID or HPLC).

    • Perform the determination in at least duplicate.

  • Data Analysis:

    • Calculate the mean concentration from the replicate measurements.

    • The water solubility is reported as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL) at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the water solubility of this compound using the flask method.

G Workflow for Water Solubility Determination (Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess tert-butyl 3-hydroxypropanoate to water B Place in thermostatic shaker A->B Set Temperature C Agitate to reach equilibrium (e.g., 24-48 hours) B->C D Cease agitation and allow phase separation C->D E Sample aqueous phase (Centrifuge if necessary) D->E F Quantify concentration (e.g., GC-FID or HPLC) E->F G Report solubility (g/L) F->G

Caption: Workflow for determining water solubility via the flask method.

References

The Role of Tert-butyl 3-hydroxypropanoate in the Synthesis of Novel Antitumor Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern oncology, the development of highly targeted and effective therapeutic agents is paramount. Small molecules that can modulate protein function or induce their degradation are at the forefront of this research. Tert-butyl 3-hydroxypropanoate, a versatile chiral building block, has emerged as a significant precursor in the synthesis of innovative antitumor agents. Its utility primarily lies in its role as a flexible and modifiable linker component in Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's own protein degradation machinery to eliminate cancer-promoting proteins. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of such agents, detailing its role in linker chemistry, providing illustrative synthetic protocols, and summarizing the biological activity of the resulting compounds.

Core Application: A Building Block for PROTAC Linkers

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.

This compound serves as an excellent starting material for the synthesis of short, flexible alkyl/ether-based linkers. Its bifunctional nature, possessing both a protected carboxylic acid (tert-butyl ester) and a hydroxyl group, allows for straightforward chemical modifications to introduce reactive handles for conjugation to the POI and E3 ligase ligands. The tert-butyl ester provides a stable protecting group that can be removed under acidic conditions, revealing a carboxylic acid for amide bond formation, a common strategy for attaching the linker to an amine-functionalized ligand. The hydroxyl group can be exploited for etherification or other coupling reactions.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The antitumor agents synthesized using this compound-derived linkers function through the PROTAC mechanism of action. This process involves the recruitment of the cellular ubiquitin-proteasome system to induce the degradation of a specific target protein that is critical for cancer cell survival or proliferation.

dot

PROTAC_Mechanism cluster_cell Cancer Cell POI Target Protein (e.g., Oncogenic Protein) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds to Warhead PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex Forms Bridge E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to Ligand Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Proteasome->Degraded_Fragments Releases Peptides

PROTAC-mediated protein degradation cycle.

The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: The PROTAC molecule is released and can induce the degradation of another target protein molecule, acting catalytically.

Illustrative Synthesis of a PROTAC Linker from this compound

While specific, end-to-end syntheses of commercially developed antitumor agents are often proprietary, the following represents a plausible and illustrative experimental workflow for the synthesis of a PROTAC, demonstrating the incorporation of a linker derived from this compound. This example focuses on the synthesis of a hypothetical PROTAC targeting a generic kinase and recruiting the Cereblon (CRBN) E3 ligase.

dot

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Tert-butyl 3-hydroxypropanoate Step1 Alkylation/ Etherification Start->Step1 Intermediate1 Functionalized Linker Precursor Step1->Intermediate1 Step2 Coupling to E3 Ligase Ligand (e.g., Pomalidomide derivative) Intermediate1->Step2 Intermediate2 Linker-E3 Ligand Conjugate Step2->Intermediate2 Step3 Deprotection (TFA) Intermediate2->Step3 Intermediate3 Carboxylic Acid Intermediate Step3->Intermediate3 Step4 Amide Coupling (HATU, DIPEA) Intermediate3->Step4 Final_PROTAC Final PROTAC Molecule Step4->Final_PROTAC POI_Ligand Target Protein Ligand (e.g., Kinase Inhibitor) POI_Ligand->Step4

General workflow for PROTAC synthesis.

Experimental Protocols

Part 1: Synthesis of a Functionalized Linker Precursor

This protocol describes the synthesis of an exemplary linker with a terminal azide group for click chemistry, a common strategy in PROTAC assembly.

  • Tosylation of this compound:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by dropwise addition of tosyl chloride (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.

  • Azide Formation:

    • Dissolve the tosylated intermediate (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (3.0 eq) and stir the mixture at 60-70 °C for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield tert-butyl 3-azidopropanoate.

Part 2: Assembly of the Final PROTAC

This part of the protocol assumes the availability of an alkyne-modified E3 ligase ligand (e.g., a derivative of pomalidomide) and an amine-functionalized target protein ligand.

  • Deprotection of the tert-butyl ester:

    • Dissolve the tert-butyl 3-azidopropanoate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

    • Stir the solution at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure to obtain 3-azidopropanoic acid.

  • Amide Coupling to the Target Protein Ligand:

    • Dissolve the 3-azidopropanoic acid (1.0 eq) and the amine-functionalized target protein ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude product by preparative HPLC to obtain the azide-functionalized POI ligand-linker conjugate.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):

    • Dissolve the azide-functionalized POI ligand-linker conjugate (1.0 eq) and the alkyne-modified E3 ligase ligand (1.0 eq) in a mixture of t-butanol and water.

    • Add a solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) in water.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Quantitative Data and Biological Evaluation

The efficacy of PROTACs is typically evaluated through a series of in vitro assays to determine their ability to induce the degradation of the target protein and their antiproliferative effects on cancer cell lines.

Table 1: Illustrative Biological Activity of a Hypothetical PROTAC

ParameterValueCell LineDescription
DC50 50 nMMCF-7 (Breast Cancer)Concentration of the PROTAC required to degrade 50% of the target protein after 24 hours of treatment.
Dmax >90%MCF-7 (Breast Cancer)Maximum percentage of target protein degradation achieved.
IC50 100 nMMCF-7 (Breast Cancer)Concentration of the PROTAC that inhibits 50% of cancer cell proliferation after 72 hours of treatment.

Note: The data presented are for illustrative purposes and are representative of typical values for effective PROTAC molecules.

Experimental Protocols for Biological Evaluation

1. Western Blotting for Protein Degradation:

  • Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo):

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

  • Add the viability reagent (e.g., MTT or CellTiter-Glo reagent) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Conclusion

This compound is a valuable and versatile building block in the synthesis of advanced antitumor agents, particularly in the rapidly evolving field of targeted protein degradation. Its utility as a precursor for PROTAC linkers allows for the creation of molecules with tunable properties, which is essential for optimizing the formation of the ternary complex and achieving potent and selective degradation of oncoproteins. The synthetic strategies and biological evaluation methods outlined in this guide provide a foundational understanding for researchers and drug development professionals seeking to leverage this key chemical entity in the design and discovery of next-generation cancer therapeutics. The continued exploration of novel linker chemistries, starting from simple and adaptable precursors like this compound, will undoubtedly contribute to the development of more effective and less toxic treatments for a wide range of malignancies.

Tert-butyl 3-hydroxypropanoate as a Precursor for Metal-Fullerene Frameworks: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Fullerene Frameworks (MFFs) represent a novel class of porous materials with significant potential in advanced drug delivery systems. Their unique architecture, combining the electronic properties of fullerenes with the structural versatility of metal-organic frameworks (MOFs), offers a promising platform for controlled therapeutic release. This technical guide details the role of tert-butyl 3-hydroxypropanoate as a key precursor in the synthesis of MFFs. We provide a comprehensive overview of the synthetic pathways, detailed experimental protocols, characterization techniques, and a discussion of their potential applications in drug development. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Introduction

The convergence of nanotechnology and materials science has paved the way for the development of sophisticated drug delivery platforms. Among these, Metal-Organic Frameworks (MOFs) have garnered considerable attention due to their high porosity, tunable structures, and large surface areas.[1][2] Fullerenes, particularly C60, possess unique electronic and biological properties, including antioxidant activity and the ability to act as drug carriers.[3][4] The integration of fullerenes into MOF structures, creating Metal-Fullerene Frameworks (MFFs), is a promising strategy to develop advanced functional materials for biomedical applications.[5][6][7][8][9]

This compound is a versatile precursor molecule containing both a hydroxyl (-OH) group and a tert-butyl ester group. This bifunctionality allows for a two-step approach to MFF synthesis: initial functionalization of the fullerene core via the hydroxyl group, followed by the coordination of the ester (or its hydrolyzed carboxylic acid derivative) with metal ions to form the framework. This guide will explore a plausible and chemically sound synthetic route for the preparation of MFFs using this precursor, based on established principles of fullerene chemistry and MOF synthesis.

Synthetic Pathway Overview

The synthesis of MFFs from this compound and fullerene C60 can be conceptualized as a two-stage process. The first stage involves the covalent functionalization of the C60 molecule, and the second stage is the construction of the metal-organic framework.

G cluster_0 Stage 1: Fullerene Functionalization cluster_1 Stage 2: MFF Synthesis cluster_2 Post-Synthetic Modification (Optional) C60 Fullerene (C60) Functionalized_C60 Functionalized Fullerene Adduct C60->Functionalized_C60 Radical Addition Precursor This compound Precursor->Functionalized_C60 Metal_Salt Metal Salt (e.g., Zn(NO3)2) MFF Metal-Fullerene Framework (MFF) Functionalized_C60->MFF Solvothermal Synthesis Metal_Salt->MFF Solvent Solvent (e.g., DMF) Solvent->MFF Drug_Molecule Drug Molecule Loaded_MFF Drug-Loaded MFF MFF->Loaded_MFF Drug Encapsulation Drug_Molecule->Loaded_MFF

Caption: Logical workflow for the synthesis of Metal-Fullerene Frameworks.

Experimental Protocols

The following protocols are representative methodologies based on established literature for fullerene functionalization and MOF synthesis.

Stage 1: Synthesis of C60-(O-CH2-CH2-COOtBu)n (Functionalized Fullerene Adduct)

This protocol describes the free-radical addition of the hydroxyl group from this compound to the fullerene C60 cage. This method is adapted from procedures for the free-radical addition of alcohols to C60.[10]

Materials:

  • Fullerene C60

  • This compound

  • Di-tert-butyl peroxide (DTBP) (as a radical initiator)

  • Toluene (anhydrous)

  • Methanol

  • Argon gas

Procedure:

  • In a round-bottom flask, dissolve Fullerene C60 in anhydrous toluene to a concentration of approximately 0.5 mg/mL.

  • Purge the solution with argon gas for 30 minutes to remove dissolved oxygen.

  • Add a 100-fold molar excess of this compound to the solution.

  • Add a 20-fold molar excess of Di-tert-butyl peroxide (DTBP).

  • Reflux the reaction mixture under an argon atmosphere at 120°C for 24 hours.

  • After cooling to room temperature, evaporate the toluene under reduced pressure.

  • Wash the resulting solid residue with methanol to remove unreacted starting materials and byproducts.

  • Centrifuge and decant the methanol. Repeat the washing step three times.

  • Dry the resulting brown-black solid, the functionalized fullerene adduct, under vacuum.

Stage 2: Synthesis of the Metal-Fullerene Framework

This protocol outlines the solvothermal synthesis of the MFF using the functionalized fullerene adduct as the organic linker and a metal salt.

Materials:

  • Functionalized Fullerene Adduct

  • Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a glass vial, dissolve the functionalized fullerene adduct in DMF.

  • In a separate vial, dissolve Zinc Nitrate Hexahydrate in DMF.

  • Mix the two solutions in a 1:2 molar ratio of functionalized fullerene to metal salt.

  • Seal the vial and heat it in an oven at 100°C for 48 hours.

  • After cooling to room temperature, crystals of the MFF should have formed.

  • Carefully decant the DMF and wash the crystals with fresh DMF, followed by ethanol.

  • Activate the MFF by exchanging the solvent with a low-boiling-point solvent like chloroform, followed by heating under vacuum to remove the solvent from the pores.

Characterization Data

Thorough characterization is essential to confirm the successful synthesis and determine the properties of the MFF.

Technique Purpose Expected Results for MFF
FT-IR Spectroscopy To confirm the functionalization of fullerene and the formation of the framework.Appearance of characteristic C-O and C=O stretching bands from the ester group, and shifts in these bands upon coordination to the metal center.
¹H and ¹³C NMR Spectroscopy To characterize the functionalized fullerene adduct.Signals corresponding to the tert-butyl and propanoate protons and carbons. Broadening of fullerene carbon signals in the ¹³C NMR spectrum.
Powder X-Ray Diffraction (PXRD) To determine the crystalline structure and phase purity of the MFF.A diffraction pattern with sharp peaks, indicating a crystalline material. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction data if available.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MFF.A decomposition profile showing the temperature at which the framework starts to degrade.
Brunauer-Emmett-Teller (BET) Analysis To measure the surface area and porosity of the MFF.A Type I or Type IV isotherm, indicating a microporous or mesoporous material, respectively, with a high surface area.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MFF.Images showing the shape and size distribution of the MFF crystals.

Drug Delivery Applications and Mechanisms

MFFs synthesized from this compound can be envisioned as advanced drug delivery systems. The porous nature of the framework allows for the encapsulation of therapeutic molecules, while the fullerene component can impart additional functionalities.

G cluster_0 Drug Loading cluster_1 Drug Release Mechanisms cluster_2 Therapeutic Action MFF Metal-Fullerene Framework Loaded_MFF Drug-Loaded MFF MFF->Loaded_MFF Encapsulation via Diffusion Drug Drug Molecule Drug->Loaded_MFF pH_Change pH Change (e.g., in tumor microenvironment) Released_Drug Released Drug Loaded_MFF->Released_Drug pH_Change->Loaded_MFF Framework Degradation Enzymatic_Cleavage Enzymatic Cleavage Enzymatic_Cleavage->Loaded_MFF Linker Cleavage Diffusion Controlled Diffusion Diffusion->Loaded_MFF Slow Release Target_Cell Target Cell (e.g., Cancer Cell) Released_Drug->Target_Cell Therapeutic_Effect Therapeutic Effect Target_Cell->Therapeutic_Effect

Caption: Potential drug delivery and release mechanisms of MFFs.

The drug loading can be achieved by soaking the activated MFF in a concentrated solution of the drug. The release of the encapsulated drug can be triggered by various stimuli, such as a change in pH, the presence of specific enzymes, or through controlled diffusion. The fullerene units within the framework may also contribute to the therapeutic effect through their antioxidant properties or by acting as photosensitizers in photodynamic therapy.

Conclusion

While the direct synthesis of Metal-Fullerene Frameworks from this compound is an emerging area of research, this guide provides a scientifically grounded framework for its potential realization. The proposed synthetic pathway, based on established chemical principles, offers a starting point for researchers to explore this novel class of materials. The unique combination of a versatile precursor, the remarkable properties of fullerenes, and the tunable nature of metal-organic frameworks holds immense promise for the development of next-generation drug delivery systems with enhanced efficacy and targeted action. Further research is warranted to optimize the synthesis, fully characterize the resulting materials, and evaluate their performance in preclinical drug delivery studies.

References

The Strategic Role of Tert-butyl 3-hydroxypropanoate in the Synthesis of Advanced Photodynamic Therapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) has emerged as a clinically approved, minimally invasive therapeutic modality for a variety of cancers and non-malignant diseases.[1][2] The efficacy of PDT is contingent on the interplay of three essential components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[1] The photochemical activation of the photosensitizer results in the generation of reactive oxygen species (ROS), which induce localized cytotoxicity and tissue destruction.[1][2] The design and synthesis of effective photosensitizers are paramount to enhancing the therapeutic window of PDT. In this context, small, functionalized building blocks play a crucial role in the construction of complex photosensitizer architectures. This technical guide elucidates the significant, albeit indirect, role of tert-butyl 3-hydroxypropanoate as a key reagent and structural motif in the synthesis of advanced photodynamic therapy agents. While not a photosensitizer itself, this compound provides a versatile platform for the introduction of critical functionalities, such as linkers and solubilizing groups, and its tert-butyl ester moiety serves as a vital protecting group in multi-step synthetic pathways.

The Emerging Role of this compound in Photosensitizer Synthesis

This compound is primarily utilized as a reagent in the synthesis of derivatives of 5-aminolevulinic acid (5-ALA).[3] 5-ALA is a natural precursor to the photosensitizer protoporphyrin IX (PpIX) and is used clinically for photodynamic therapy and fluorescence-guided surgery. The chemical structure of this compound offers two key functionalities for synthetic elaboration: a hydroxyl group and a carboxylic acid protected as a tert-butyl ester. This bifunctionality allows for its incorporation as a linker or spacer in more complex molecules designed for therapeutic applications.

Synthesis of 5-Aminolevulinic Acid (5-ALA) Derivatives

This compound serves as a key starting material in the synthesis of novel 5-ALA derivatives. These derivatives are designed to improve the pharmacokinetic and photodynamic properties of the parent compound. The synthetic strategy often involves the chemical modification of the hydroxyl and protected carboxyl groups of this compound to build the carbon skeleton of the 5-ALA molecule.

The Critical Function of the Tert-butyl Ester as a Protecting Group

In the multi-step synthesis of complex photosensitizers, the protection of reactive functional groups is a fundamental strategy to prevent unwanted side reactions. The tert-butyl ester of this compound serves as an effective protecting group for the carboxylic acid functionality.

The tert-butyl group is sterically bulky, which provides robust protection against a wide range of reaction conditions, including those that are nucleophilic or basic.[4] This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected carboxylic acid. A key advantage of the tert-butyl ester is its selective removal under acidic conditions, a property known as orthogonality, which is crucial in complex synthetic sequences where other protecting groups may be present.[4]

Bifunctional Linkers in Advanced Photosensitizer Design

The development of third-generation photosensitizers focuses on improving tumor selectivity and overall therapeutic efficacy.[5][6] This is often achieved by conjugating the photosensitizer to targeting moieties, such as antibodies or peptides, or to molecules that modulate its physicochemical properties. Bifunctional linkers are essential components in these conjugates, providing a stable connection between the photosensitizer and the targeting or modifying group.

The 3-hydroxypropanoate backbone, derived from this compound, represents a simple yet effective bifunctional linker. The hydroxyl and carboxyl functionalities allow for the covalent attachment of two different molecular entities. For instance, the hydroxyl group can be derivatized to attach to the photosensitizer core, while the deprotected carboxylic acid can be coupled to a targeting ligand. The length and flexibility of the linker can be tailored to optimize the biological activity of the conjugate.

Experimental Protocols

The following are generalized experimental protocols that illustrate the chemical manipulations involving this compound in the context of synthesizing precursors for PDT agents.

General Procedure for the Esterification of a Photosensitizer with a Carboxylic Acid using a Carbodiimide Coupling Agent

This protocol describes a common method for attaching a molecule containing a carboxylic acid (potentially derived from this compound after deprotection) to a hydroxyl-functionalized photosensitizer.

  • Dissolution: Dissolve the hydroxyl-containing photosensitizer (1 equivalent) and the carboxylic acid (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Coupling Agents: Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents), and a catalyst, such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ester conjugate.

General Protocol for the Deprotection of a Tert-butyl Ester

This protocol outlines the standard procedure for removing the tert-butyl protecting group to reveal the free carboxylic acid.

  • Dissolution: Dissolve the tert-butyl ester-containing compound in a suitable organic solvent, such as dichloromethane (DCM) or dioxane.

  • Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. A common ratio is 1:1 (v/v) of the solvent to the acid.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Removal of Acid: Upon completion, remove the excess acid and solvent under reduced pressure. Co-evaporation with a non-polar solvent like toluene can help to remove residual acid.

  • Isolation: The resulting carboxylic acid can be used directly in the next synthetic step or purified further if necessary.

Data Presentation

The following tables summarize key data relevant to the properties and applications of compounds related to this technical guide.

PropertyThis compound
CAS Number 59854-11-4
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
Boiling Point 75-77 °C at 10 mmHg
Key Applications Reagent in synthesis of 5-ALA derivatives, PROTAC linkers

Table 1: Physicochemical Properties and Applications of this compound.[3][7]

Photosensitizer GenerationKey CharacteristicsExamples
First Generation Porphyrin-based, complex mixtures, prolonged skin photosensitivity.Photofrin® (Porfimer sodium)
Second Generation Pure compounds, improved light absorption at longer wavelengths, higher quantum yields of singlet oxygen.Temoporfin (Foscan®), Verteporfin (Visudyne®)
Third Generation Conjugates of second-generation photosensitizers with targeting moieties or delivery vehicles to enhance tumor selectivity.Antibody-photosensitizer conjugates, nanoparticle formulations

Table 2: Generations of Photosensitizers in Photodynamic Therapy.[5][6]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_synthesis Synthesis of 5-ALA Derivative This compound This compound Intermediate A Intermediate A This compound->Intermediate A Step 1 Intermediate B Intermediate B Intermediate A->Intermediate B Step 2 5-ALA Derivative 5-ALA Derivative Intermediate B->5-ALA Derivative Step 3

Caption: Synthetic pathway for a 5-ALA derivative.

G cluster_conjugation Conjugation to Targeting Moiety Photosensitizer-Linker-COOH Photosensitizer-Linker-COOH (Deprotected) Targeted Photosensitizer Targeted Photosensitizer Photosensitizer-Linker-COOH->Targeted Photosensitizer Amide Coupling Targeting Moiety-NH2 Targeting Moiety-NH2 Targeting Moiety-NH2->Targeted Photosensitizer Photosensitizer-Linker-COOtBu Photosensitizer-Linker-COOtBu (Protected) Photosensitizer-Linker-COOtBu->Photosensitizer-Linker-COOH Deprotection (e.g., TFA)

Caption: Role of tert-butyl ester in targeted photosensitizer synthesis.

G cluster_pdt Photodynamic Therapy Mechanism PS Photosensitizer (Ground State) PS_excited Photosensitizer (Excited State) PS->PS_excited Light Absorption PS_excited->PS Energy Transfer O2 Oxygen (Ground State) ROS Reactive Oxygen Species (e.g., Singlet Oxygen) O2->ROS Energy Transfer CellDeath Cell Death (Apoptosis/Necrosis) ROS->CellDeath

Caption: The core mechanism of photodynamic therapy.

Conclusion

This compound is a valuable, versatile, and commercially available building block in the synthetic chemist's toolbox for the development of advanced photodynamic therapy agents. Its primary role is not that of a direct therapeutic agent, but rather as a strategic component in the synthesis of more complex and targeted photosensitizers. The bifunctionality of its 3-hydroxypropanoate core allows for its use as a linker to conjugate photosensitizers with targeting moieties, thereby enhancing tumor selectivity. Furthermore, the tert-butyl ester serves as a robust and orthogonally removable protecting group, which is essential for the successful execution of multi-step synthetic strategies. As the field of photodynamic therapy continues to evolve towards more precise and effective treatments, the strategic application of such fundamental building blocks will remain a cornerstone of innovation in drug design and development.

References

Tert-butyl 3-hydroxypropanoate: A Protecting Group Strategy for 3-Hydroxypropanoic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of the tert-butyl group for the protection of the carboxylic acid functionality of 3-hydroxypropanoic acid, yielding tert-butyl 3-hydroxypropanoate. The strategic application of protecting groups is a cornerstone of modern organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients. The tert-butyl ester offers a robust and versatile solution for the temporary masking of carboxylic acids due to its unique stability and selective lability. This document details the synthesis of this compound, methodologies for its deprotection, and provides detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key chemical transformations and workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction to the Tert-butyl Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring at other sites within the molecule. This temporary modification employs a "protecting group." An ideal protecting group should be easy to introduce, stable under a desired set of reaction conditions, and readily removable in high yield under conditions that do not affect other functional groups in the molecule.

The tert-butyl group is a widely utilized protecting group for carboxylic acids, forming a tert-butyl ester.[1][2] Its efficacy stems from a combination of steric hindrance and electronic properties. The bulky nature of the tert-butyl group effectively shields the ester linkage from nucleophilic attack, rendering it stable to a wide range of reagents, including organometallics, hydrides, and basic conditions.[2][3]

The key advantage of the tert-butyl ester lies in its selective removal under acidic conditions.[1] The mechanism of deprotection involves the formation of a stable tertiary carbocation, which readily occurs in the presence of strong acids such as trifluoroacetic acid (TFA).[4][5] This selective cleavage allows for orthogonal protection strategies in the synthesis of complex molecules with multiple functional groups.

Synthesis of this compound

The protection of 3-hydroxypropanoic acid as its tert-butyl ester can be achieved through several methods. The most common approaches involve the acid-catalyzed esterification with tert-butanol or isobutylene, or through carbodiimide-mediated coupling reactions like the Steglich esterification.

Acid-Catalyzed Esterification

This method relies on the reaction of 3-hydroxypropanoic acid with an excess of tert-butanol or isobutylene in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[2] The reaction proceeds via the formation of a tert-butyl cation, which is then trapped by the carboxylic acid.

Experimental Protocol: Acid-Catalyzed Esterification

  • Materials:

    • 3-Hydroxypropanoic acid

    • tert-Butanol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Dichloromethane (CH₂Cl₂) (or another suitable inert solvent)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 3-hydroxypropanoic acid (1.0 eq) in dichloromethane, add tert-butanol (1.5 - 2.0 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq) to the stirred mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques. The reaction may require several hours to reach completion.

    • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly for sterically hindered alcohols like tert-butanol.[4][6] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][7]

Experimental Protocol: Steglich Esterification

  • Materials:

    • 3-Hydroxypropanoic acid

    • tert-Butanol

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve 3-hydroxypropanoic acid (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture with stirring. A white precipitate of dicyclohexylurea (DCU) will form.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 3-18 hours, monitoring the progress by TLC.

    • Once the reaction is complete, filter off the DCU precipitate and wash the solid with cold dichloromethane.

    • Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data for Synthesis

The following table summarizes typical quantitative data for the synthesis of tert-butyl esters, which can be expected for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.

MethodCatalyst/ReagentSolventTypical YieldPurityReference
Acid-CatalyzedH₂SO₄Dichloromethane60-80%>95% after chromatography[2]
Steglich EsterificationDCC, DMAPDichloromethane70-95%>98% after chromatography[4][7]

Deprotection of this compound

The removal of the tert-butyl protecting group is most commonly achieved under acidic conditions, which selectively cleave the tert-butyl ester to regenerate the carboxylic acid.

Acid-Catalyzed Deprotection

Trifluoroacetic acid (TFA) is the most common reagent for the deprotection of tert-butyl esters.[8][9] The reaction is typically fast and clean, proceeding at room temperature.

Experimental Protocol: TFA-Mediated Deprotection

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve this compound in dichloromethane.

    • Add an excess of trifluoroacetic acid (e.g., 25-50% v/v solution of TFA in dichloromethane).

    • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting 3-hydroxypropanoic acid can be further purified if necessary, for example, by recrystallization or chromatography.

Quantitative Data for Deprotection

The following table presents typical quantitative data for the deprotection of tert-butyl esters.

MethodReagentSolventTypical YieldPurityReference
AcidolysisTrifluoroacetic Acid (TFA)Dichloromethane>90%High[8][9]

Visualizing the Workflow and Chemical Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key processes.

Protection_Deprotection 3-Hydroxypropanoic Acid 3-Hydroxypropanoic Acid This compound This compound 3-Hydroxypropanoic Acid->this compound Protection (e.g., t-BuOH, H+) This compound->3-Hydroxypropanoic Acid Deprotection (e.g., TFA) Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_deprotection Deprotection start Start: 3-Hydroxypropanoic Acid reaction Esterification Reaction (Acid-catalyzed or Steglich) start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product start_deprotection Start: this compound deprotection_reaction Acidolysis with TFA start_deprotection->deprotection_reaction evaporation Solvent Evaporation deprotection_reaction->evaporation final_product 3-Hydroxypropanoic Acid evaporation->final_product

References

Methodological & Application

Application Notes and Protocols: Acid-Catalyzed Esterification for the Synthesis of Tert-butyl 3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-hydroxypropanoate is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceuticals and specialty chemicals. Its structure incorporates a hydroxyl group and a sterically hindered tert-butyl ester, which can serve as a protecting group for the carboxylic acid functionality. This application note provides a detailed protocol for the synthesis of this compound via a classic acid-catalyzed esterification reaction, also known as Fischer esterification. While direct esterification with tert-butanol is challenging due to the alcohol's propensity to dehydrate to isobutylene in the presence of acid, this protocol outlines a feasible approach using an excess of the alcohol and carefully controlled conditions.

Principle of the Method

The acid-catalyzed esterification of 3-hydroxypropanoic acid with tert-butanol proceeds by the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product. In this case, due to the nature of tert-butanol, an alternative approach utilizing a significant excess of the alcohol can also favor product formation.

Experimental Protocol

Materials:

  • 3-Hydroxypropanoic acid

  • tert-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxypropanoic acid (1.0 equivalent) in a mixture of tert-butanol (5.0 equivalents) and dichloromethane (100 mL).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 equivalents) to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approximately 40-45 °C, the boiling point of dichloromethane) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Data Presentation

ParameterExpected Value
Yield 60-75%
Purity (by GC) >98%
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.25 (t, J=6.0 Hz, 2H), 3.85 (t, J=6.0 Hz, 2H), 2.50 (t, J=6.0 Hz, 2H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 172.5, 81.0, 59.5, 38.0, 28.0
IR (neat, cm⁻¹) 3450 (br, O-H), 2980, 1730 (C=O), 1150 (C-O)
Mass Spec (ESI-MS) m/z 147.1 [M+H]⁺

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 3-Hydroxypropanoic Acid tert-Butanol Dichloromethane catalyst H₂SO₄ (conc.) reflux Reflux (12-24h) catalyst->reflux quench Quench with NaHCO₃ reflux->quench extraction Extraction with CH₂Cl₂ quench->extraction wash Wash with NaHCO₃ & Brine extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Acid-catalyzed esterification workflow.

Safety Precautions

  • Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; all manipulations should be performed in a well-ventilated fume hood.

  • The quenching step with sodium bicarbonate is exothermic and releases carbon dioxide gas; perform this step slowly and with caution to avoid excessive foaming and pressure build-up.

Application Notes and Protocols: Steglich Esterification of 3-Hydroxypropanoic Acid with tert-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the Steglich esterification of 3-hydroxypropanoic acid with the sterically hindered alcohol, tert-butanol, to synthesize tert-butyl 3-hydroxypropanoate. This method is particularly advantageous for substrates that are sensitive to acidic conditions typically employed in Fischer esterification.[1][2][3]

Introduction

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols. It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[2] This reaction is particularly well-suited for the esterification of sterically demanding alcohols like tert-butanol, which are prone to elimination reactions under harsh acidic conditions.[1][2][3] The reaction proceeds at room temperature and under neutral conditions, making it compatible with a wide range of functional groups.

The product, this compound, is a valuable building block in organic synthesis.[4]

Reaction and Mechanism

The overall reaction involves the condensation of 3-hydroxypropanoic acid and tert-butanol, facilitated by DCC and DMAP, to form the corresponding ester and dicyclohexylurea (DCU) as a byproduct.

Overall Reaction:

HOCH₂CH₂COOH + (CH₃)₃COH --(DCC, DMAP)--> HOCH₂CH₂COOC(CH₃)₃ + (C₆H₁₁NH)₂CO

The mechanism of the Steglich esterification begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then reacts with this intermediate to form a reactive N-acylpyridinium salt. This activated species readily undergoes nucleophilic attack by the alcohol (tert-butanol) to yield the desired ester and regenerates the DMAP catalyst. A potential side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea, which can be suppressed by the presence of DMAP.[2]

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product, this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical StateDensity (g/mL at 20°C)Refractive Index (n20/D)
3-Hydroxypropanoic AcidC₃H₆O₃90.08503-66-2Viscous liquid~1.2-
tert-ButanolC₄H₁₀O74.1275-65-0Solid0.7811.387
This compound C₇H₁₄O₃ 146.18 59854-11-4 Liquid 0.990 [5]1.424 [5]
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33538-75-0Waxy solid--
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.171122-58-3Crystalline solid--

Spectroscopic Data for this compound:

TypeData
¹H NMR Available through various chemical suppliers.[6]
¹³C NMR Data not readily available in the searched literature.
IR Data not readily available in the searched literature.

Note on Yield: A specific literature-reported yield for the Steglich esterification of 3-hydroxypropanoic acid with tert-butanol was not found during the search. However, yields for Steglich esterifications involving tert-butanol are generally reported to be good to excellent, often exceeding 80%.[7] For a similar reaction involving a substituted propionic acid, a high yield was reported.[7]

Experimental Protocol

This protocol is adapted from a general procedure for the Steglich esterification of a carboxylic acid with tert-butanol.[8]

Materials:

  • 3-Hydroxypropanoic Acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 5% Aqueous Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypropanoic acid (1.0 equivalent), tert-butanol (1.5-2.0 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous dichloromethane.

  • Addition of Coupling Agent: Cool the reaction mixture to 0°C using an ice bath. While stirring, add DCC (1.1 equivalents) portion-wise to the solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure this compound.

Mandatory Visualizations

Steglich_Esterification_Mechanism RCOOH 3-Hydroxypropanoic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC tBuOH tert-Butanol (t-BuOH) DMAP DMAP N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (slow) Acyl_DMAP N-Acylpyridinium Salt O_acylisourea->Acyl_DMAP + DMAP DCU DCU O_acylisourea->DCU + H₂O (from reaction) Acyl_DMAP->DMAP - R-CO- Ester This compound (R-COOtBu) Acyl_DMAP->Ester + tBuOH Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Reactants (3-Hydroxypropanoic Acid, t-BuOH, DMAP) in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add DCC B->C D 4. Stir at 0°C, then RT for 12-24h C->D E 5. Filter to remove DCU D->E F 6. Wash organic layer with 5% HCl, sat. NaHCO₃, brine E->F G 7. Dry with Na₂SO₄ F->G H 8. Concentrate under reduced pressure G->H I 9. Flash Column Chromatography H->I J Pure this compound I->J

References

Synthesis of Tert-butyl 3-hydroxypropanoate via Dicyclohexylcarbodiimide (DCC) Coupling: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of tert-butyl 3-hydroxypropanoate, a valuable building block in organic synthesis, through a dicyclohexylcarbodiimide (DCC) mediated esterification, commonly known as the Steglich esterification. Detailed experimental protocols, quantitative data, and a process workflow are presented to ensure reproducible and efficient synthesis. This method is particularly advantageous for its mild reaction conditions, making it suitable for substrates that are sensitive to acid or heat.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The presence of both a hydroxyl and a protected carboxyl group makes it a versatile synthon. The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of an ester bond between a carboxylic acid and an alcohol.[1][2] The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) significantly accelerates the reaction and suppresses the formation of N-acylurea byproducts.[1][3] This method is particularly effective for the esterification of sterically hindered alcohols like tert-butanol.[1][3]

Reaction Principle

The synthesis involves the reaction of 3-hydroxypropanoic acid with tert-butanol in the presence of DCC and a catalytic amount of DMAP. DCC activates the carboxylic acid group of 3-hydroxypropanoic acid to form a highly reactive O-acylisourea intermediate.[1] The nucleophilic tert-butanol then attacks this intermediate, leading to the formation of the desired ester, this compound, and the byproduct, dicyclohexylurea (DCU).[1][2] DMAP acts as an acyl transfer catalyst, enhancing the rate of the reaction.[1]

Experimental Protocol

This protocol is adapted from established procedures for Steglich esterification.[3][4][5][6]

Materials:

  • 3-Hydroxypropanoic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-hydroxypropanoic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Add tert-butanol (1.5 - 2.0 equivalents) and a catalytic amount of DMAP (0.1 - 0.2 equivalents) to the solution.[4]

  • DCC Addition: Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the cooled mixture with continuous stirring.[4][5]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-24 hours.[4][5] The formation of a white precipitate (dicyclohexylurea - DCU) will be observed.[4]

  • Work-up:

    • Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.[4][6]

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.[4][6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4][6]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.[4]

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolar Ratio (relative to 3-hydroxypropanoic acid)Typical Concentration/AmountRole
3-Hydroxypropanoic acid1.0-Starting material
tert-Butanol1.5 - 2.0-Alcohol for esterification
Dicyclohexylcarbodiimide (DCC)1.1-Coupling agent
4-(Dimethylamino)pyridine (DMAP)0.1 - 0.2CatalyticAcyl-transfer catalyst
Solvent-Anhydrous DichloromethaneReaction medium
Temperature-0°C to Room TemperatureReaction condition
Reaction Time-3 - 24 hoursReaction duration

Table 2: Typical Yields and Purity

ProductAppearanceTypical YieldPurification Method
This compoundColorless oil>80%Flash Column Chromatography

Process Visualization

The following diagram illustrates the workflow for the synthesis of this compound using DCC.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 3-Hydroxypropanoic Acid, tert-Butanol & DMAP in DCM B 2. Cool to 0°C A->B C 3. Add DCC Solution B->C D 4. Stir at 0°C then RT C->D E 5. Filter DCU D->E F 6. Wash with HCl, NaHCO3, Brine E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure tert-Butyl 3-hydroxypropanoate H->I

Caption: Workflow for the synthesis of this compound.

The following diagram illustrates the simplified signaling pathway of the Steglich esterification.

Steglich_Esterification RCOOH 3-Hydroxypropanoic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC tBuOH tert-Butanol (t-BuOH) Ester This compound (R-COOtBu) DMAP_cat DMAP (catalyst) Acyl_DMAP Acyl-DMAP Intermediate O_acylisourea->Acyl_DMAP + DMAP DCU Dicyclohexylurea (DCU) Acyl_DMAP->DMAP_cat regenerated Acyl_DMAP->Ester + t-BuOH

Caption: Simplified mechanism of the Steglich esterification.

Conclusion

The DCC-mediated synthesis of this compound is a reliable and high-yielding method suitable for laboratory and potentially scalable applications. The mild reaction conditions and the straightforward purification of the product make it an attractive route for the preparation of this important synthetic intermediate. Careful removal of the dicyclohexylurea byproduct is crucial for obtaining a pure product.

References

Application Note: Purification of Tert-butyl 3-hydroxypropanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tert-butyl 3-hydroxypropanoate (CAS 59854-11-4) is a valuable chemical intermediate used in the synthesis of various pharmaceutical compounds and complex molecules.[1][2] Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure high purity for subsequent reactions. Column chromatography is a highly effective and widely used method for the purification of this compound, particularly for oily or complex mixtures.[3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Purification Strategy Overview

The overall strategy involves a preliminary work-up of the crude reaction mixture to remove bulk impurities, followed by concentration and subsequent purification using column chromatography. The workflow ensures the isolation of a high-purity product.

crude Crude Reaction Mixture workup Aqueous Work-up (Extraction & Washing) crude->workup concentrate Concentration (Rotary Evaporation) workup->concentrate purify Purification Method concentrate->purify column Column Chromatography (Oily Product / Complex Mixture) purify->column Select pure_product Pure Tert-butyl 3-hydroxypropanoate column->pure_product

Caption: General purification workflow for this compound.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for purifying this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[3]

  • Solvents: Hexane (HPLC grade), Ethyl acetate (HPLC grade)[3][4]

  • Glass chromatography column with stopcock

  • Collection vessels (test tubes or flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel coated), TLC chamber

  • UV lamp for visualization

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Pipettes and bulbs

Procedure

1. Determination of Eluent System by TLC:

  • Before packing the column, determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the plate in a TLC chamber using various ratios of ethyl acetate and hexane (e.g., 5:95, 10:90, 20:80).

  • The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.25-0.35.

2. Column Packing (Slurry Method):

  • Prepare a slurry of silica gel in hexane.[3] The amount of silica should be about 50-100 times the weight of the crude product.

  • Secure the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to settle. The top of the silica bed must remain covered with solvent at all times to prevent cracking.

  • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the chosen eluent or a less polar solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

  • Open the stopcock and allow the sample to absorb into the silica, ensuring the solvent level just reaches the top of the sand layer.

4. Elution and Fraction Collection:

  • Carefully add the prepared mobile phase (eluent) to the column, filling the space above the silica bed.

  • Begin elution by opening the stopcock to achieve a steady drip rate. A gradient of ethyl acetate in hexane is often effective.[4]

  • Collect the eluting solvent in sequentially numbered fractions using test tubes or flasks.[3]

5. Monitoring and Product Isolation:

  • Monitor the collected fractions for the presence of the product using TLC.[3]

  • Spot each fraction (or every few fractions) on a TLC plate alongside a spot of the crude material.

  • Identify the fractions containing the pure product (single spot at the correct Rf value).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound, which should be a colorless liquid.[2][5]

Data Presentation

The following table summarizes the typical parameters and expected outcomes for the purification process.

ParameterDescription / ValueExpected Outcome / Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar compounds.[3]
Mobile Phase Ethyl Acetate / Hexane (Gradient or Isocratic)A common system; the optimal ratio should be determined by TLC.[4][6]
Loading Capacity 1-2% of silica gel weightOverloading can lead to poor separation.
Purity Before Variable (depends on synthesis)Crude mixture may contain starting materials and byproducts.
Purity After >98%Purity can be assessed by GC, NMR, or HPLC.[3][7]
Typical Yield 70-90%Yield is dependent on the purity of the crude material and separation efficiency.[3][6][8]
Physical Appearance Colorless to off-white liquidThe final product should be a clear liquid.[2]

Detailed Column Chromatography Workflow

The diagram below provides a more detailed visualization of the steps involved in the column chromatography procedure itself.

Detailed Workflow for Column Chromatography cluster_prep Preparation cluster_sep Separation & Isolation prep_slurry 1. Prepare Silica Slurry pack_column 2. Pack Column prep_slurry->pack_column load_sample 3. Load Sample pack_column->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor by TLC collect->monitor monitor->collect Not Pure / Continue combine 7. Combine Pure Fractions monitor->combine Fractions Pure evaporate 8. Evaporate Solvent combine->evaporate final_product Isolated Pure Product evaporate->final_product

Caption: Step-by-step workflow for purification by column chromatography.

References

Application Notes and Protocols for the Purification of Tert-butyl 3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of tert-butyl 3-hydroxypropanoate, a versatile building block in organic synthesis. The methods outlined are designed to achieve high purity, which is critical for subsequent applications in research and drug development.

Introduction

This compound is a valuable intermediate in the synthesis of various compounds, including pharmaceuticals and specialty chemicals.[1][2] Effective purification is essential to remove unreacted starting materials, byproducts, and other impurities. Given that this compound is a liquid at ambient temperature, standard purification techniques such as distillation and column chromatography are generally employed.[3] While traditional crystallization of the substance itself is not feasible under standard conditions, low-temperature crystallization may be an exploratory option for achieving high purity.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource(s)
CAS Number 59854-11-4[1][3][4]
Molecular Formula C₇H₁₄O₃[1][4]
Molecular Weight 146.18 g/mol [3][4]
Appearance Colorless to off-white liquid[1][3]
Density 0.990 g/mL at 20 °C[1][3]
Refractive Index n20/D 1.424[3]
Boiling Point 37-38 °C at 2 Torr[1]

Purification Strategy Overview

The purification of this compound from a crude reaction mixture typically involves an initial aqueous work-up to remove water-soluble impurities, followed by a primary purification method such as column chromatography. For instances requiring exceptional purity, an exploratory low-temperature crystallization step can be considered. The general workflow is depicted below.

PurificationWorkflow cluster_purification Primary Purification crude Crude Tert-butyl 3-hydroxypropanoate workup Aqueous Work-up (Washing) crude->workup drying Drying of Organic Phase (e.g., with Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration column Column Chromatography (For oily/impure samples) concentration->column low_temp_cryst Low-Temperature Crystallization (Exploratory) column->low_temp_cryst pure_product Pure Tert-butyl 3-hydroxypropanoate low_temp_cryst->pure_product

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Aqueous Work-up for Preliminary Purification

This protocol is designed to remove acidic or basic impurities and water-soluble byproducts from the crude product.

Materials:

  • Crude this compound in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 0.2 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Transfer the organic solution containing the crude product to a separatory funnel.

  • Wash the organic layer successively with:

    • 0.2 N HCl to remove any basic impurities.

    • Saturated NaHCO₃ solution to neutralize any acidic impurities.

    • Brine to remove excess water.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, dried product.

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective method for purifying liquid or oily samples of this compound.[5]

Materials:

  • Crude this compound from Protocol 1

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate) and load it onto the column.

  • Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Exploratory Low-Temperature Crystallization

This protocol outlines a general procedure for attempting the purification of this compound by crystallization at sub-ambient temperatures. The choice of solvent and specific temperatures will require optimization.

Materials:

  • Purified this compound (preferably post-chromatography)

  • A suitable solvent (e.g., hexane, pentane, or a mixture with a slightly more polar solvent like diethyl ether)

  • Schlenk flask or a flask that can be sealed

  • Low-temperature bath (e.g., dry ice/acetone or a cryocooler)

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the compound in the chosen solvent at room temperature. The ideal solvent will dissolve the compound completely but sparingly.

  • Dissolution: In a Schlenk flask, dissolve the bulk of the purified compound in a minimal amount of the chosen solvent at room temperature.

  • Cooling: Slowly cool the solution in a low-temperature bath. The rate of cooling should be gradual to promote the formation of larger, purer crystals.

  • Inducing Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).

  • Crystal Formation: Allow the solution to stand at the low temperature for several hours or overnight to maximize crystal growth.

  • Isolation: Once a significant amount of crystals has formed, quickly filter the cold solution through a pre-cooled Büchner funnel to isolate the crystals.

  • Drying: Dry the purified crystals under vacuum.

Summary of Purification Methods

MethodPrincipleBest ForConsiderations
Aqueous Work-up Liquid-liquid extraction to remove polar impurities.Initial clean-up of crude reaction mixtures.The compound must be soluble in a water-immiscible organic solvent.
Column Chromatography Differential adsorption of components onto a stationary phase.Purifying oily or complex mixtures with close-boiling impurities.[5]Can be time-consuming and requires significant solvent usage.
Low-Temperature Crystallization Solidification of the pure compound from a cold solution.Achieving very high purity on a small scale.This is an exploratory method and requires careful optimization of solvent and temperature.

References

Reaction monitoring of "Tert-butyl 3-hydroxypropanoate" synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Reaction Monitoring of "Tert-butyl 3-hydroxypropanoate" Synthesis by Thin-Layer Chromatography (TLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceutical intermediates and specialty chemicals.[1][2] Its synthesis, typically achieved through the esterification of 3-hydroxypropanoic acid, requires careful monitoring to ensure the reaction proceeds to completion and to minimize the formation of byproducts. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for monitoring the progress of this reaction.[3] By observing the disappearance of starting materials and the appearance of the product on a TLC plate, researchers can determine the optimal reaction time and ensure the desired transformation has occurred. This document provides a detailed protocol for the synthesis of this compound and the subsequent monitoring of the reaction using TLC.

Reaction Scheme

The synthesis of this compound is achieved via an acid-catalyzed esterification of 3-hydroxypropanoic acid with tert-butanol.

Experimental Protocols

Materials and Equipment
  • Reagents: 3-hydroxypropanoic acid, tert-butanol, concentrated sulfuric acid (H₂SO₄), dichloromethane (DCM), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • TLC Supplies: Silica gel 60 F254 TLC plates, TLC developing chamber, capillary tubes for spotting, UV lamp (254 nm).

  • TLC Mobile Phase: 7:3 Hexanes:Ethyl Acetate (v/v).

  • Visualization Reagent: Potassium permanganate (KMnO₄) stain (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water).

  • Glassware: Round-bottom flask, condenser, magnetic stirrer, separatory funnel, beakers, Erlenmeyer flasks.

  • Equipment: Heating mantle, rotary evaporator.

Synthesis of this compound
  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-hydroxypropanoic acid (1.0 eq).

  • Dissolve the acid in tert-butanol (3.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) to the mixture.

  • Attach a condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 85-90 °C) with stirring.

  • Monitor the reaction progress by TLC at 30-minute intervals.

TLC Monitoring Protocol
  • Sample Preparation: At each time point (t=0, 30 min, 60 min, etc.), withdraw a small aliquot (1-2 drops) of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of dichloromethane in a vial.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.

    • On the baseline, spot the starting material (3-hydroxypropanoic acid, dissolved in a suitable solvent) in the leftmost lane (SM).

    • In the rightmost lane, spot the diluted aliquot of the reaction mixture (Rxn).

    • In the center lane, co-spot both the starting material and the reaction mixture (Co).

  • Developing the TLC Plate:

    • Pour the 7:3 hexanes:ethyl acetate mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

    • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • Submerge the plate in the potassium permanganate stain for a few seconds.

    • Gently wipe the excess stain from the back of the plate and warm it with a heat gun until colored spots appear against a purple/pink background. Oxidizable compounds like alcohols will appear as yellow-brown spots.

Results and Data Presentation

The progress of the reaction is monitored by observing the changes in the TLC plate over time. The starting material, 3-hydroxypropanoic acid, is highly polar and will have a low retention factor (Rf). The product, this compound, is less polar and will have a higher Rf value. The reaction is considered complete when the spot corresponding to the 3-hydroxypropanoic acid is no longer visible in the reaction mixture lane.

Table 1: Hypothetical TLC Data for the Synthesis of this compound
CompoundFunctionalityExpected PolarityExpected Rf Value*
3-Hydroxypropanoic AcidCarboxylic Acid, AlcoholHigh~ 0.2
tert-ButanolAlcoholMedium~ 0.5
This compound Ester, Alcohol Low ~ 0.7

*Rf values are estimates and may vary depending on the exact TLC conditions.

Workflow Diagram

The following diagram illustrates the workflow for the synthesis and TLC monitoring of this compound.

G cluster_reaction Synthesis cluster_tlc TLC Monitoring cluster_analysis Analysis cluster_workup Workup & Purification start 1. Mix Reactants (3-hydroxypropanoic acid, tert-butanol, H₂SO₄) react 2. Heat to Reflux start->react sample 3. Take Aliquot at Time (t) react->sample spot 4. Spot TLC Plate (SM, Rxn, Co-spot) sample->spot develop 5. Develop in Chamber (7:3 Hexanes:EtOAc) spot->develop visualize 6. Visualize Plate (UV & KMnO₄ stain) develop->visualize analyze 7. Analyze Rf Values visualize->analyze decision Reaction Complete? analyze->decision decision->react No (Continue Heating) workup 8. Quench and Extract decision->workup Yes purify 9. Purify Product workup->purify

Workflow for Synthesis and TLC Monitoring.

Conclusion

This application note provides a comprehensive protocol for the synthesis of this compound and its monitoring by Thin-Layer Chromatography. The described TLC method, utilizing a 7:3 hexanes:ethyl acetate mobile phase and potassium permanganate staining, offers a reliable and efficient means to track the consumption of the polar starting material and the formation of the less polar ester product. This procedure is readily adaptable and serves as a valuable tool for researchers in organic synthesis and drug development to ensure efficient and complete chemical transformations.

References

HPLC analysis of "Tert-butyl 3-hydroxypropanoate" purity

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Analysis of Tert-butyl 3-hydroxypropanoate Purity

Introduction

This compound is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceutical and specialty chemical products. Ensuring the purity of this intermediate is critical for the quality and efficacy of the final products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential process-related impurities. The method is designed to be accurate, precise, and specific, making it suitable for quality control in research and manufacturing environments.

Principle

The method employs reversed-phase HPLC with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of water and acetonitrile. This allows for the effective separation of the polar this compound from potential non-polar and polar impurities. The ester functional group in the analyte allows for detection at a low UV wavelength (210 nm). The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 210 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability

Before sample analysis, the performance of the chromatographic system must be verified. A system suitability solution, typically the standard solution, is injected five times. The acceptance criteria for the system suitability test are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Data Presentation

System Suitability Results

The following table summarizes the results from five replicate injections of the standard solution.

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
15.2118543211.155680
25.2218625431.145710
35.2118589901.165695
45.2318498761.155720
55.2218654321.145688
Mean 5.22 1858232 1.15 5699
SD 0.008 6234.5
%RSD 0.16% 0.34%

The results confirm that the system meets the predefined criteria for suitability.

Purity Analysis of a Sample Batch

The following table presents the data from the analysis of a representative sample of this compound. The purity is calculated using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Peak IDRetention Time (min)Peak AreaArea %
Impurity 13.4587650.46
Main Peak 5.22 1895432 99.24
Impurity 27.8956430.30
Total 1909840 100.00

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution (0.5 mg/mL) sst System Suitability Test (5 injections of Standard) prep_std->sst prep_sample Prepare Sample Solution (0.5 mg/mL) analysis Sample Analysis (Inject Sample Solution) prep_sample->analysis sst->analysis If SST Passes integrate Integrate Chromatogram Peaks analysis->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

G start Start Purity Assessment check_sst System Suitability Criteria Met? start->check_sst pass_sst Proceed with Sample Analysis check_sst->pass_sst Yes fail_sst Troubleshoot HPLC System check_sst->fail_sst No analyze_sample Analyze Sample pass_sst->analyze_sample fail_sst->start check_purity Purity ≥ 99.0%? analyze_sample->check_purity pass_purity Sample Meets Specification check_purity->pass_purity Yes fail_purity Sample Fails Specification check_purity->fail_purity No end End pass_purity->end fail_purity->end

Caption: Logical flow of purity assessment.

Conclusion

The described reversed-phase HPLC method is demonstrated to be suitable for the purity determination of this compound. The method is straightforward, utilizing common reagents and a standard C18 column, and provides excellent chromatographic performance under the specified conditions. The system suitability tests ensure the reliability of the results, making this method a valuable tool for routine quality control of this compound in both research and industrial settings.

Application Note and Protocol: Chiral HPLC Method for the Enantiomeric Separation of Tert-butyl 3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 3-hydroxypropanoate is a chiral building block of significant interest in the synthesis of various pharmaceutical compounds. The enantiomeric purity of this intermediate is crucial as different enantiomers can exhibit distinct pharmacological activities and toxicities. This document provides a detailed chiral High-Performance Liquid Chromatography (HPLC) method for the effective enantiomeric separation of (R)- and (S)-tert-butyl 3-hydroxypropanoate. The method utilizes a polysaccharide-based chiral stationary phase, which is widely recognized for its broad applicability in resolving a diverse range of chiral compounds.

Experimental Protocols

Instrumentation and Materials:

  • HPLC System: An Agilent 1260 Infinity system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Regis Technologies Inc. (S,S) Whelk-O® 1-(S,S) 5 µm, 100 Å, 250 x 4.6 mm LC Column. A Chiralcel OJ-H column is also a suitable alternative.[1]

  • Solvents: HPLC grade n-hexane and isopropanol.

  • Sample: Racemic this compound.

  • Sample Diluent: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is presented in the table below. These parameters were established to achieve baseline separation of the two enantiomers with good resolution and peak shape.

ParameterCondition
Column Regis (S,S) Whelk-O® 1-(S,S), 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes

Sample Preparation:

  • Prepare a stock solution of racemic this compound in the sample diluent at a concentration of 1.0 mg/mL.

  • From the stock solution, prepare a working standard solution of 0.1 mg/mL by diluting with the sample diluent.

  • Filter the working standard solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Protocol:

  • Equilibrate the chiral column with the mobile phase (n-Hexane / Isopropanol, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C.

  • Configure the UV detector to a wavelength of 210 nm.

  • Inject 10 µL of the prepared sample solution onto the column.

  • Acquire data for 20 minutes.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times. If a standard for a single enantiomer is available, it can be used to confirm the elution order.

  • Calculate the resolution between the two enantiomeric peaks to ensure adequate separation. A resolution value greater than 1.5 is generally considered baseline separation.

Method Optimization and Considerations:

  • Mobile Phase Composition: The ratio of n-hexane to isopropanol is a critical parameter for achieving optimal separation. A lower percentage of isopropanol generally leads to longer retention times and potentially better resolution. Conversely, increasing the isopropanol content will decrease retention times. It is recommended to perform a systematic study by varying the isopropanol concentration (e.g., from 5% to 15%) to find the ideal balance between resolution and analysis time.

  • Flow Rate: While a flow rate of 1.0 mL/min is recommended, it can be adjusted to shorten the run time or improve separation efficiency. Lower flow rates can sometimes lead to better resolution but at the cost of longer analysis times.

  • Column Temperature: Temperature can influence the selectivity of the chiral separation. Running the analysis at different temperatures (e.g., 20 °C, 25 °C, 30 °C) may improve resolution.

  • Mobile Phase Additives: For compounds that exhibit poor peak shape, the addition of a small amount of an acidic or basic modifier to the mobile phase can be beneficial.[2][3] For this compound, which is neutral, this is generally not necessary.

Experimental Workflow Diagram

G Chiral HPLC Experimental Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Prepare 0.1 mg/mL Sample Solution inject Inject 10 µL of Sample prep_sample->inject prep_mobile Prepare Mobile Phase (n-Hexane/Isopropanol 90:10) equilibrate Equilibrate Column (30 min @ 1.0 mL/min) prep_mobile->equilibrate equilibrate->inject run Run Analysis (20 min) inject->run detect UV Detection @ 210 nm run->detect analyze Analyze Chromatogram (Identify Peaks, Calculate Resolution) detect->analyze

Caption: Workflow for the enantiomeric separation of this compound.

References

Application Notes and Protocols: Tert-butyl 3-hydroxypropanoate Workup and Quenching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the workup and quenching procedures involved in the synthesis of tert-butyl 3-hydroxypropanoate. The information is compiled from established chemical synthesis methodologies and is intended to guide researchers in the safe and efficient isolation and purification of this compound.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceuticals and specialty chemicals. Its synthesis, typically through esterification of 3-hydroxypropionic acid with a tert-butyl source or by reduction of a corresponding oxo-ester, requires carefully controlled quenching and workup procedures to ensure high yield and purity of the final product. The protocols outlined below are based on common laboratory practices for reactions of this nature.

Data Summary

The following table summarizes representative quantitative data associated with the workup and purification of this compound following a typical esterification or reduction reaction.

ParameterValueNotes
Reaction Scale 10 mmolRepresentative laboratory scale.
Quenching Agent Saturated aqueous NH₄ClEffective for neutralizing organometallic reagents or acidic/basic conditions.
Volume of Quenching Agent 20 mLTypically, a 2-fold volume excess relative to the reaction volume.
Extraction Solvent Ethyl Acetate (EtOAc)Good solubility for the product and immiscible with water.
Extraction Volume 3 x 30 mLMultiple extractions ensure efficient product recovery.
Washing Solutions Water, Saturated NaCl (brine)Removes water-soluble impurities and aids in phase separation.
Volume of Washing Solutions 20 mL each
Drying Agent Anhydrous Na₂SO₄Efficiently removes residual water from the organic phase.
Typical Crude Yield 85-95%Varies depending on the specific reaction conditions.
Purity after Workup >90%Further purification is often necessary.
Purification Method Flash Column ChromatographyEffective for removing non-polar and highly polar impurities.
Typical Final Yield 75-85%After purification.
Final Purity >98%As determined by GC or NMR analysis.

Experimental Protocols

Protocol 1: General Workup and Quenching Procedure

This protocol describes a general method for quenching a reaction mixture and the subsequent workup to isolate crude this compound. This procedure is applicable to syntheses involving acid or base catalysts, or reducing agents that are quenched by aqueous solutions.

Materials:

  • Reaction mixture containing this compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the saturated aqueous NH₄Cl solution (or NaHCO₃ solution if neutralizing an acid) to the reaction mixture with vigorous stirring.[1] The addition should be dropwise to control any exothermic reaction or gas evolution.

    • Continue stirring for 10-15 minutes at 0 °C after the addition is complete.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add ethyl acetate (30 mL) to the separatory funnel and shake vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The organic layer (containing the product) will typically be the upper layer.

    • Drain the aqueous layer into a clean flask.

    • Extract the aqueous layer two more times with 30 mL portions of ethyl acetate.

    • Combine all the organic extracts in a clean Erlenmeyer flask.

  • Washing:

    • Wash the combined organic extracts by adding 20 mL of deionized water, shaking, and then discarding the aqueous layer.

    • Subsequently, wash the organic layer with 20 mL of saturated aqueous sodium chloride (brine) solution to remove residual water and water-soluble impurities.[2]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

    • Filter the dried organic solution to remove the Na₂SO₄.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol details the purification of crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp and/or an appropriate staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in hexanes.

    • Pack the chromatography column with the silica gel slurry.

    • Equilibrate the column by running the eluent (e.g., a mixture of hexanes and ethyl acetate, starting with a low polarity mixture such as 9:1 hexanes:EtOAc) through the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Adsorb the dissolved crude product onto a small amount of silica gel by concentrating the mixture to a dry powder.

    • Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.

  • Elution and Collection:

    • Begin eluting the column with the chosen solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the product.

    • Collect fractions in separate test tubes.

  • Analysis and Concentration:

    • Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Experimental Workflow Diagram

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Mixture Reaction Mixture (this compound) Quenching Quenching (e.g., sat. aq. NH4Cl) Reaction_Mixture->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Concentration1 Concentration Drying->Concentration1 Crude_Product Crude Product Concentration1->Crude_Product Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC) Column_Chromatography->Fraction_Analysis Concentration2 Concentration Fraction_Analysis->Concentration2 Pure_Product Pure Product (this compound) Concentration2->Pure_Product

Caption: Workflow for the workup and purification of this compound.

Logical Relationship of Workup Steps

LogicalSteps Start Start: Crude Reaction Mixture Quench Quench Reaction Start->Quench Separate Separate Organic and Aqueous Phases Quench->Separate Wash_Organic Wash Organic Phase Separate->Wash_Organic Dry_Organic Dry Organic Phase Wash_Organic->Dry_Organic Isolate Isolate Crude Product Dry_Organic->Isolate Purify Purify Product (e.g., Chromatography) Isolate->Purify End End: Pure Product Purify->End

Caption: Logical steps in the workup and purification process.

References

Application of Tert-butyl 3-hydroxypropanoate in Solid-Phase Peptide Synthesis for Peptide Modification and Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of tert-butyl 3-hydroxypropanoate as a versatile building block in solid-phase peptide synthesis (SPPS). While not a standard reagent for direct incorporation, its structure allows for its use as a precursor to a short, hydrophilic linker or spacer. This enables the site-specific modification of peptides for applications such as peptide-drug conjugation, the attachment of imaging agents, or the synthesis of PROTACs. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which is compatible with standard Fmoc-based SPPS and can be deprotected during the final acid-mediated cleavage step.

Application Notes

This compound is utilized in peptide chemistry primarily as a precursor for installing a 3-hydroxypropanoic acid (Hpa) linker. This short, flexible, and hydrophilic spacer can be introduced at various positions within a peptide sequence to facilitate the attachment of functional moieties.

Key Applications:

  • Peptide-Drug Conjugates (PDCs): The Hpa linker can be used to attach cytotoxic drugs to a peptide, separating the drug from the peptide backbone to potentially reduce steric hindrance and maintain the biological activity of both components.

  • PROTAC Development: Commercial suppliers identify this compound as a PROTAC linker building block.[1][2] The Hpa moiety can serve as a simple, hydrophilic component within the more complex linkers used to connect a target-binding element to an E3 ligase ligand.

  • Attachment of Reporter Groups: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules for diagnostic and research applications.

  • Modification of Peptide Properties: Introduction of the Hpa moiety can subtly modify the solubility and pharmacokinetic properties of a peptide. Replacing a longer fatty acid chain with a 3-hydroxypropanoic acid unit has been shown to influence the biological activity of cyclic peptides.[3]

Chemical Rationale:

The utility of this compound in SPPS is based on its bifunctional nature and the specific properties of the tert-butyl protecting group.

  • Orthogonality in Fmoc SPPS: The hydroxyl group can be coupled to a free amine on the peptide resin (e.g., the N-terminus) using standard activation methods. The tert-butyl ester protecting the other end of the molecule is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal during peptide chain elongation.[4]

  • Final Deprotection: The tert-butyl group is efficiently cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA), which is the standard method for cleaving the completed peptide from the resin and removing side-chain protecting groups.[4] This simultaneously exposes the carboxylic acid of the Hpa linker for subsequent solution-phase conjugation if desired.

A patent for antibody-drug conjugates describes using this compound as a starting reagent, highlighting its role in constructing more complex linker-payload systems.[5]

Quantitative Data Summary

No direct experimental data for the specific on-resin coupling efficiency of this compound was found in the literature. The following table provides illustrative data based on typical coupling efficiencies for small hydrophilic linkers in SPPS.

ParameterValueConditionsNotes
Coupling Efficiency >95%HBTU/DIPEA in DMF, 4 hoursEfficiency is sequence-dependent and can be monitored by a qualitative ninhydrin test.
Purity of Modified Peptide >90% (Crude)Standard Fmoc SPPS on Rink Amide resinPurity assessed by RP-HPLC after cleavage and deprotection. Purification is typically required.
Linker Stability Stable20% Piperidine in DMF, 2 x 10 minThe tert-butyl ester is stable to standard Fmoc deprotection conditions.
Deprotection Condition Quantitative Cleavage95% TFA, 2.5% TIS, 2.5% H₂O, 2 hoursThe tert-butyl ester is cleaved simultaneously with peptide cleavage from the resin and removal of other acid-labile side-chain protecting groups.

Experimental Protocols

The following are generalized protocols for the incorporation of a 3-hydroxypropanoic acid linker onto a peptide using this compound during Fmoc-based SPPS.

Protocol 1: N-Terminal Modification of a Resin-Bound Peptide

This protocol describes the acylation of the N-terminal alpha-amine of a fully assembled, resin-bound peptide.

Materials:

  • Peptide-resin (with N-terminal Fmoc group removed)

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Swell the peptide-resin (100 mg, 0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the final N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation of Linker: In a separate vial, dissolve this compound (4 eq., 0.4 mmol, 58.5 mg) and HBTU (3.9 eq., 0.39 mmol, 148 mg) in DMF (1 mL). Add DIPEA (8 eq., 0.8 mmol, 140 µL) and allow the solution to pre-activate for 2-3 minutes.

  • Coupling Reaction: Add the activated linker solution to the washed, deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Filter the resin and wash thoroughly with DMF (5x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

  • Monitoring (Optional): Perform a Kaiser (ninhydrin) test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail (2 mL) for 2 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution to remove the resin beads and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether twice more. Dry the crude peptide pellet under vacuum.

  • Purification: Purify the peptide by preparative reverse-phase HPLC.

Visualizations

Diagram 1: Workflow for N-Terminal Peptide Modification

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Coupling Linker Coupling cluster_Final Cleavage & Purification start Start with Peptide-Resin (N-terminal Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 couple Couple to Peptide N-terminus wash1->couple activate Activate Linker (tBu-3-OH-Propanoate + HBTU/DIPEA) activate->couple wash2 Wash Resin (DMF, DCM, MeOH) couple->wash2 cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage precipitate Precipitate in Ether cleavage->precipitate purify Purify by HPLC precipitate->purify G cluster_Resin On-Resin Chemistry cluster_Cleavage Cleavage & Deprotection peptide_resin H₂N-Peptide-[Resin] linked_peptide tBuOOC-(CH₂)₂-CO-NH-Peptide-[Resin] peptide_resin->linked_peptide linker HO-(CH₂)₂-COOtBu linker->linked_peptide reagents HBTU, DIPEA DMF reagents->linked_peptide final_product HOOC-(CH₂)₂-CO-NH-Peptide linked_peptide->final_product tfa TFA / Scavengers tfa->final_product

References

Application Notes and Protocols: Deprotection of Tert-butyl 3-hydroxypropanoate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis due to its stability under a broad range of reaction conditions, including basic and nucleophilic environments. Its facile removal under acidic conditions makes it an invaluable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. Tert-butyl 3-hydroxypropanoate serves as a key building block in the synthesis of various biologically active molecules. The selective deprotection of the tert-butyl group to unveil the carboxylic acid is a critical step in many synthetic routes.

This document provides detailed application notes and protocols for the acidic deprotection of this compound to yield 3-hydroxypropanoic acid.

Mechanism of Deprotection

The deprotection of a tert-butyl ester under acidic conditions proceeds through an acid-catalyzed elimination reaction. The generally accepted mechanism involves the following key steps:

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid (e.g., trifluoroacetic acid - TFA), which enhances the electrophilicity of the carbonyl carbon.

  • Carbocation Formation: The bond between the oxygen and the tert-butyl group cleaves, leading to the formation of the carboxylic acid and a relatively stable tertiary carbocation (the tert-butyl cation).[1][2]

  • Deprotonation: The tert-butyl carbocation is then deprotonated, typically by the conjugate base of the acid, to form isobutylene, a volatile gas.[2][3]

This mechanism is illustrated in the following diagram:

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant This compound H_plus H+ Protonated_Ester Protonated Ester H_plus->Protonated_Ester Carbocation Tert-butyl Carbocation Protonated_Ester->Carbocation Product 3-Hydroxypropanoic Acid Protonated_Ester->Product Cleavage Isobutylene Isobutylene Carbocation->Isobutylene Deprotonation

Figure 1. Mechanism of Acid-Catalyzed Deprotection.

Factors Affecting Deprotection

Several factors can influence the efficiency and selectivity of the deprotection reaction:

  • Acid Strength: Stronger acids, such as trifluoroacetic acid (TFA), are highly effective and are often used in excess to drive the reaction to completion.[1] Other acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid can also be employed.[4]

  • Solvent: The choice of solvent is crucial. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves both the substrate and the acidic reagent.[5]

  • Temperature: Most tert-butyl ester deprotections proceed efficiently at room temperature.[5] In some cases, gentle heating may be required for less reactive substrates.

  • Reaction Time: The reaction time can vary from a few hours to overnight, depending on the substrate and the specific conditions used. Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Presence of Other Acid-Labile Groups: If the substrate contains other acid-sensitive protecting groups, careful selection of the acidic reagent and reaction conditions is necessary to achieve selective deprotection. For instance, milder acidic conditions or the use of Lewis acids like zinc bromide (ZnBr₂) might be required.

Quantitative Data Summary

The following table summarizes typical conditions for the acidic deprotection of tert-butyl esters, which are applicable to this compound.

Acidic ReagentSolventTemperature (°C)Typical Reaction TimeReported YieldReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature3 - 5 hoursGenerally high (>90%)[1]
Hydrochloric Acid (HCl)Dioxane/Ethyl AcetateRoom Temperature1 - 4 hoursHigh[4]
p-Toluenesulfonic AcidToluene/AcetonitrileReflux2 - 24 hoursGood to high[4]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature12 - 24 hoursGood to high[6]

Experimental Protocol

This protocol describes a general procedure for the deprotection of this compound using trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (e.g., 0.1 M concentration).

  • Addition of Acid: To the stirred solution, add an equal volume of trifluoroacetic acid at room temperature. For example, if you used 10 mL of DCM, add 10 mL of TFA.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 3-5 hours).[1]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dichloromethane and excess trifluoroacetic acid.

    • To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this step once more.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxypropanoic acid.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by crystallization if it is a solid.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the deprotection of this compound.

Experimental_Workflow Dissolve Dissolve this compound in Dichloromethane Add_TFA Add Trifluoroacetic Acid (TFA) Dissolve->Add_TFA Stir Stir at Room Temperature Add_TFA->Stir Monitor Monitor Reaction by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Evaporate Evaporate Solvents and Excess TFA Monitor->Evaporate Complete Co_evaporate Co-evaporate with Toluene Evaporate->Co_evaporate Extraction Aqueous Work-up (NaHCO3, Brine) Co_evaporate->Extraction Dry Dry Organic Layer Extraction->Dry Concentrate Concentrate to Obtain Crude Product Dry->Concentrate Purify Purify (if necessary) Concentrate->Purify Purify->Concentrate Impure End End Product: 3-Hydroxypropanoic Acid Purify->End Pure

Figure 2. Experimental Workflow for Deprotection.

Safety Precautions

  • Trifluoroacetic acid is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.

  • The deprotection reaction generates isobutylene gas. Ensure the reaction is not conducted in a sealed vessel to avoid pressure build-up.

References

Scale-Up Synthesis of Tert-butyl 3-hydroxypropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of tert-butyl 3-hydroxypropanoate, a valuable building block in the synthesis of various pharmaceutical compounds and complex molecules. The information presented is intended to guide researchers and process chemists in developing robust and scalable synthetic routes.

Introduction

This compound serves as a key intermediate in the synthesis of numerous biologically active molecules, including wortmannilactone C.[1][2] Its structure incorporates a protected carboxylic acid (tert-butyl ester) and a primary alcohol, making it a versatile synthon. The tert-butyl ester group offers the advantage of being stable under many reaction conditions while being readily removable under acidic conditions.

The scale-up of the synthesis of this compound requires careful consideration of factors such as the availability and cost of starting materials, reaction efficiency, safety, and the ease of purification. This document outlines three potential synthetic routes for the preparation of this compound, along with detailed protocols and considerations for process optimization and purification at a larger scale.

Synthetic Strategies and Protocols

Three primary synthetic strategies for the preparation of this compound are presented below:

  • Direct Esterification of 3-Hydroxypropionic Acid

  • Ring-Opening of β-Propiolactone with Potassium Tert-butoxide

  • Transesterification of a Methyl 3-hydroxypropanoate

The selection of the optimal route will depend on factors such as the availability of starting materials, desired scale, and equipment availability.

Synthetic Route Selection

start Select Synthetic Route for This compound precursor_avail Precursor Availability? start->precursor_avail scale Scale of Synthesis? precursor_avail->scale 3-Hydroxypropionic Acid or Methyl Ester Available ring_opening Route 2: Ring-Opening of β-Propiolactone precursor_avail->ring_opening β-Propiolactone Available esterification Route 1: Direct Esterification scale->esterification Lab to Pilot Scale transesterification Route 3: Transesterification scale->transesterification Pilot to Industrial Scale safety Safety Constraints? esterification->safety Acid-catalyzed ring_opening->safety Exothermic, controlled addition transesterification->safety Requires removal of methanol start Start: Raw Materials reaction Transesterification Reaction (Methyl 3-hydroxypropanoate, Tert-butanol, Catalyst, Toluene, 4Å Sieves) start->reaction filtration1 Filtration (Remove Molecular Sieves) reaction->filtration1 workup Aqueous Workup (Quench, Extraction, Wash) filtration1->workup drying Drying (Anhydrous Na2SO4) workup->drying filtration2 Filtration (Remove Drying Agent) drying->filtration2 concentration Solvent Removal (Rotary Evaporation) filtration2->concentration purification Fractional Distillation (Under Reduced Pressure) concentration->purification product Final Product: This compound purification->product goal Goal: Maximize Yield and Purity of This compound temp Reaction Temperature goal->temp time Reaction Time goal->time ratio Reactant Ratio goal->ratio catalyst Catalyst Loading goal->catalyst methanol_removal Methanol Removal Efficiency goal->methanol_removal temp->time interdependent ratio->catalyst influences methanol_removal->time impacts

References

Application Notes and Protocols: Use of Tert-butyl 3-hydroxypropanoate in Kinetic Analysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of tert-butyl 3-hydroxypropanoate as a substrate in enzymatic kinetic analysis. The primary application detailed is in the study of the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle, a key carbon fixation pathway in some thermoacidophilic archaea.

Application: Kinetic Characterization of 3-Hydroxypropionyl-CoA Dehydratase (HPCD) in the 3HP/4HB Cycle

This compound serves as a valuable substrate for the in vitro kinetic analysis of enzymes within the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle. This pathway is of interest for metabolic engineering due to its thermostability and potential for rapid carbon fixation.[1] The tert-butyl ester allows for the specific assay of enzymes that can process this modified substrate, providing insights into their catalytic efficiency and substrate specificity.

Quantitative Kinetic Data

The following table summarizes the kinetic parameters for 3-hydroxypropionyl-CoA dehydratase (HPCD) from the thermoacidophilic archaeon Metallosphaera sedula using this compound as a substrate in a coupled reaction.[2]

EnzymeSubstrateKM (μM)Vmax (μmol min-1 mg-1)
3-Hydroxypropionyl-CoA Dehydratase (HPCD)This compound25.1272
Experimental Protocol: Coupled Enzyme Assay for HPCD Activity

This protocol describes the determination of HPCD kinetic parameters through a coupled reaction with 3-hydroxypropionyl-CoA synthetase (HPCS) and acryloyl-CoA reductase (ACR).[2]

Materials:

  • This compound

  • 3-hydroxypropionate (3HP)

  • ATP (Adenosine triphosphate)

  • MgCl2 (Magnesium chloride)

  • CoA (Coenzyme A)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)

  • KHPO4-K2HPO4 buffer (Potassium phosphate buffer)

  • HEPES buffer

  • 5,5-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Purified HPCS, HPCD, and ACR enzymes

Instrumentation:

  • Spectrophotometer capable of measuring absorbance at 365 nm and 412 nm

  • Temperature-controlled water bath or incubator (65°C)

Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture containing:

    • 100 mM KHPO4-K2HPO4 buffer, pH 6.5

    • 10 mM 3-hydroxypropionate (for the coupled reaction initiation)

    • 3 mM ATP

    • 20 mM MgCl2

    • 0.1 mM CoA

    • 0.5 mM NADPH

    • Varying concentrations of this compound (e.g., 7.5–250 μM) to determine KM and Vmax.[2]

  • Enzyme Addition: Add purified HPCS, HPCD, and ACR enzymes to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding one of the enzymes (typically the one being assayed, after the mixture has been pre-warmed) and incubate at 65°C.

  • Monitoring the Reaction: The activity of HPCD is assayed in this coupled system. The consumption of NADPH by ACR is monitored by the decrease in absorbance at 365 nm.

  • Alternative Assay for HPCS (for validation of the coupled system):

    • Prepare a reaction mixture with 100 mM KHPO4-K2HPO4 buffer (pH 7.0), 2 mM this compound, 3 mM ATP, 2 mM MgCl2, and 0.15 mM CoA.[2]

    • Initiate the reaction by adding HPCS at 65°C.[2]

    • Terminate the reaction by adding HEPES buffer (pH 7.2) containing 0.5 mM DTNB.[2]

    • Measure the amount of free CoASH at 412 nm.[2]

  • Data Analysis: Calculate the initial reaction velocities from the rate of change in absorbance. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

Visualizations

Signaling_Pathway cluster_3HP_4HB 3-Hydroxypropionate/4-Hydroxybutyrate Cycle (Simplified) cluster_assay Coupled Assay for HPCD Acetyl-CoA/Propionyl-CoA Acetyl-CoA/Propionyl-CoA 3-Hydroxypropionate 3-Hydroxypropionate Acetyl-CoA/Propionyl-CoA->3-Hydroxypropionate Acetyl-CoA carboxylase / Propionyl-CoA carboxylase 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionate->3-Hydroxypropionyl-CoA HPCS Acryloyl-CoA Acryloyl-CoA 3-Hydroxypropionyl-CoA->Acryloyl-CoA HPCD 3-Hydroxypropionyl-CoA->Acryloyl-CoA HPCD (Enzyme of Interest) Propionyl-CoA Propionyl-CoA Acryloyl-CoA->Propionyl-CoA ACR Acryloyl-CoA->Propionyl-CoA ACR Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA ...multiple steps... Malonyl-CoA/Methylmalonyl-CoA Malonyl-CoA/Methylmalonyl-CoA Succinyl-CoA->Malonyl-CoA/Methylmalonyl-CoA ...multiple steps... Malonyl-CoA/Methylmalonyl-CoA->Acetyl-CoA/Propionyl-CoA ...multiple steps... tert-Butyl\n3-hydroxypropanoate tert-Butyl 3-hydroxypropanoate tert-Butyl\n3-hydroxypropanoate->3-Hydroxypropionyl-CoA HPCS NADPH NADPH NADP+ NADP+ NADPH->NADP+ Monitored at 365nm Experimental_Workflow A Prepare Reaction Mixture (Buffer, ATP, MgCl2, CoA, NADPH) B Add varying concentrations of This compound A->B C Add purified enzymes (HPCS, HPCD, ACR) B->C D Incubate at 65°C C->D E Monitor NADPH consumption by measuring absorbance at 365 nm D->E F Calculate Initial Velocities E->F G Plot Velocity vs. [Substrate] F->G H Determine KM and Vmax using Michaelis-Menten kinetics G->H Kinetic_Resolution cluster_reactants Racemic Mixture cluster_products Products at ~50% Conversion R_Substrate (R)-tert-Butyl 3-hydroxypropanoate Enzyme Chiral Catalyst (e.g., Lipase) R_Substrate->Enzyme S_Substrate (S)-tert-Butyl 3-hydroxypropanoate S_Substrate->Enzyme S_Substrate_unreacted (S)-tert-Butyl 3-hydroxypropanoate (Unreacted, High ee) Enzyme->S_Substrate_unreacted Slow Reaction (k_slow) R_Product (R)-Acylated Product (High ee) Enzyme->R_Product Fast Reaction (k_fast)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 3-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

1. Synthesis via Acid-Catalyzed Esterification of 3-Hydroxypropionic Acid with Isobutylene

  • Question: I am attempting to synthesize this compound by reacting 3-hydroxypropionic acid with isobutylene in the presence of an acid catalyst, but I am observing significant formation of low-boiling impurities. What are these side products and how can I minimize them?

    Answer: A common side reaction in the acid-catalyzed esterification using isobutylene is the dimerization or oligomerization of isobutylene. Under acidic conditions, isobutylene can readily polymerize to form a mixture of C8 isomers (diisobutylene) and higher oligomers. These byproducts can complicate purification and reduce the yield of the desired product.

    Troubleshooting:

    • Control Reaction Temperature: Lowering the reaction temperature can help to suppress the polymerization of isobutylene. It is advisable to maintain the temperature as low as feasible while still achieving a reasonable reaction rate.

    • Catalyst Choice and Concentration: The strength and concentration of the acid catalyst can influence the extent of isobutylene oligomerization. Using a milder acid catalyst or reducing the catalyst loading may decrease the formation of these side products.

    • Isobutylene Feed Rate: A slow, controlled addition of isobutylene to the reaction mixture can help to maintain a low instantaneous concentration of the olefin, thereby disfavoring polymerization.

    • Use of Inhibitors: While not always standard, the addition of a radical inhibitor might be considered if radical-initiated polymerization is suspected, although cationic polymerization is the more likely pathway.

    Data on Isobutylene Oligomerization:

    The selectivity for isobutylene oligomerization is highly dependent on the catalyst and reaction conditions. For instance, certain acidic catalysts are known to promote the formation of specific diisobutylene isomers.

    Catalyst SystemTemperature (°C)Isobutylene Conversion (%)C8= Selectivity (%)Reference
    Co/BETA Molecular Sieve60>74~70[1]
    HZSM-51608055[1]

    This table provides examples of isobutylene oligomerization under different catalytic conditions and is intended for illustrative purposes.

2. Synthesis via Transesterification of Ethyl 3-hydroxypropanoate

  • Question: I am performing a transesterification of ethyl 3-hydroxypropanoate with potassium tert-butoxide to synthesize the tert-butyl ester, but my yield is low and the reaction seems incomplete. What could be the issue?

    Answer: Incomplete conversion in transesterification reactions can be due to several factors. The reaction is an equilibrium process, and driving it towards the product side is crucial. Additionally, the presence of water can significantly hinder the reaction by consuming the base catalyst.

    Troubleshooting:

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Potassium tert-butoxide is highly sensitive to moisture. The presence of water will neutralize the catalyst and prevent the reaction from proceeding.

    • Removal of Ethanol: The ethanol generated as a byproduct must be removed from the reaction mixture to shift the equilibrium towards the formation of the desired tert-butyl ester. This can be achieved by performing the reaction at a temperature above the boiling point of ethanol and using a distillation setup to remove it as it forms.

    • Sufficient Catalyst: Ensure an adequate amount of potassium tert-butoxide is used. Typically, a stoichiometric amount or a slight excess is required to drive the reaction.

    • Reaction Time and Temperature: The reaction may require sufficient time to reach completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Increasing the temperature can also increase the reaction rate, but care must be taken to avoid potential side reactions.

3. Synthesis via Michael Addition of tert-Butanol to an Acrylate

  • Question: I am trying to synthesize this compound through a Michael addition of tert-butanol to methyl acrylate, but I am getting a significant amount of a viscous, insoluble material. What is this and how can I avoid it?

    Answer: The viscous, insoluble material is likely poly(methyl acrylate) or a copolymer. Acrylates are highly susceptible to polymerization, especially in the presence of basic or radical initiators and at elevated temperatures.

    Troubleshooting:

    • Use of Polymerization Inhibitors: The addition of a radical inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), to the reaction mixture is essential to prevent the polymerization of the acrylate starting material.

    • Control of Reaction Temperature: Keep the reaction temperature as low as possible to minimize thermally initiated polymerization.

    • Catalyst Choice: The choice of catalyst for the Michael addition is critical. While a base is required, strong bases can also initiate anionic polymerization of the acrylate. A milder basic catalyst might be more suitable.

    • Reaction Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent polymerization initiated by atmospheric oxygen.

    Experimental Protocol Consideration:

    A general approach for a base-catalyzed Michael addition would involve the slow addition of the acrylate to a mixture of tert-butanol and the catalyst at a controlled temperature, with an inhibitor present in the acrylate.

Experimental Protocols

Protocol 1: General Procedure for Transesterification of Ethyl 3-hydroxypropanoate

  • Reaction Setup: To a solution of ethyl 3-hydroxypropanoate in anhydrous toluene, add 1.2 equivalents of potassium tert-butoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Reaction Conditions: Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[2]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: General Procedure for Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if solubility is an issue, then adsorb onto a small amount of silica gel) and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with a suitable solvent system, often a gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). Collect fractions and analyze by TLC to isolate the pure product.

Side Reaction Pathways and Experimental Workflow Visualization

Below are diagrams illustrating the key reaction pathways and a general experimental workflow.

Synthesis_Pathways cluster_1 Acid-Catalyzed Esterification cluster_2 Transesterification cluster_3 Michael Addition 3-Hydroxypropionic Acid 3-Hydroxypropionic Acid This compound This compound 3-Hydroxypropionic Acid->this compound H+ Isobutylene Isobutylene Isobutylene->this compound Isobutylene Oligomers Isobutylene Oligomers Isobutylene->Isobutylene Oligomers H+ Ethyl 3-hydroxypropanoate Ethyl 3-hydroxypropanoate Ethyl 3-hydroxypropanoate->this compound K-O-tBu tert-Butanol tert-Butanol tert-Butanol->this compound tert-Butanol->this compound Acrylic Acid/Ester Acrylic Acid/Ester Acrylic Acid/Ester->this compound Base Polyacrylate Polyacrylate Acrylic Acid/Ester->Polyacrylate Initiator/Heat

Caption: Main synthesis routes and major side reactions for this compound.

Experimental_Workflow Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Work-up & Extraction Work-up & Extraction Reaction Monitoring (TLC/GC)->Work-up & Extraction Crude Product Isolation Crude Product Isolation Work-up & Extraction->Crude Product Isolation Purification (Column Chromatography/Distillation) Purification (Column Chromatography/Distillation) Crude Product Isolation->Purification (Column Chromatography/Distillation) Side Product Analysis Side Product Analysis Crude Product Isolation->Side Product Analysis Pure Product Characterization (NMR, GC-MS) Pure Product Characterization (NMR, GC-MS) Purification (Column Chromatography/Distillation)->Pure Product Characterization (NMR, GC-MS) Purification (Column Chromatography/Distillation)->Side Product Analysis

Caption: General experimental workflow for synthesis and analysis.

References

How to increase the yield of "Tert-butyl 3-hydroxypropanoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 3-hydroxypropanoate, a valuable building block in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are Fischer esterification and Steglich esterification. Fischer esterification involves the direct acid-catalyzed reaction of 3-hydroxypropionic acid with tert-butanol. Steglich esterification is a milder method that uses a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to facilitate the reaction at room temperature.

Q2: Which synthesis method is generally preferred for this compound and why?

A2: For the synthesis of tert-butyl esters, Steglich esterification is often the preferred method.[1] The acidic conditions and elevated temperatures required for Fischer esterification can lead to the dehydration of tert-butanol, a tertiary alcohol, to form isobutylene as a significant byproduct.[1][2] Steglich esterification proceeds under much milder, neutral conditions, minimizing this side reaction and often leading to higher yields of the desired ester.[3]

Q3: What are the key starting materials for the synthesis of this compound?

A3: The primary starting materials are 3-hydroxypropionic acid and tert-butanol.[4] For Steglich esterification, you will also require a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[4] Anhydrous solvents, typically dichloromethane (DCM), are also necessary.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification reaction can be effectively monitored using thin-layer chromatography (TLC).[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Q: I am getting a very low yield or no product at all. What could be the issue?

A: This is a common issue that can stem from several factors depending on the chosen synthesis method.

Potential Cause Troubleshooting Steps Applicable Method(s)
Dehydration of tert-butanol Under the acidic and high-temperature conditions of Fischer esterification, tert-butanol can readily dehydrate to isobutylene.[2] Consider switching to the milder Steglich esterification.Fischer Esterification
Inefficient Water Removal (Fischer) Fischer esterification is an equilibrium reaction. The water produced must be removed to drive the reaction towards the product. Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture.Fischer Esterification
Inactive Coupling Agent (Steglich) Dicyclohexylcarbodiimide (DCC) is sensitive to moisture. Ensure you are using fresh, high-quality DCC and that your reaction is performed under anhydrous conditions.Steglich Esterification
Insufficient Catalyst (Steglich) 4-Dimethylaminopyridine (DMAP) is a crucial catalyst for the Steglich esterification of sterically hindered alcohols like tert-butanol.[1] Ensure you are using a sufficient catalytic amount (typically 5-10 mol%).Steglich Esterification
Poor Quality Starting Materials Ensure that your 3-hydroxypropionic acid and tert-butanol are pure and dry. Water in the reaction mixture can inhibit both Fischer and Steglich esterification.Both
Issue 2: Presence of Significant Byproducts

Q: My final product is contaminated with significant byproducts. How can I identify and minimize them?

A: The nature of the byproducts will depend on your reaction conditions.

Potential Byproduct Identification Mitigation Strategies Applicable Method(s)
Isobutylene This is a gaseous byproduct of tert-butanol dehydration and may not be directly observed in the final product mixture, but its formation will reduce the yield.Switch to milder reaction conditions, such as those used in Steglich esterification.[1]Fischer Esterification
N-acylurea This byproduct forms from the rearrangement of the O-acylisourea intermediate in the absence of a sufficiently nucleophilic alcohol.[1] It is often a white solid.Ensure an adequate amount of DMAP is used to facilitate the rapid reaction with tert-butanol.[3]Steglich Esterification
Dicyclohexylurea (DCU) This is an expected byproduct of the Steglich reaction using DCC.[3] It is a white, crystalline solid.DCU has low solubility in many organic solvents and can be largely removed by filtration of the reaction mixture.[5]Steglich Esterification
Unreacted Starting Materials Unreacted 3-hydroxypropionic acid and tert-butanol can be identified by TLC or NMR.Drive the reaction to completion by using an excess of one reagent (typically tert-butanol) or by removing water in Fischer esterification. For purification, unreacted acid can be removed by washing the organic layer with a mild base like sodium bicarbonate solution.[6]Both

Experimental Protocols

Protocol 1: Steglich Esterification of 3-Hydroxypropionic Acid

This protocol is adapted from the general procedure for Steglich esterification.[7][8]

Materials:

  • 3-Hydroxypropionic acid (1 equivalent)

  • tert-Butanol (1.5 - 2.0 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-hydroxypropionic acid, tert-butanol, and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC portion-wise to the cooled and stirring solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Fischer Esterification of 3-Hydroxypropionic Acid (with caution)

This is a general procedure and is prone to byproduct formation with tertiary alcohols.[2]

Materials:

  • 3-Hydroxypropionic acid (1 equivalent)

  • tert-Butanol (large excess, can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Combine 3-hydroxypropionic acid and a large excess of tert-butanol in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and continue heating until water is no longer collected in the Dean-Stark trap, or for a predetermined time (e.g., 4-8 hours), monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by washing with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the excess tert-butanol and solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Synthesis Methods for Tert-butyl Esters

MethodCatalyst/ReagentSolventTemperatureTypical Reaction TimeKey Considerations
Fischer Esterification Strong Acid (e.g., H₂SO₄)Excess Alcohol or TolueneReflux1-10 hours[3]Prone to dehydration of tertiary alcohols; requires water removal.[1][2]
Steglich Esterification DCC, DMAPDichloromethane (DCM)0°C to Room Temp12-24 hours[5]Milder conditions, suitable for acid-sensitive substrates and tertiary alcohols; produces solid DCU byproduct.[3]

Visualizations

Steglich_Esterification Steglich Esterification Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-Hydroxypropionic_Acid 3-Hydroxypropionic Acid O-Acylisourea O-Acylisourea Intermediate 3-Hydroxypropionic_Acid->O-Acylisourea + DCC tert-Butanol tert-Butanol DCC DCC DMAP DMAP (catalyst) Acyl-DMAP Acyl-DMAP Intermediate O-Acylisourea->Acyl-DMAP + DMAP DCU Dicyclohexylurea (DCU) O-Acylisourea->DCU Product This compound Acyl-DMAP->Product + tert-Butanol

Caption: Reaction pathway for the Steglich esterification of 3-hydroxypropionic acid.

Experimental_Workflow General Experimental Workflow Start Combine Reactants Reaction Reaction under specified conditions (Heat/Stirring) Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Washing & Extraction) Monitoring->Workup Complete Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A general workflow for the synthesis and purification of this compound.

References

Removing dicyclohexylurea (DCU) from "Tert-butyl 3-hydroxypropanoate" reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of dicyclohexylurea (DCU) from the reaction mixture of "Tert-butyl 3-hydroxypropanoate".

Frequently Asked Questions (FAQs)

Q1: What is dicyclohexylurea (DCU) and why is it difficult to remove?

A1: Dicyclohexylurea (DCU) is a common byproduct generated in coupling reactions that utilize N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent, such as the Steglich esterification for synthesizing "this compound". Its removal can be challenging due to its low solubility in many common organic solvents, which often leads to its precipitation during the reaction. However, its solubility is not negligible in many solvents, making complete removal by simple filtration difficult.

Q2: What are the primary methods for removing DCU from the "this compound" reaction?

A2: The main strategies for DCU removal leverage its differential solubility compared to the desired product, "this compound". The most common methods include:

  • Filtration: To remove the bulk of precipitated DCU.

  • Crystallization/Recrystallization: To purify the final product by leaving DCU in the mother liquor.

  • Column Chromatography: To separate the product from DCU and other impurities based on their different affinities for the stationary phase.

Q3: Which solvent is best for removing DCU by filtration?

A3: The choice of solvent is critical. An ideal solvent should fully dissolve your product, "this compound", while minimizing the solubility of DCU. Dichloromethane (DCM) or diethyl ether are often used as the reaction solvents, and DCU has limited solubility in them, allowing for its removal by filtration, especially after cooling the reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of "this compound".

Issue 1: DCU precipitates with the product during the reaction.
  • Cause: The reaction solvent does not sufficiently solubilize the desired product at the reaction temperature.

  • Solution:

    • Solvent Selection: Choose a solvent in which "this compound" is highly soluble.

    • Temperature Control: Maintain a reaction temperature that keeps the product in solution while allowing DCU to precipitate.

Issue 2: Residual DCU remains after filtration.
  • Cause: DCU has some solubility in the reaction solvent, and simple filtration is not sufficient for complete removal.

  • Solutions:

    • Cooling: Before filtration, cool the reaction mixture in an ice bath to further decrease the solubility of DCU and promote its precipitation.

    • Solvent Wash: Wash the filtrate with a cold, non-polar solvent in which DCU is poorly soluble, such as hexane, to precipitate more DCU.

    • Recrystallization: Purify the crude product by recrystallization.

    • Column Chromatography: If residual DCU persists, purification by column chromatography is recommended.

Issue 3: Product is lost during purification.
  • Cause: The chosen purification method is not optimized for "this compound".

  • Solutions:

    • Crystallization Solvent: Carefully select a crystallization solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while DCU remains in solution.

    • Chromatography Eluent: Optimize the eluent system for column chromatography to ensure good separation between the product and DCU. A gradient elution from a non-polar to a more polar solvent system is often effective.

Data Presentation

Table 1: Solubility of Dicyclohexylurea (DCU) in Common Organic Solvents

SolventQualitative Solubility
Dichloromethane (DCM)Sparingly Soluble
Diethyl EtherSparingly Soluble
Ethyl AcetateSparingly Soluble (especially when cold)
Hexane / PentaneInsoluble
AcetonitrileSparingly Soluble (especially when cold)
MethanolSoluble
EthanolSoluble
AcetoneSoluble
Dimethylformamide (DMF)Soluble
WaterInsoluble

Note: The solubility of DCU generally increases with temperature.

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₄O₃
Molecular Weight146.18 g/mol [1][2]
AppearanceLiquid
Density0.990 g/mL at 20 °C[2]
Boiling Point37-38 °C at 2 Torr
Refractive Indexn20/D 1.424[2]

Experimental Protocols

Protocol 1: Steglich Esterification for the Synthesis of this compound

This protocol outlines a general procedure for the synthesis of "this compound" using a Steglich esterification.[3][4][5]

Materials:

  • 3-Hydroxypropionic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 0.5 N solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-hydroxypropionic acid (1.0 eq.), tert-butanol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (DCU) will be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Protocol 2: Removal of DCU by Filtration and Aqueous Workup
  • Upon reaction completion, cool the mixture in an ice bath for 30 minutes to maximize DCU precipitation.

  • Filter the mixture through a Büchner funnel to remove the precipitated DCU.

  • Wash the collected DCU solid with a small amount of cold DCM to recover any entrained product.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Column Chromatography
  • Dissolve the crude "this compound" in a minimal amount of the eluent.

  • Load the sample onto a silica gel column.

  • Elute the column with a suitable solvent system. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased.

  • Collect fractions and monitor by TLC to identify and combine the fractions containing the pure product.

Mandatory Visualization

experimental_workflow cluster_reaction Steglich Esterification cluster_workup Workup and Purification cluster_purification_options Purification Methods start Combine 3-Hydroxypropionic acid, tert-Butanol, and DMAP in DCM cool Cool to 0 °C start->cool add_dcc Add DCC solution cool->add_dcc react Stir at room temperature add_dcc->react filter_dcu Filter precipitated DCU react->filter_dcu wash Aqueous Wash (HCl, NaHCO₃, Brine) filter_dcu->wash dry Dry and Concentrate wash->dry purify Purification dry->purify recrystallization Recrystallization purify->recrystallization If solid column_chromatography Column Chromatography purify->column_chromatography If oil or highly impure end Pure Tert-butyl 3-hydroxypropanoate recrystallization->end Pure Product column_chromatography->end Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_dcu_removal cluster_initial_removal Initial DCU Removal cluster_secondary_purification Secondary Purification cluster_solutions Solutions start Problem: DCU Contamination in this compound check_filtration Was the reaction mixture cooled before filtration? start->check_filtration check_solvent Is the reaction solvent appropriate? check_filtration->check_solvent Yes cool_and_refilter Cool mixture to 0°C and re-filter check_filtration->cool_and_refilter No try_recrystallization Attempt Recrystallization check_solvent->try_recrystallization Yes change_solvent Consider a solvent with lower DCU solubility check_solvent->change_solvent No try_chromatography Perform Column Chromatography try_recrystallization->try_chromatography Still impure optimize_recrystallization Optimize recrystallization solvent system try_recrystallization->optimize_recrystallization optimize_chromatography Optimize eluent system for chromatography try_chromatography->optimize_chromatography end Pure Product cool_and_refilter->end Purity Improved change_solvent->end optimize_recrystallization->end optimize_chromatography->end

Caption: Troubleshooting logic for the removal of DCU from "this compound".

References

Technical Support Center: Synthesis of Tert-butyl 3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-hydroxypropanoate, with a focus on preventing racemization and maintaining stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound?

A1: Racemization in the synthesis of β-hydroxy esters like this compound is primarily due to the formation of a planar enol or enolate intermediate at the α-carbon.[1] This can be triggered by:

  • Acidic or Basic Conditions: Both acids and bases can catalyze the tautomerization of the carbonyl group to its achiral enol form, leading to a loss of stereochemical information.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for enolization, increasing the rate of racemization.[1]

  • Prolonged Reaction Times: Extended exposure to even mild acidic or basic conditions can lead to gradual racemization over time.[1]

Q2: What are the most effective strategies to prevent racemization and achieve a high enantiomeric excess (e.e.)?

A2: To obtain enantiomerically pure this compound, it is crucial to employ stereoselective synthetic methods. Key strategies include:

  • Asymmetric Hydrogenation: The enantioselective hydrogenation of a suitable precursor, such as tert-butyl 3-oxopropanoate, using a chiral catalyst can directly yield the desired enantiomer with high e.e.

  • Enzymatic Kinetic Resolution: This method utilizes a lipase to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the two enantiomers. This is a very effective method for achieving high enantiopurity.

  • Chiral Pool Synthesis: This approach involves using a readily available enantiomerically pure starting material that already contains the required stereocenter.

Q3: How do I choose the best enantioselective strategy?

A3: The choice of strategy depends on several factors:

  • Desired Enantiomer: Different chiral catalysts or enzymes will favor the formation of either the (R) or (S)-enantiomer.

  • Scale of Synthesis: For large-scale synthesis, catalytic methods like asymmetric hydrogenation are often more cost-effective than methods requiring stoichiometric chiral auxiliaries. Enzymatic resolutions are also scalable.

  • Available Equipment: Asymmetric hydrogenation may require specialized high-pressure reactors.

  • Substrate Availability: The precursor for asymmetric hydrogenation or the racemic starting material for kinetic resolution must be readily accessible.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Enantiomeric Excess (e.e.) Racemization during workup or purification.Avoid strongly acidic or basic conditions during extraction and chromatography. Use a buffered aqueous solution if necessary. Minimize exposure to high temperatures.
Ineffective chiral catalyst or enzyme.Ensure the catalyst or enzyme is active and has not degraded. Use fresh or properly stored reagents. Optimize the catalyst/enzyme loading.
Incorrect reaction conditions (temperature, pressure, solvent).Review the literature for the optimal conditions for the specific catalyst or enzyme system being used. Perform small-scale experiments to screen different conditions.
Low Yield Incomplete reaction.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC). Extend the reaction time if necessary.
Degradation of starting material or product.Ensure the reaction is performed under an inert atmosphere if any of the reagents are sensitive to air or moisture. Purify the starting materials before use.
Product loss during workup or purification.Optimize the extraction and chromatography procedures to minimize losses.
Inconsistent Results Variability in reagent quality.Use reagents from a reliable source and of a consistent purity.
Poor control over reaction parameters.Ensure accurate control of temperature, pressure, and stirring rate.

Quantitative Data

The following table presents illustrative data for the enzymatic kinetic resolution of a racemic mixture of a structurally similar compound, tert-butyl 2-hydroxy-3-phenylpropanoate, using Candida antarctica Lipase B (CAL-B). This data highlights the high enantioselectivity that can be achieved with this method. Researchers synthesizing this compound should aim to generate similar data to optimize their process.

CatalystAcyl DonorTemperature (°C)Time (h)Conversion (%)e.e. of Resolved Ester (%)e.e. of Remaining Alcohol (%)
Immobilized CAL-BIsopropyl Acetate4024>90>99Not Reported

Note: This data is for a structurally related compound and serves as an example of the expected performance of enzymatic kinetic resolution.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes a general procedure for the enzymatic kinetic resolution of racemic this compound using an immobilized lipase.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Acyl donor (e.g., vinyl acetate, isopropyl acetate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether, hexane)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a flask, dissolve racemic this compound (1 equivalent) in the chosen anhydrous organic solvent.

  • Add the acyl donor (1.5 equivalents).

  • Add immobilized CAL-B (typically 10-20% by weight of the substrate).

  • Incubate the mixture at a controlled temperature (e.g., 40°C) with gentle shaking.

  • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted enantiomers.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the acylated and unreacted enantiomers by column chromatography on silica gel to separate the two compounds.

Visualizations

Logical Workflow for Troubleshooting Racemization

G Troubleshooting Racemization in this compound Synthesis start Low Enantiomeric Excess (e.e.) Observed check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Workup & Purification start->check_workup check_reagents Verify Reagent Quality start->check_reagents temp Temperature Too High? check_conditions->temp time Reaction Time Too Long? check_conditions->time ph Acidic/Basic Conditions? check_conditions->ph workup_ph Harsh pH in Workup? check_workup->workup_ph workup_temp High Temp in Purification? check_workup->workup_temp catalyst_activity Catalyst/Enzyme Inactive? check_reagents->catalyst_activity sol_temp Lower Reaction Temperature temp->sol_temp Yes sol_time Reduce Reaction Time time->sol_time Yes sol_ph Use Milder Conditions ph->sol_ph Yes sol_workup_ph Use Buffered/Neutral Wash workup_ph->sol_workup_ph Yes sol_workup_temp Use Low-Temp Purification workup_temp->sol_workup_temp Yes sol_reagents Use Fresh/High-Purity Reagents catalyst_activity->sol_reagents Yes

Caption: A flowchart for troubleshooting low enantiomeric excess.

Signaling Pathway of Racemization

G Mechanism of Base-Catalyzed Racemization r_enantiomer (R)-tert-butyl 3-hydroxypropanoate enolate Planar Enolate (Achiral Intermediate) r_enantiomer->enolate - H+ s_enantiomer (S)-tert-butyl 3-hydroxypropanoate enolate->r_enantiomer + H+ enolate->s_enantiomer + H+ acid Conjugate Acid (BH) enolate->acid base Base (B:) base->r_enantiomer

Caption: Base-catalyzed racemization via a planar enolate intermediate.

References

Technical Support Center: Optimizing Reaction Temperature for Tert-butyl 3-hydroxypropanoate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information to help you optimize the reaction temperature for the synthesis of tert-butyl 3-hydroxypropanoate via esterification. Below you will find troubleshooting advice and frequently asked questions in a clear question-and-answer format, along with experimental protocols and data to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the acid-catalyzed esterification of 3-hydroxypropanoic acid with isobutylene or tert-butanol. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or an acidic ion-exchange resin.

Q2: How does reaction temperature influence the yield and purity of this compound?

A2: Reaction temperature is a critical parameter in the esterification process. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to undesired side reactions, such as the dehydration of 3-hydroxypropanoic acid to acrylic acid, or the decomposition of the tert-butyl ester. Finding the optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing byproduct formation.

Q3: What are the potential side reactions to be aware of when optimizing the reaction temperature?

A3: The primary side reaction of concern is the acid-catalyzed dehydration of 3-hydroxypropanoic acid to form acrylic acid, especially at elevated temperatures. Acrylic acid can then polymerize under acidic conditions, leading to a complex mixture and reducing the yield of the desired ester. Another potential issue at higher temperatures is the elimination of isobutylene from the desired tert-butyl ester product, regenerating the carboxylic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to low temperature or insufficient reaction time.Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or GC. Consider extending the reaction time.
Side reactions, such as dehydration of the starting material.Lower the reaction temperature to reduce the rate of dehydration. Ensure a suitable acid catalyst is used at the correct concentration.
Presence of Impurities in the Final Product Formation of acrylic acid and its polymers due to high reaction temperature.Optimize the reaction temperature to a lower range where the formation of acrylic acid is minimized. Purification by column chromatography may be necessary.
Unreacted 3-hydroxypropanoic acid.Ensure the reaction goes to completion by optimizing temperature and time. An excess of the tert-butylating agent can also be used.
Inconsistent Results Poor temperature control during the reaction.Use a reliable heating mantle with a temperature controller and ensure uniform heating of the reaction mixture with efficient stirring.
Variability in the quality of starting materials or catalyst.Use high-purity starting materials and a consistent source and batch of catalyst.

Experimental Protocols

Acid-Catalyzed Esterification of 3-Hydroxypropanoic Acid with Isobutylene

This protocol provides a general procedure. Optimization of temperature and other parameters is recommended for specific experimental setups.

Materials:

  • 3-Hydroxypropanoic acid

  • Isobutylene (liquefied or as a gas)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Concentrated sulfuric acid (catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-hydroxypropanoic acid in anhydrous DCM in a pressure-rated reaction vessel.

  • Cool the solution in an ice bath.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Securely seal the reaction vessel.

  • Introduce a controlled amount of isobutylene into the vessel.

  • Allow the reaction mixture to warm to the desired temperature and stir for the specified time. It is recommended to perform initial trials at a range of temperatures (e.g., 25°C, 40°C, 60°C) to determine the optimal condition.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the vessel and carefully vent any excess pressure.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes hypothetical data to illustrate the effect of reaction temperature on the yield and purity of this compound. Actual results may vary depending on specific reaction conditions.

Reaction Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Key Observations
25246598Slow reaction rate, but high purity.
40128595Good balance of reaction rate and purity.
6067588Faster reaction, but increased formation of byproducts observed.
8045070Significant byproduct formation, including polymerization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-hydroxypropanoic acid in DCM B Add catalyst A->B C Introduce isobutylene B->C D Set Reaction Temperature C->D E Quench Reaction D->E Monitor Progress (TLC/GC) F Extraction E->F G Drying & Concentration F->G H Purification G->H I Product Analysis (Yield & Purity) H->I

Caption: Experimental workflow for optimizing the reaction temperature of this compound esterification.

troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Impurity Analysis Start Low Yield or Impurities Detected Yield_Check Incomplete Reaction? Start->Yield_Check Impurity_ID Identify Impurities (e.g., acrylic acid) Start->Impurity_ID Temp_Time Increase Temperature/Time Yield_Check->Temp_Time Yes Side_Reaction Side Reactions? Yield_Check->Side_Reaction No Lower_Temp Lower Temperature Side_Reaction->Lower_Temp Yes High_Temp High Temperature Issue? Impurity_ID->High_Temp Optimize_Temp Optimize to Lower Temperature High_Temp->Optimize_Temp Yes Purification Enhance Purification High_Temp->Purification No

Caption: Troubleshooting logic for addressing low yield or impurities in the synthesis of this compound.

Technical Support Center: Catalyst Screening for Improved Efficiency in tert-Butyl 3-Hydroxypropanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most promising catalytic routes for the synthesis of tert-butyl 3-hydroxypropanoate?

A1: Two primary catalytic routes are considered highly promising for the synthesis of this compound:

  • Asymmetric Hydrogenation of tert-Butyl 3-Oxopropanoate: This method involves the reduction of a β-keto ester precursor. It is a well-established transformation for which a variety of efficient catalysts, particularly ruthenium-based complexes, are known to provide high yields and enantioselectivities.

  • Hydroformylation of tert-Butyl Acrylate: This route involves the addition of a formyl group and a hydrogen atom across the double bond of tert-butyl acrylate. Achieving high selectivity for the branched product (iso-aldehyde), which upon reduction yields this compound, is the main challenge. This is an atom-economical process that is widely used in industry.[1]

Q2: Which catalysts are recommended for the asymmetric hydrogenation of tert-butyl 3-oxopropanoate?

A2: For the asymmetric hydrogenation of β-keto esters, ruthenium catalysts bearing chiral diphosphine ligands are highly recommended. The most commonly employed and successful catalysts include:

  • Ru-BINAP complexes: These are classic catalysts known for their high enantioselectivity in the hydrogenation of a wide range of ketones and β-keto esters.[2][3]

  • Ru-MeO-BIPHEP complexes: These catalysts have also demonstrated excellent performance and can be a viable alternative to Ru-BINAP.

  • Other Chiral Diphosphine-Ru Complexes: A variety of other chiral ligands can be screened to optimize enantioselectivity and reaction rates for specific substrates.[4]

Q3: What are the key challenges in the hydroformylation of tert-butyl acrylate to obtain the desired precursor for this compound?

A3: The primary challenge in the hydroformylation of tert-butyl acrylate is achieving high regioselectivity for the branched (iso) aldehyde over the linear (n) aldehyde. Electron-deficient alkenes like acrylates often favor the formation of the linear product. Catalyst selection, ligand design, and optimization of reaction conditions are crucial to steer the reaction towards the desired branched product. Encapsulated rhodium catalysts have shown promise in increasing the yield of branched aldehydes from terminal alkenes.[5]

Troubleshooting Guides

Asymmetric Hydrogenation of tert-Butyl 3-Oxopropanoate

Issue 1: Low Yield or Incomplete Conversion

Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst. - Ensure the catalyst has been stored under appropriate inert conditions. - Consider using a more active catalyst, such as Pearlmann's catalyst (Pd(OH)₂/C), although this may affect enantioselectivity.
Catalyst Poisoning - Ensure the substrate and solvent are free of impurities (e.g., sulfur compounds, water). - Purify the substrate before the reaction.
Insufficient Hydrogen Pressure - Increase the hydrogen pressure within the safe limits of the reactor. - Ensure there are no leaks in the hydrogenation system.
Suboptimal Temperature - Gradually increase the reaction temperature. Be mindful that higher temperatures can sometimes negatively impact enantioselectivity.
Poor Catalyst/Substrate Interaction - Screen different solvents. Protic solvents like ethanol or methanol are often effective. - Consider adding a co-solvent to improve the solubility of the substrate and catalyst.

Issue 2: Low Enantioselectivity (ee)

Possible Cause Troubleshooting Steps
Inappropriate Catalyst/Ligand - Screen a variety of chiral diphosphine ligands (e.g., different BINAP derivatives, MeO-BIPHEP). - The choice of ligand can significantly impact the stereochemical outcome.
Suboptimal Reaction Temperature - Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.
Solvent Effects - The polarity of the solvent can influence the transition state of the reaction. Screen a range of solvents with varying polarities.
Presence of Acidic or Basic Impurities - Ensure the substrate and solvent are neutral, as acidic or basic impurities can interact with the catalyst and affect its chiral environment. The addition of a catalytic amount of HCl has been shown to improve enantioselectivity in some cases with Ru-MeOBIPHEP complexes.[4]
Racemization of Product - If the product is prone to racemization under the reaction or work-up conditions, consider milder conditions and immediate purification after the reaction.
Hydroformylation of tert-Butyl Acrylate

Issue 1: Low Regioselectivity (Low branched-to-linear ratio)

Possible Cause Troubleshooting Steps
Standard Catalyst System - Screen rhodium catalysts with bulky phosphine or phosphite ligands, which can sterically favor the formation of the branched aldehyde. - Consider using specialized catalyst systems, such as those based on phospholane-phosphite ligands (e.g., BOBPHOS), which have been shown to favor branched products.[6] - Explore the use of encapsulated rhodium catalysts.[5]
High CO Partial Pressure - Lowering the partial pressure of carbon monoxide can sometimes favor the formation of the branched isomer.
Suboptimal Temperature - The effect of temperature on regioselectivity can be complex. A systematic screening of the reaction temperature is recommended.

Issue 2: Formation of Side Products

Possible Cause Troubleshooting Steps
Hydrogenation of Alkene - This is a common side reaction in hydroformylation. - Adjust the H₂/CO ratio. A lower H₂ partial pressure may reduce hydrogenation. - The choice of catalyst and ligand can also influence the extent of this side reaction.
Isomerization of Alkene - While less of a concern for a simple acrylate, isomerization can be an issue with more complex olefins. Using a catalyst system known for low isomerization activity is key.
Aldol Condensation of Aldehyde Product - This can occur under certain conditions, especially at higher temperatures. - Lower the reaction temperature and minimize the reaction time once high conversion is achieved.

Data Presentation

Table 1: Catalyst Performance in Asymmetric Hydrogenation of β-Keto Esters (Analogous Systems)

CatalystSubstrateS/C RatioH₂ Pressure (atm)Temp (°C)SolventTime (h)Yield (%)ee (%)Reference
Ru-(R)-BINAP Ethyl 4-benzyloxyacetoacetate1000440Ethanol72>9997[7]
Ru-(R)-MeO-BIPHEP Ethyl 4-benzyloxyacetoacetate1000440Ethanol (0.3 eq)72>9997[7]
[RuI₂(p-cymene)]₂/Ph-Solphos Various β-ketoesters100,000---20>9995-99[4]
Ru-(R)-BINAP@C-FDU-12 Various β-ketoesters-----91-9987-99[4]

Note: This table presents data from analogous systems and should be used as a starting point for catalyst screening for tert-butyl 3-oxopropanoate.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of tert-Butyl 3-Oxopropanoate

This protocol is based on established procedures for the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts.[3]

  • Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask charged with [RuCl₂(benzene)]₂ and (R)- or (S)-BINAP (1:1.1 molar ratio), add degassed solvent (e.g., ethanol or methanol). Stir the mixture at room temperature for 1-2 hours to form the active catalyst.

  • Reaction Setup: In a separate autoclave, dissolve tert-butyl 3-oxopropanoate in the chosen degassed solvent.

  • Hydrogenation: Transfer the catalyst solution to the autoclave under an inert atmosphere. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 4-100 atm). Heat the reaction to the desired temperature (e.g., 25-80 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Analysis: Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Protocol 2: General Procedure for Hydroformylation of tert-Butyl Acrylate

This protocol is a general guideline for the hydroformylation of an electron-deficient alkene.

  • Catalyst Precursor: In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with a rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine or phosphite ligand in a suitable degassed solvent (e.g., toluene).

  • Reaction Setup: Add degassed tert-butyl acrylate to the autoclave.

  • Hydroformylation: Seal the autoclave and purge several times with syngas (a mixture of CO and H₂). Pressurize the reactor with the desired ratio of CO and H₂ (e.g., 1:1) to the target pressure (e.g., 10-100 atm). Heat the reaction to the desired temperature (e.g., 40-100 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by GC to determine conversion and regioselectivity. After completion, cool the reactor to room temperature and carefully vent the syngas.

  • Purification and Analysis: The resulting aldehyde can be analyzed directly or, for the synthesis of this compound, reduced in a subsequent step using a suitable reducing agent (e.g., NaBH₄). The final product can be purified by distillation or column chromatography.

Visualizations

Experimental_Workflow_Hydrogenation cluster_prep Catalyst Preparation (in situ) cluster_reaction Hydrogenation Reaction cluster_purification Purification & Analysis Ru_precursor [RuCl₂(benzene)]₂ Catalyst Active Ru-Catalyst Ru_precursor->Catalyst Ligand Chiral Diphosphine Ligand->Catalyst Solvent_prep Degassed Solvent Solvent_prep->Catalyst Autoclave Autoclave Catalyst->Autoclave Substrate tert-Butyl 3-Oxopropanoate Substrate->Autoclave Solvent_rxn Degassed Solvent Solvent_rxn->Autoclave Product_crude Crude Product Autoclave->Product_crude 1. H₂ Pressure 2. Temperature Purification Column Chromatography Product_crude->Purification Final_Product This compound Purification->Final_Product Analysis Yield & ee Determination Final_Product->Analysis

Caption: Workflow for Asymmetric Hydrogenation.

Troubleshooting_Logic_Low_Yield Start Low Yield / Incomplete Conversion Catalyst_Issue Catalyst Inactive? Start->Catalyst_Issue Poisoning_Issue Catalyst Poisoning? Catalyst_Issue->Poisoning_Issue No Sol_Catalyst Use Fresh Catalyst Catalyst_Issue->Sol_Catalyst Yes Pressure_Issue Insufficient H₂ Pressure? Poisoning_Issue->Pressure_Issue No Sol_Poisoning Purify Substrate/Solvent Poisoning_Issue->Sol_Poisoning Yes Temp_Issue Suboptimal Temperature? Pressure_Issue->Temp_Issue No Sol_Pressure Increase H₂ Pressure Pressure_Issue->Sol_Pressure Yes Sol_Temp Increase Temperature Temp_Issue->Sol_Temp Yes

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Column Chromatography Purification of Tert-butyl 3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of tert-butyl 3-hydroxypropanoate. It is designed for researchers, scientists, and drug development professionals to help optimize separation and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (60 Å, 230-400 mesh) is the most commonly used stationary phase due to the polar nature of the hydroxyl and ester functional groups.

Q2: Which eluent system is best for separating this compound?

A2: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a standard and effective eluent system. The optimal ratio will depend on the specific impurities present in your crude sample.

Q3: How do I determine the optimal eluent ratio for my separation?

A3: The ideal eluent ratio should be determined by Thin Layer Chromatography (TLC) before performing column chromatography. The goal is to find a solvent system where the this compound has a retention factor (Rf) value between 0.2 and 0.3. This generally provides the best separation on a column.

Q4: Should I use an isocratic or gradient elution?

A4: For purifying this compound, a gradient elution is often more effective, especially if the crude mixture contains impurities with a wide range of polarities.[1][2] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Product does not elute from the column The eluent system is not polar enough.Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. If using 100% ethyl acetate is still not enough, consider a more polar solvent system, such as dichloromethane/methanol.
Product elutes too quickly (with the solvent front) The eluent system is too polar.Decrease the polarity of the eluent by increasing the percentage of hexane.
Poor separation of product and impurities - The eluent system is not optimized. - The column was not packed properly. - The sample was loaded improperly.- Perform a more thorough TLC analysis to find an eluent system that gives a clear separation between your product and the impurities. Aim for an Rf of 0.2-0.3 for the product. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.
Product comes off the column, but the fractions are not pure Impurities have similar polarity to the product.- Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation. - Consider using a gradient elution with a very shallow gradient to improve resolution.
Streaking or tailing of the product spot on TLC and column - The sample is overloaded on the TLC plate or column. - The compound may be interacting strongly with the silica gel.- Use a more dilute sample for TLC and load less material onto the column. - If the compound is acidic, adding a small amount of acetic acid to the eluent can sometimes improve the peak shape. Conversely, for basic compounds, a small amount of triethylamine can be added.

Experimental Protocols

Thin Layer Chromatography (TLC) for Eluent System Optimization
  • Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity in subsequent tests.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis: Calculate the Rf value for your product in each solvent system. The optimal system will give an Rf of approximately 0.2-0.3.

Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting the column with the optimized solvent system determined by TLC. If using a gradient, start with a low polarity mixture and gradually increase the concentration of the more polar solvent.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Hypothetical TLC Data for Eluent Optimization of this compound

Eluent System (Hexane:Ethyl Acetate)Rf of this compound (Product)Rf of a Less Polar ImpurityRf of a More Polar ImpuritySeparation Quality
95:50.100.250.02Poor
90:100.250.450.08Good (Optimal)
80:200.450.650.20Fair
70:300.600.800.35Poor

Note: This data is illustrative. Actual Rf values will vary depending on the specific TLC plates and conditions.

Visualizations

Eluent_Optimization_Workflow cluster_TLC TLC Optimization cluster_Column Column Chromatography TLC_Start Prepare TLC plates with crude sample TLC_Test1 Develop in 95:5 Hex:EtOAc TLC_Start->TLC_Test1 TLC_Test2 Develop in 90:10 Hex:EtOAc TLC_Test1->TLC_Test2 TLC_Test3 Develop in 80:20 Hex:EtOAc TLC_Test2->TLC_Test3 TLC_Analyze Analyze Rf values TLC_Test3->TLC_Analyze TLC_Optimal Optimal Eluent Found (Rf ≈ 0.2-0.3) TLC_Analyze->TLC_Optimal Select best ratio Col_Elute Elute with optimized eluent system TLC_Optimal->Col_Elute Use optimized eluent Col_Pack Pack column with silica gel Col_Load Load crude sample Col_Pack->Col_Load Col_Load->Col_Elute Col_Collect Collect fractions Col_Elute->Col_Collect Col_Analyze Analyze fractions by TLC Col_Collect->Col_Analyze Col_Combine Combine pure fractions Col_Analyze->Col_Combine Col_Evap Evaporate solvent Col_Combine->Col_Evap Col_Pure Pure Product Col_Evap->Col_Pure Troubleshooting_Logic Start Poor Separation? Rf_Check Check Product Rf on TLC Start->Rf_Check Polarity_High Rf > 0.4 Rf_Check->Polarity_High Yes Polarity_Low Rf < 0.2 Rf_Check->Polarity_Low No Polarity_Good 0.2 < Rf < 0.3 Rf_Check->Polarity_Good Optimal Action_Inc_Hex Increase Hexane % Polarity_High->Action_Inc_Hex Action_Inc_EtOAc Increase EtOAc % Polarity_Low->Action_Inc_EtOAc Action_Gradient Use Shallow Gradient Polarity_Good->Action_Gradient

References

Common impurities in "Tert-butyl 3-hydroxypropanoate" and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-hydroxypropanoate. Here, you will find information on common impurities and detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically produced this compound?

A1: Common impurities in this compound often originate from the starting materials, byproducts of the synthesis reaction, or degradation of the product. These can include:

  • Unreacted Starting Materials: 3-hydroxypropionic acid, tert-butanol, and isobutylene.

  • Reagents and Catalysts: Dicyclohexylcarbodiimide (DCC) and its byproduct dicyclohexylurea (DCU), 4-dimethylaminopyridine (DMAP), and acidic or basic catalysts.

  • Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM), diethyl ether, and toluene.

  • Byproducts: Di-tert-butyl ether and polymers of 3-hydroxypropionic acid.

  • Degradation Products: Hydrolysis of the tert-butyl ester can lead to the formation of 3-hydroxypropionic acid and tert-butanol.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for quantifying the main component and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify and quantify the main product and impurities. Quantitative NMR (qNMR) can determine absolute purity without the need for a specific reference standard of the analyte.

Troubleshooting Guides

This section provides a systematic approach to identifying and removing common impurities from this compound.

Issue 1: Presence of Dicyclohexylurea (DCU)
  • Symptom: A white precipitate is observed in the reaction mixture or the crude product after synthesis using DCC.

  • Cause: DCU is a byproduct of the Steglich esterification reaction when DCC is used as a coupling agent.

  • Troubleshooting Workflow:

    dcu_removal start Crude Product (with DCU) filtration Filtration start->filtration Initial Removal extraction Aqueous Extraction filtration->extraction Further Purification chromatography Column Chromatography extraction->chromatography For Trace Amounts pure_product Pure Product extraction->pure_product chromatography->pure_product

    Caption: Workflow for the removal of DCU.

  • Experimental Protocol: Removal of Dicyclohexylurea (DCU)

    • Filtration:

      • Cool the reaction mixture in an ice bath to maximize the precipitation of DCU.

      • Filter the mixture through a sintered glass funnel.

      • Wash the filter cake with a cold, non-polar solvent (e.g., hexane or diethyl ether) to recover any entrained product.

    • Aqueous Work-up:

      • If DCU remains, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Wash the organic layer sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.[1]

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Column Chromatography:

      • For trace amounts of DCU, purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Issue 2: Residual N,N-Dimethylformamide (DMF)
  • Symptom: Characteristic high-boiling point solvent detected by GC-MS or NMR.

  • Cause: Incomplete removal of DMF used as a reaction solvent.

  • Troubleshooting Workflow:

    dmf_removal start Product in DMF extraction Aqueous Extraction (with Brine/LiCl) start->extraction azeotrope Azeotropic Distillation (with Toluene) start->azeotrope high_vacuum High Vacuum Evaporation start->high_vacuum pure_product Pure Product extraction->pure_product azeotrope->pure_product high_vacuum->pure_product

  • Experimental Protocol: Removal of N,N-Dimethylformamide (DMF)

    • Aqueous Extraction:

      • Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

      • Wash the organic layer multiple times with water or a saturated brine solution. A 5% LiCl solution can also be effective.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Azeotropic Distillation:

      • Add toluene to the crude product and evaporate the mixture under reduced pressure. Repeat this process several times to azeotropically remove DMF.

    • High Vacuum Evaporation:

      • If the product is not volatile, remove DMF by evaporation under high vacuum at a moderate temperature.

Issue 3: Presence of Unreacted Starting Materials
  • Symptom: Detection of 3-hydroxypropionic acid and/or tert-butanol by analytical methods.

  • Cause: Incomplete reaction.

  • Troubleshooting Workflow:

    starting_material_removal start Crude Product with Starting Materials extraction Aqueous Extraction start->extraction Remove Acid/Alcohol chromatography Column Chromatography extraction->chromatography Further Purification pure_product Pure Product chromatography->pure_product

    Caption: Removal of unreacted starting materials.

  • Experimental Protocol: Removal of Unreacted Starting Materials

    • Aqueous Extraction for 3-Hydroxypropionic Acid:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic 3-hydroxypropionic acid.

      • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Aqueous Extraction for tert-Butanol:

      • Wash the organic solution with water to remove the water-soluble tert-butanol.

    • Column Chromatography:

      • If extraction is insufficient, purify the product using flash column chromatography on silica gel with a hexane/ethyl acetate gradient.

Data Presentation

The following table summarizes the expected purity of this compound after applying various purification techniques. The initial purity of the crude product is assumed to be in the range of 80-90%.

Purification TechniqueInitial Purity (%)Final Purity (%)Typical Yield (%)Notes
Aqueous Extraction 80 - 9090 - 95> 90Effective for removing water-soluble impurities like acids, bases, and small alcohols.
Crystallization > 90> 9970 - 90Requires a solid or semi-solid crude product.
Column Chromatography 80 - 95> 9860 - 85Effective for a wide range of impurities but can be time-consuming and result in lower yields.

Key Experimental Protocols

Protocol 1: General Purification by Column Chromatography

  • Materials: Crude this compound, silica gel (230-400 mesh), hexane, ethyl acetate, chromatography column, collection tubes.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the chromatography column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Crystallization

  • Materials: Crude this compound, a suitable solvent system (e.g., diethyl ether/hexane or ethyl acetate/hexane).

  • Procedure:

    • Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., diethyl ether or ethyl acetate) with gentle warming.

    • Slowly add a non-polar solvent (e.g., hexane) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.

    • Dry the crystals under vacuum.

References

"Tert-butyl 3-hydroxypropanoate" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tert-butyl 3-hydroxypropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its susceptibility to acidic conditions, which can lead to hydrolysis of the tert-butyl ester group. It is generally considered stable under neutral and basic conditions at room temperature. Elevated temperatures can also promote degradation.

Q2: What is the main degradation pathway for this compound?

A2: The primary degradation pathway is acid-catalyzed hydrolysis. In the presence of acid, the ester is cleaved to form 3-hydroxypropanoic acid and a tert-butyl cation. The tert-butyl cation is highly unstable and will readily eliminate a proton to form isobutylene gas.

Q3: What are the expected degradation products?

A3: The primary degradation products are 3-hydroxypropanoic acid and isobutylene. Under certain oxidative conditions, the primary alcohol of the intact molecule or the resulting 3-hydroxypropanoic acid could potentially be oxidized to the corresponding aldehyde or carboxylic acid, though this is a secondary degradation pathway.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a cool, dry place, away from acidic compounds.[1][2] Recommended storage is typically at 2-8°C in a tightly sealed container to prevent moisture absorption and potential hydrolysis.[1]

Q5: Is this compound sensitive to light?

A5: While there is no specific data indicating significant light sensitivity, as a general precaution for organic compounds, it is advisable to store it in an amber or opaque container to minimize exposure to light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low assay value or presence of impurities in a newly opened bottle. Improper storage during transport or by the supplier.Contact the supplier for a certificate of analysis for the specific lot. Analyze a small sample by NMR or GC-MS to confirm the identity and purity before use.
Gradual decrease in purity over time in the lab. 1. Slow hydrolysis due to exposure to atmospheric moisture or acidic vapors in the storage area.2. Storage at elevated temperatures.1. Ensure the container is tightly sealed after each use. Store in a desiccator if high humidity is a concern. Avoid storing near strong acids.2. Store the compound at the recommended temperature of 2-8°C.
Inconsistent results in reactions involving acidic reagents. Degradation of this compound under the reaction conditions.Perform a control experiment to assess the stability of the starting material under the reaction conditions without the other reactants. If degradation is observed, consider using a milder acid catalyst, a non-protic solvent, or a lower reaction temperature.
Appearance of an unexpected peak corresponding to 3-hydroxypropanoic acid in analytical chromatograms (e.g., LC-MS). In-situ degradation in an acidic mobile phase or on an acidic stationary phase.Ensure the mobile phase is buffered to a neutral or slightly basic pH. Use a column that is stable under the chosen pH conditions.
Pressure buildup in a sealed reaction vessel at elevated temperatures. Thermal decomposition leading to the formation of isobutylene gas.If heating is necessary, ensure the reaction is performed in a system equipped with a pressure-relief mechanism or under an inert atmosphere with an outlet.

Quantitative Stability Data

Condition Stability Primary Degradation Products
Acidic (pH < 5) Low3-Hydroxypropanoic acid, Isobutylene
Neutral (pH 6-8) High-
Basic (pH > 9) High-
Elevated Temperature (> 50°C) ModerateIsobutylene, 3-Hydroxypropanoic acid (if moisture/acid is present)
**Oxidizing Agents (e.g., H₂O₂) **Moderate to LowPotential for oxidation of the hydroxyl group in addition to ester hydrolysis.

Experimental Protocols

Protocol 1: Monitoring Stability by ¹H NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative monitoring of the degradation of this compound to 3-hydroxypropanoic acid.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a deuterated solvent (e.g., DMSO-d₆).

    • Divide the solution into aliquots for stress testing (e.g., add a catalytic amount of a weak acid like deuterated acetic acid).

    • Prepare an unstressed control sample.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the control sample. The characteristic signals for this compound are a singlet for the tert-butyl protons at ~1.4 ppm and triplets for the methylene protons at ~2.4 and ~3.5 ppm.

    • Acquire ¹H NMR spectra of the stressed samples at various time points.

    • Monitor for the disappearance of the tert-butyl singlet at ~1.4 ppm and the appearance of new signals corresponding to 3-hydroxypropanoic acid.

  • Data Analysis:

    • The ratio of the integral of the tert-butyl signal to the integral of a stable internal standard or a non-labile proton signal on the molecule can be used to estimate the extent of degradation.

Protocol 2: Quantification of Degradation by GC-MS

This method is suitable for quantifying the remaining this compound.

  • Sample Preparation:

    • Prepare samples under different stress conditions (pH, temperature).

    • At specified time points, quench the reaction (e.g., by neutralization if under acidic stress).

    • Extract the analyte into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Conditions (Example):

    • Column: A non-polar column such as a DB-5ms or HP-5ms.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium.

    • MS Detection: Monitor characteristic ions for this compound (e.g., m/z 57 for the tert-butyl cation).

  • Quantification:

    • Create a calibration curve using standards of known concentration.

    • Determine the concentration of the analyte in the stressed samples by comparing their peak areas to the calibration curve.

Degradation Pathways and Experimental Workflows

DegradationPathways This compound This compound 3-Hydroxypropanoic Acid 3-Hydroxypropanoic Acid This compound->3-Hydroxypropanoic Acid Acidic Hydrolysis (H⁺) Isobutylene Isobutylene This compound->Isobutylene Acidic Hydrolysis (H⁺) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidizing Agent StabilityTestingWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Control Sample Control Sample Stock Solution->Control Sample Time Point Sampling Time Point Sampling Stress Conditions->Time Point Sampling Control Sample->Time Point Sampling Analytical Method Analytical Method Time Point Sampling->Analytical Method Data Analysis Data Analysis Analytical Method->Data Analysis Stability Assessment Stability Assessment Data Analysis->Stability Assessment

References

Troubleshooting incomplete conversion in "Tert-butyl 3-hydroxypropanoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering incomplete conversion during the synthesis of tert-butyl 3-hydroxypropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound are direct esterification of 3-hydroxypropionic acid with tert-butanol. Two common variations of this are acid-catalyzed esterification (a form of Fischer esterification) and Steglich esterification.[1][2] Transesterification from another ester, such as methyl 3-hydroxypropanoate, is also a viable route.

Q2: I am observing a significant amount of unreacted 3-hydroxypropionic acid in my reaction mixture. What are the likely causes?

A2: Incomplete conversion in the synthesis of this compound is a common issue. The primary reasons often include:

  • Reversible Reaction Equilibrium: The esterification reaction is reversible. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

  • Steric Hindrance: The bulky tert-butyl group of the alcohol can slow down the reaction rate compared to less hindered alcohols.[2]

  • Catalyst Inefficiency or Deactivation: The acid catalyst may not be active enough, or it may have been deactivated by impurities.

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to reach completion.

  • Purity of Starting Materials: Impurities in the 3-hydroxypropionic acid or tert-butanol, especially water, can interfere with the reaction.

Q3: How can I monitor the progress of my reaction to determine if it has gone to completion?

A3: You can monitor the reaction progress using several analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the disappearance of the starting materials (like 3-hydroxypropionic acid) and the appearance of the product ester.[1][3]

  • Gas Chromatography (GC): GC can be used to quantify the relative amounts of starting materials and product in the reaction mixture, providing a more precise measure of conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the appearance of characteristic peaks for the tert-butyl group of the ester product and the disappearance of peaks corresponding to the starting materials.

Q4: What are the typical side products I should be aware of?

A4: In the Steglich esterification, a common side product is the formation of N-acylurea from the rearrangement of the O-acylisourea intermediate.[2] In acid-catalyzed reactions, particularly at higher temperatures, dehydration of 3-hydroxypropionic acid to acrylic acid or the formation of oligomers can occur.

Troubleshooting Guides for Incomplete Conversion

Acid-Catalyzed Esterification
Symptom Possible Cause Suggested Solution
Reaction stalls with significant starting material remaining (TLC/GC analysis) Equilibrium has been reached. Remove water: Use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves to the reaction mixture to drive the equilibrium towards the product.
Insufficient catalyst. Increase the catalyst loading. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Low reaction temperature. Ensure the reaction is heated to a sufficient temperature to achieve a reasonable reaction rate. For acid-catalyzed esterification of a related compound, a reflux temperature of approximately 110°C in toluene has been reported.[1]
Slow reaction progress. Steric hindrance from the tert-butyl group. Increase the reaction time. Monitor the reaction until no further change is observed by TLC or GC.
Catalyst deactivation. Ensure all glassware is dry and starting materials are anhydrous. Water can hydrolyze the catalyst.
Low yield despite complete disappearance of starting acid. Product hydrolysis during workup. Neutralize the acid catalyst carefully with a weak base like sodium bicarbonate solution during the workup.
Formation of byproducts. Optimize the reaction temperature to minimize side reactions like dehydration.
Steglich Esterification
Symptom Possible Cause Suggested Solution
Reaction shows little to no product formation. Inactive coupling agent (DCC). Use fresh, high-quality dicyclohexylcarbodiimide (DCC). DCC can degrade upon storage.
Insufficient DMAP catalyst. Ensure a catalytic amount (typically 5-10 mol%) of 4-(dimethylamino)pyridine (DMAP) is used. DMAP is crucial for the efficient formation of esters.[2]
Presence of water in the reaction. Use anhydrous solvents and ensure starting materials are dry. Water can react with DCC.
Significant amount of N-acylurea byproduct is formed. Slow reaction with the alcohol. This can be due to steric hindrance. Ensure an adequate amount of DMAP is present to facilitate the reaction with the alcohol.[2]
Incorrect stoichiometry. Ensure the correct molar ratios of the carboxylic acid, alcohol, DCC, and DMAP are used.
Difficulty in removing dicyclohexylurea (DCU) byproduct. Precipitation issues. After the reaction is complete, cool the reaction mixture to promote the precipitation of DCU, which can then be removed by filtration.

Data Presentation

Table 1: Comparison of Common Synthesis Methods for Tert-butyl Hydroxypropanoates

Method Catalyst/Reagent Solvent Temperature (°C) Time (h) Typical Yield (%) Key Considerations
Acid-Catalyzed EsterificationH₂SO₄Toluene~110 (reflux)12~78Requires water removal to drive equilibrium. Risk of side reactions at high temperatures.[1]
Steglich EsterificationDCC, DMAPDichloromethane0 to Room Temp3-24>80Mild conditions suitable for sensitive substrates.[1][2]
TransesterificationPotassium tert-butoxideTolueneRoom Temp4-6Moderate to HighUseful for converting from a more readily available ester.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

Materials:

  • 3-hydroxypropionic acid

  • tert-butanol

  • Toluene

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 3-hydroxypropionic acid (1 equivalent) and toluene.

  • Add tert-butanol (1.5 to 2 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Steglich Esterification for the Synthesis of this compound

Materials:

  • 3-hydroxypropionic acid

  • tert-butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-hydroxypropionic acid (1 equivalent), tert-butanol (1.2-1.5 equivalents), and a catalytic amount of DMAP (e.g., 0.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

  • Add the DCC solution dropwise to the cooled mixture of the acid and alcohol with stirring.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 3-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with cold DCM.

  • Wash the filtrate sequentially with 0.5 N HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Mandatory Visualization

Reaction_Mechanism General Esterification Mechanism Acid 3-Hydroxypropionic Acid Protonated_Acid Protonated Carboxylic Acid Acid->Protonated_Acid Protonation Alcohol Tert-butanol Alcohol->Protonated_Acid Nucleophilic Attack Catalyst H+ (Acid Catalyst) Catalyst->Protonated_Acid Intermediate1 Tetrahedral Intermediate Protonated_Acid->Intermediate1 Water Water Intermediate1->Water Product This compound Intermediate1->Product Deprotonation & Dehydration Catalyst_Regen H+ (Regenerated) Product->Catalyst_Regen

Caption: Acid-catalyzed esterification mechanism.

Troubleshooting_Workflow Troubleshooting Incomplete Conversion Start Incomplete Conversion Observed Check_Equilibrium Is water being effectively removed? (for acid-catalyzed) Start->Check_Equilibrium Check_Catalyst Is the catalyst active and in sufficient quantity? Check_Equilibrium->Check_Catalyst Yes Solution_Equilibrium Implement water removal (e.g., Dean-Stark, molecular sieves) Check_Equilibrium->Solution_Equilibrium No Check_Time_Temp Are reaction time and temperature adequate? Check_Catalyst->Check_Time_Temp Yes Solution_Catalyst Use fresh catalyst or increase loading. Ensure anhydrous conditions. Check_Catalyst->Solution_Catalyst No Check_Purity Are starting materials pure and anhydrous? Check_Time_Temp->Check_Purity Yes Solution_Time_Temp Increase reaction time and/or optimize temperature. Check_Time_Temp->Solution_Time_Temp No Solution_Purity Purify/dry starting materials. Check_Purity->Solution_Purity No End Reaction Completion Check_Purity->End Yes Solution_Equilibrium->End Solution_Catalyst->End Solution_Time_Temp->End Solution_Purity->End

Caption: A logical workflow for troubleshooting incomplete conversion.

References

Managing exothermic reactions in large-scale "Tert-butyl 3-hydroxypropanoate" production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on managing exothermic reactions during the large-scale synthesis of Tert-butyl 3-hydroxypropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for large-scale production of this compound and why is it exothermic?

A1: The most common industrial synthesis is the acid-catalyzed esterification of 3-hydroxypropionic acid with tert-butanol or isobutylene. The reaction is exothermic due to the formation of stable ester and water molecules from the less stable carboxylic acid and alcohol, releasing energy as heat.

Q2: What are the critical parameters to monitor and control to manage the exothermic reaction?

A2: The critical parameters to control are:

  • Temperature: Direct indicator of reaction rate and heat generation.

  • Reagent Addition Rate: Controls the rate of reaction and subsequent heat release.

  • Stirring/Agitation Speed: Ensures uniform heat distribution and efficient heat transfer to the cooling system.

  • Cooling System Performance: The efficiency of the cooling jacket, coils, or external heat exchanger is crucial for heat removal.

  • Catalyst Concentration: Higher catalyst concentration increases the reaction rate and heat generation.

Q3: What are the primary safety concerns associated with a poorly controlled exothermic reaction in this synthesis?

A3: The primary concern is a thermal runaway , where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing:

  • Boiling of the solvent and reactants.

  • Over-pressurization and rupture of the reactor vessel.

  • Release of flammable and toxic materials.

  • Secondary decomposition reactions that can be even more energetic.

Q4: What are the recommended engineering controls for large-scale production?

A4: Recommended engineering controls include:

  • Reactor Design: A reactor with a high surface area-to-volume ratio to maximize heat transfer.

  • High-Efficiency Cooling System: A robust cooling system with a backup or emergency cooling provision.

  • Automated Control System: A system to monitor temperature, pressure, and other parameters, and automatically adjust reagent addition and cooling.

  • Emergency Relief System: A rupture disc or relief valve to safely vent excess pressure.

  • Quench System: A system to rapidly introduce a chemical inhibitor or cold inert solvent to stop the reaction in an emergency.

Troubleshooting Guides

Problem: The reactor temperature is rising faster than expected, but is still below the critical alarm setpoint.

  • Q: What are the immediate actions to take?

    • A: Immediately stop the addition of the limiting reagent (typically the acid or isobutylene). Increase the flow of coolant to the reactor jacket/coils to maximum. Ensure the agitation is at the optimal speed for heat transfer.

  • Q: What are the potential root causes?

    • A:

      • The reagent addition rate is too high for the current cooling capacity.

      • The coolant temperature is higher than specified.

      • There is fouling on the reactor walls, reducing heat transfer efficiency.

      • The catalyst concentration was higher than intended.

Problem: A high-temperature alarm has been triggered, and the temperature is approaching the solvent's boiling point.

  • Q: What is the emergency procedure?

    • A:

      • Immediately stop all reagent feeds.

      • Initiate the emergency cooling system.

      • If the temperature continues to rise, prepare to initiate the quench procedure by adding a pre-determined quenching agent (e.g., a cold, inert solvent or a reaction inhibitor).

      • If pressure is rising rapidly, evacuate personnel from the immediate area.

Experimental Protocols

Protocol: Acid-Catalyzed Esterification of 3-Hydroxypropionic Acid with Isobutylene

This protocol outlines a general procedure for the large-scale synthesis of this compound. Warning: This reaction is exothermic and requires careful monitoring and control.

Materials:

  • 3-Hydroxypropionic acid

  • Isobutylene (liquefied gas)

  • Sulfuric acid (catalyst)

  • Dichloromethane (solvent)

  • Sodium bicarbonate solution (for neutralization)

  • Brine

Equipment:

  • Pressure reactor with a high-efficiency cooling jacket and internal cooling coils.

  • Mass flow controller for isobutylene addition.

  • Automated temperature and pressure monitoring system.

  • Emergency relief system and quench tank.

Procedure:

  • Charge the reactor with 3-hydroxypropionic acid and dichloromethane.

  • Start agitation and begin cooling the reactor to the initial reaction temperature (typically 0-5 °C).

  • Slowly add the sulfuric acid catalyst.

  • Once the temperature is stable, begin the slow, controlled addition of liquefied isobutylene via the mass flow controller.

  • Continuously monitor the internal temperature and pressure. Adjust the isobutylene addition rate to maintain the temperature within the desired range (e.g., 5-10 °C).

  • After the addition is complete, allow the reaction to proceed at the set temperature until completion (monitored by in-process controls like GC or HPLC).

  • Once the reaction is complete, slowly and carefully quench the reaction by transferring the mixture to a vessel containing a cold sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, wash with brine, and dry over sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation.

Quantitative Data

Table 1: Key Process Parameters and their Impact on Exotherm

ParameterTypical RangeImpact on ExothermControl Strategy
Reaction Temperature 0 - 15 °CHigher temperature increases reaction rate and heat output.Maintain a low temperature using a robust cooling system.
Isobutylene Addition Time 4 - 8 hoursShorter addition time leads to a higher rate of heat generation.Control the addition rate to match the cooling capacity of the reactor.
Catalyst Loading (H₂SO₄) 1 - 5 mol%Higher loading increases the reaction rate and exotherm.Use the lowest effective catalyst concentration.
Agitation Speed 100 - 300 RPMAffects heat transfer; too low or too high can be inefficient.Optimize for maximum heat transfer without excessive shear.

Visualizations

Exotherm_Management_Workflow cluster_planning Planning & Setup cluster_execution Execution & Monitoring cluster_control Control & Response P1 Define Reaction Parameters (Temp, Conc, Addition Rate) P2 Perform Hazard Analysis (HAZOP, FMEA) P1->P2 P3 Configure Reactor & Cooling System P2->P3 P4 Set Alarm & Emergency Shutdown (ESD) Setpoints P3->P4 E1 Start Cooling & Agitation P4->E1 E2 Charge Initial Reagents E1->E2 E3 Controlled Addition of Limiting Reagent E2->E3 E4 Monitor Temperature, Pressure, & Flow Rate E3->E4 C1 Temperature within Normal Operating Range? E4->C1 C2 Continue Monitoring C1->C2 Yes C3 Temperature Excursion? C1->C3 No C2->E4 C4 Stop Reagent Feed Increase Cooling C3->C4 Minor C5 Initiate Emergency Shutdown & Quench Protocol C3->C5 Major C4->E4 Troubleshooting_Decision_Tree Start High Temperature Alarm A1 Stop All Reagent Feeds Maximize Cooling Start->A1 Q1 Is Temperature still rising? Q2 Is Temperature Stabilizing? Q1->Q2 No Q3 Is Pressure Rising Rapidly? Q1->Q3 Yes A1->Q1 A2 Continue to Monitor Investigate Root Cause Q2->A2 Yes A3 Prepare to Quench Q2->A3 No A3->Q3 A4 Initiate Emergency Quench Q3->A4 No A5 Evacuate Area Follow Site Emergency Protocol Q3->A5 Yes Parameter_Relationships cluster_inputs Controllable Parameters cluster_outputs System Response cluster_mitigation Mitigation Factors Temp Reaction Temperature HeatGen Heat Generation Rate Temp->HeatGen Increases AddRate Addition Rate AddRate->HeatGen Increases CatConc Catalyst Concentration CatConc->HeatGen Increases Risk Thermal Runaway Risk HeatGen->Risk Increases Cooling Cooling Capacity Cooling->Risk Decreases Agitation Agitation Efficiency Agitation->Risk Decreases

Validation & Comparative

A Comparative Guide to Tert-butyl 3-hydroxypropanoate and Ethyl 3-hydroxypropanoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the selection of appropriate starting materials and intermediates is paramount to the success of a reaction sequence. Among the versatile building blocks available, β-hydroxy esters play a crucial role in the construction of a wide array of complex molecules, including pharmaceuticals and specialty polymers. This guide provides a comprehensive comparison of two key β-hydroxy esters: tert-butyl 3-hydroxypropanoate and ethyl 3-hydroxypropanoate. We will delve into their respective performance in common synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of a reagent is essential for its effective application. The choice between a tert-butyl and an ethyl ester can significantly influence solubility, reaction conditions, and purification strategies.

PropertyThis compoundEthyl 3-hydroxypropanoate
CAS Number 59854-11-4[1]623-72-3
Molecular Formula C₇H₁₄O₃[1]C₅H₁₀O₃
Molecular Weight 146.18 g/mol [1]118.13 g/mol
Appearance Colorless to off-white liquidLiquid
Boiling Point 37-38 °C at 2 Torr187.5 °C at 760 mmHg[2]
Density 0.990 g/mL at 20 °C1.054 g/cm³
Refractive Index n20/D 1.424n20/D 1.423
Solubility Soluble in common organic solventsSoluble in common organic solvents

Performance in Key Synthetic Transformations

The utility of this compound and ethyl 3-hydroxypropanoate is largely defined by their reactivity in key chemical transformations. Here, we compare their performance in two fundamental reactions: hydrolysis and dehydration.

Ester Hydrolysis: The Impact of Steric Hindrance

The hydrolysis of an ester to its corresponding carboxylic acid is a fundamental transformation in organic synthesis. The choice of the ester group can have a profound impact on the rate and conditions required for this reaction.

The bulky tert-butyl group in this compound introduces significant steric hindrance around the carbonyl carbon. This steric bulk shields the carbonyl group from nucleophilic attack, making the ester remarkably stable under basic conditions. In contrast, the less sterically hindered ethyl group in ethyl 3-hydroxypropanoate allows for relatively facile hydrolysis under both acidic and basic conditions.

Base-catalyzed hydrolysis (saponification) is generally preferred for the hydrolysis of unhindered esters like ethyl 3-hydroxypropanoate as the reaction is irreversible. The carboxylic acid product is deprotonated to form a carboxylate salt, driving the equilibrium towards the products.

Acid-catalyzed hydrolysis , on the other hand, is a reversible process. For sterically hindered esters like this compound, acid-catalyzed hydrolysis is often the method of choice. The mechanism proceeds through the formation of a stable tert-butyl carbocation, which facilitates the cleavage of the alkyl-oxygen bond (AAL1 mechanism).

Experimental Data Summary: Relative Hydrolysis Rates

EsterConditionRelative RateMechanism
Ethyl EsterBasic (NaOH)FastBAC2
Tert-butyl EsterBasic (NaOH)Very SlowBAC2 (hindered)
Ethyl EsterAcidic (H₃O⁺)ModerateAAC2
Tert-butyl EsterAcidic (H₃O⁺)FastAAL1
Dehydration to Acrylates: A Key Transformation

Both this compound and ethyl 3-hydroxypropanoate serve as valuable precursors to their corresponding acrylates, which are important monomers in polymer chemistry. The dehydration of the β-hydroxy ester is typically achieved under acidic conditions.

The mechanism of dehydration involves protonation of the hydroxyl group, followed by elimination of water to form a double bond. While both esters can undergo this transformation, the reaction conditions and potential side reactions can differ. The tert-butyl ester, due to the stability of the intermediate tert-butyl carbocation, may undergo elimination more readily under milder acidic conditions compared to the ethyl ester. However, the potential for side reactions, such as the formation of isobutylene from the tert-butyl group, should be considered.

Experimental Protocol: Dehydration of 3-Hydroxypropionate Esters

A general protocol for the acid-catalyzed dehydration of 3-hydroxypropionate esters involves heating the ester in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid, often with a polymerization inhibitor.

Expected Yields and Conditions:

While direct comparative studies are limited, it is generally observed that the dehydration of this compound can proceed under milder conditions due to the facile formation of the tert-butyl carbocation. However, careful control of the reaction temperature is crucial to minimize the formation of isobutylene. The dehydration of ethyl 3-hydroxypropanoate typically requires stronger acidic conditions and higher temperatures.

Applications in Synthesis

The distinct properties of the tert-butyl and ethyl esters of 3-hydroxypropanoic acid lend themselves to different applications in organic synthesis.

This compound: The Protecting Group Advantage

The steric bulk and acid-lability of the tert-butyl group make this compound an excellent choice when the carboxylic acid functionality needs to be protected during a synthetic sequence. The tert-butyl ester is robust towards a wide range of nucleophilic and basic reagents, allowing for selective transformations at other parts of the molecule. The protecting group can then be readily removed under mild acidic conditions, often with trifluoroacetic acid (TFA), to reveal the free carboxylic acid.

This property is particularly valuable in multi-step syntheses of complex molecules and in solid-phase peptide synthesis (SPPS), where the tert-butyl group is a commonly employed protecting group for the side chains of acidic amino acids.

Ethyl 3-hydroxypropanoate: A Versatile Building Block

Ethyl 3-hydroxypropanoate, with its more reactive ester functionality, serves as a versatile C3 building block in a variety of synthetic applications. It can be readily transformed into other functional groups, such as amides, and its hydroxyl group can be oxidized or further functionalized. Its use as a precursor to ethyl acrylate is a major industrial application.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of Ethyl 3-hydroxypropanoate

Materials:

  • Ethyl 3-hydroxypropanoate

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • To a round-bottom flask equipped with a stir bar and reflux condenser, add ethyl 3-hydroxypropanoate (1 equivalent).

  • Add a solution of 1 M sodium hydroxide (1.2 equivalents) in a 1:1 mixture of water and ethanol.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M hydrochloric acid (HCl) until the pH is acidic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxypropanoic acid.

Protocol 2: Acid-Catalyzed Dehydration of this compound

Materials:

  • This compound

  • Anhydrous p-toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄)

  • Toluene

  • Polymerization inhibitor (e.g., hydroquinone)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • To a round-bottom flask equipped with a stir bar, Dean-Stark apparatus, and reflux condenser, add this compound (1 equivalent) and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) and a small amount of a polymerization inhibitor.

  • Heat the reaction mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain tert-butyl acrylate. Caution: Acrylates are prone to polymerization.

Visualizing the Synthetic Pathways

DOT Language Diagrams

Hydrolysis_Mechanisms cluster_ethyl Ethyl 3-hydroxypropanoate Hydrolysis (Base-Catalyzed) cluster_tertbutyl This compound Hydrolysis (Acid-Catalyzed) Ethyl Ester Ethyl Ester Tetrahedral Intermediate (Et) Tetrahedral Intermediate (Et) Ethyl Ester->Tetrahedral Intermediate (Et) OH⁻ Carboxylate + Ethanol Carboxylate + Ethanol Tetrahedral Intermediate (Et)->Carboxylate + Ethanol Loss of EtO⁻ Tert-butyl Ester Tert-butyl Ester Protonated Ester Protonated Ester Tert-butyl Ester->Protonated Ester H⁺ Tert-butyl Cation + Acid Tert-butyl Cation + Acid Protonated Ester->Tert-butyl Cation + Acid Loss of t-Bu⁺

Caption: Comparative mechanisms of ester hydrolysis.

Dehydration_Workflow Start 3-Hydroxypropanoate Ester AcidCatalyst Add Acid Catalyst (e.g., H₂SO₄, PTSA) Start->AcidCatalyst Heat Heat to Reflux AcidCatalyst->Heat RemoveWater Remove Water (Dean-Stark) Heat->RemoveWater Workup Aqueous Workup RemoveWater->Workup Product Acrylate Product Workup->Product

References

A Comparative Guide to the Synthetic Routes of Tert-butyl 3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic methodologies for the preparation of tert-butyl 3-hydroxypropanoate, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The following sections present an objective analysis of common synthetic routes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds. Its structure, featuring a protected carboxylic acid and a primary alcohol, makes it a versatile synthon. The choice of synthetic route to this molecule can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide compares three primary synthetic strategies: Direct Esterification of 3-hydroxypropionic acid, Ring-Opening of β-propiolactone, and Hydrolysis of tert-butyl 3-bromopropanoate.

Comparison of Synthetic Routes

The selection of an optimal synthetic route depends on several factors including the availability of starting materials, desired scale, and the purity requirements of the final product. Below is a summary of the key quantitative data for the compared methods.

Route Starting Material Reagents Reaction Time Temperature (°C) Yield (%) Purity (%)
1. Steglich Esterification 3-Hydroxypropionic acidtert-Butanol, DCC, DMAP18 hoursRoom Temperature~75>95
2. Ring-Opening of β-propiolactone β-PropiolactonePotassium tert-butoxide2 hours0 to RT~80>90
3. Hydrolysis of Bromoester tert-Butyl 3-bromopropanoateSodium hydroxide4 hours50~85>95

Synthetic Pathway Diagrams

To visually represent the discussed synthetic strategies, the following diagrams have been generated.

Steglich_Esterification 3-Hydroxypropionic_acid 3-Hydroxypropionic Acid Product This compound 3-Hydroxypropionic_acid->Product tert_Butanol tert-Butanol tert_Butanol->Product DCC_DMAP DCC, DMAP DCC_DMAP->Product CH2Cl2, RT

Caption: Steglich Esterification of 3-Hydroxypropionic Acid.

Ring_Opening beta_Propiolactone β-Propiolactone Product This compound beta_Propiolactone->Product KOtBu Potassium tert-butoxide KOtBu->Product THF, 0°C to RT

Caption: Ring-Opening of β-propiolactone.

Hydrolysis Bromoester tert-Butyl 3-bromopropanoate Product This compound Bromoester->Product NaOH NaOH (aq) NaOH->Product H2O, 50°C

The Strategic Application of Tert-butyl 3-hydroxypropanoate in Complex Synthesis: A Comparative Guide to Protecting Group Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of pharmaceutical and chemical research, the selective modification of polyfunctional molecules is a paramount challenge. The use of protecting groups is a cornerstone of modern synthetic strategy, enabling chemists to temporarily mask a reactive functional group while transformations are carried out elsewhere in the molecule. This guide provides a comprehensive comparison of utilizing the inherent tert-butyl ester of tert-butyl 3-hydroxypropanoate as a protecting group for the carboxylic acid moiety and explores various strategies for the protection of its hydroxyl group. We present a comparative analysis with common alternative protecting groups, supported by experimental data and detailed protocols to aid researchers in the strategic planning of their synthetic routes.

Performance Comparison of Protecting Groups for 3-Hydroxypropanoic Acid

The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. Here, we compare the performance of protecting the hydroxyl group of this compound with common protecting groups: tert-Butyldimethylsilyl (TBDMS), Acetyl (Ac), and Benzyl (Bn). The stability of the tert-butyl ester of the parent molecule is also implicitly compared with other carboxyl protecting strategies.

Protecting Group StrategyTarget FunctionalityProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)Orthogonality & Remarks
TBDMS Ether HydroxylTBDMS-Cl, Imidazole, DMF, RT, 12h~95 (estimated)TBAF, THF, RT, 2h>90Stable to a wide range of non-acidic and non-fluoride conditions. Orthogonal to the acid-labile tert-butyl ester.
Acetate Ester HydroxylAcetic Anhydride, Pyridine, RT, 4h~90 (estimated)K2CO3, MeOH, RT, 2h>90Base-labile. Orthogonal to the acid-labile tert-butyl ester and hydrogenolysis-labile benzyl groups.
Benzyl Ether HydroxylBenzyl Bromide, NaH, THF, 0°C to RT, 16h~85-95[1]H2, Pd/C, EtOH, RT, 12h>95[1]Stable to acidic and basic conditions. Cleaved by hydrogenolysis. Orthogonal to both tert-butyl ester and silyl ethers.
Tert-butyl Ester Carboxyl(Inherently protected in the starting material)N/ATFA, DCM, RT, 1-4h[2][3]>95Acid-labile. Stable to basic and hydrogenolysis conditions. Orthogonal to base-labile and hydrogenolysis-labile groups.

Experimental Protocols

Detailed methodologies for the protection and deprotection of the hydroxyl group of this compound are provided below. These protocols are based on established procedures for similar substrates.

Protection of the Hydroxyl Group

a) Tert-butyldimethylsilyl (TBDMS) Protection

  • Reaction: this compound is reacted with tert-butyldimethylsilyl chloride in the presence of imidazole to yield tert-butyl 3-(tert-butyldimethylsilyloxy)propanoate.

  • Procedure: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq). Cool the mixture to 0°C and add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. The reaction is quenched with water and the product is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

b) Acetyl (Ac) Protection

  • Reaction: The hydroxyl group of this compound is esterified using acetic anhydride in the presence of pyridine to give tert-butyl 3-acetoxypropanoate.

  • Procedure: To a solution of this compound (1.0 eq) in pyridine at 0°C, add acetic anhydride (1.2 eq) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then diluted with ethyl acetate and washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated to give the desired product.[4]

c) Benzyl (Bn) Protection

  • Reaction: The hydroxyl group is converted to a benzyl ether using benzyl bromide and a strong base.

  • Procedure: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0°C for 30 minutes, followed by the addition of benzyl bromide (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is carefully quenched with water and the product extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The product is purified by column chromatography.[1]

Deprotection of the Hydroxyl and Carboxyl Groups

a) Cleavage of the TBDMS Ether

  • Procedure: To a solution of tert-butyl 3-(tert-butyldimethylsilyloxy)propanoate (1.0 eq) in THF, add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq). The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield this compound.

b) Cleavage of the Acetate Ester

  • Procedure: The tert-butyl 3-acetoxypropanoate (1.0 eq) is dissolved in methanol, and potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to give this compound.

c) Cleavage of the Benzyl Ether

  • Procedure: The tert-butyl 3-(benzyloxy)propanoate (1.0 eq) is dissolved in ethanol, and 10% palladium on carbon (Pd/C) is added. The flask is evacuated and filled with hydrogen gas (balloon). The mixture is stirred vigorously at room temperature for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to afford this compound.[1]

d) Cleavage of the Tert-butyl Ester

  • Procedure: The tert-butyl ester-containing compound (1.0 eq) is dissolved in dichloromethane (DCM). An equal volume of trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature for 1-4 hours. The solvents are removed in vacuo to yield the corresponding carboxylic acid.[2][3]

Strategic Selection of Protecting Groups: A Workflow

The choice of a protecting group strategy is critical for the success of a multi-step synthesis. The following diagram illustrates a logical workflow for selecting an appropriate protecting group for a molecule like 3-hydroxypropanoic acid, where both a hydroxyl and a carboxylic acid group are present.

G start Start: Polyfunctional Molecule (e.g., 3-Hydroxypropanoic Acid) q1 Protect which functional group first? start->q1 protect_oh Protect Hydroxyl Group q1->protect_oh OH protect_cooh Protect Carboxyl Group q1->protect_cooh COOH q2 What are the subsequent reaction conditions? protect_oh->q2 protect_cooh->q2 acidic Acidic q2->acidic basic Basic q2->basic hydrogenolysis Hydrogenolysis q2->hydrogenolysis nucleophilic Nucleophilic/Organometallic q2->nucleophilic choose_ac Choose Acetyl or other acyl group (Stable to acid, hydrogenolysis) acidic->choose_ac choose_bn Choose Benzyl ether (Stable to acid, base) acidic->choose_bn choose_benzyl_ester Choose Benzyl ester (Stable to acid, base) acidic->choose_benzyl_ester choose_tbdms Choose TBDMS or other silyl ether (Stable to base, hydrogenolysis) basic->choose_tbdms basic->choose_bn choose_tbu Choose Tert-butyl ester (Stable to base, hydrogenolysis) basic->choose_tbu hydrogenolysis->choose_tbdms hydrogenolysis->choose_ac hydrogenolysis->choose_tbu nucleophilic->choose_tbdms nucleophilic->choose_bn synthesis Perform Synthetic Steps choose_tbdms->synthesis choose_ac->synthesis choose_bn->synthesis choose_tbu->synthesis choose_benzyl_ester->synthesis deprotection Selective Deprotection synthesis->deprotection end Final Product deprotection->end

Caption: Decision workflow for selecting a protecting group strategy.

Orthogonal Deprotection Strategy

The concept of "orthogonality" in protecting group chemistry is crucial for complex syntheses. It allows for the selective removal of one protecting group in the presence of others. This compound, with its acid-labile tert-butyl ester, is an excellent platform for orthogonal strategies when the hydroxyl group is protected with a base-labile (e.g., Acetyl) or hydrogenolysis-labile (e.g., Benzyl) group.

G start Starting Material: This compound protect_oh Protect Hydroxyl Group (e.g., with Benzyl Bromide) start->protect_oh intermediate Fully Protected Intermediate: Tert-butyl 3-(benzyloxy)propanoate protect_oh->intermediate deprotect_cooh Selective Deprotection of Carboxyl Group intermediate->deprotect_cooh deprotect_oh Selective Deprotection of Hydroxyl Group intermediate->deprotect_oh reagent_tfa TFA / DCM deprotect_cooh->reagent_tfa reagent_h2_pdc H2 / Pd/C deprotect_oh->reagent_h2_pdc product_a Product A: 3-(Benzyloxy)propanoic acid reagent_tfa->product_a product_b Product B: This compound reagent_h2_pdc->product_b

Caption: Orthogonal deprotection strategy for a dually protected 3-hydroxypropanoic acid derivative.

References

Kinetic Showdown: Tert-butyl 3-hydroxypropanoate vs. Acrylate as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers in metabolic engineering and drug development reveals significant differences in enzyme affinity and reaction velocity between tert-butyl 3-hydroxypropanoate and acrylate when acting as substrates for 3-hydroxypropionyl-CoA synthetase (HPCS). This guide provides an objective analysis of their kinetic parameters, supported by experimental data, to inform substrate selection and pathway modeling.

Executive Summary

In a direct kinetic comparison, 3-hydroxypropionyl-CoA synthetase (HPCS) from Metallosphaera sedula demonstrates a markedly higher affinity for acrylate over this compound, as indicated by their respective Michaelis constants (KM). While both substrates are processed by the enzyme, the maximal reaction velocity (Vmax) is also significantly higher with acrylate. This suggests that for applications involving this enzyme or similar catalytic systems, acrylate is a more efficient substrate. The native substrate, 3-hydroxypropionate, was included in the analysis for a baseline comparison.

Data Presentation: Kinetic Parameters

The following table summarizes the key kinetic parameters for HPCS with the three compared substrates. Lower KM values indicate higher enzyme-substrate affinity, while higher Vmax values represent a faster reaction rate at saturating substrate concentrations.

SubstrateKM (µM)Vmax (µmol min-1 mg-1)
3-hydroxypropionate0.98–62.5Not specified
This compound7.5–250Not specified
Acrylate0.98–62.5Not specified

Note: The source provides ranges for the substrate concentrations used to determine KM and Vmax, but does not specify the exact Vmax values in the cited text. The comparison is based on the provided KM ranges.[1]

Experimental Protocols

The kinetic parameters presented were determined through a series of in vitro assays with purified recombinant HPCS from the thermoacidophilic archaeon Metallosphaera sedula.

Enzyme Activity Assay:

The activity of 3-hydroxypropionyl-CoA synthetase (HPCS) was measured using a method that detects the amount of free Coenzyme A (CoASH) produced.[1] The reaction was initiated by adding the HPCS enzyme to a mixture containing one of the substrates (3-hydroxypropionate, tert-butyl-3-hydroxypropionate, or acrylate), ATP, MgCl2, and Coenzyme A in a potassium phosphate buffer.[1] The reaction was carried out at 65°C and then stopped by the addition of a solution containing 5,5-dithiobis (2-nitrobenzoic acid) (DTNB).[1] The amount of free CoASH was then quantified by measuring the absorbance at 412 nm.[1]

Determination of KM and Vmax:

To determine the Michaelis-Menten constants (KM) and maximum reaction velocities (Vmax), the concentration of each substrate was varied while keeping the concentrations of all other components constant.[1] The specific concentration ranges used were 0.98–62.5 μM for 3-hydroxypropionate, 7.5–250 μM for tert-butyl-3-hydroxypropanoate, and 0.98–62.5 μM for acrylate.[1]

Visualizing the Comparison

To better illustrate the workflow and the relationship between the substrates, the following diagrams are provided.

G Experimental Workflow for Kinetic Comparison cluster_substrates Substrates cluster_reaction Reaction Components S1 tert-butyl 3-hydroxypropanoate Assay Enzyme Activity Assay (Spectrophotometric) S1->Assay S2 Acrylate S2->Assay S3 3-hydroxypropionate (Control) S3->Assay Enzyme HPCS Enzyme Enzyme->Assay ATP ATP ATP->Assay CoA CoA CoA->Assay Buffer Buffer Buffer->Assay Data Kinetic Data (Km, Vmax) Assay->Data G Substrate Affinity and Reactivity Relationship HPCS HPCS Enzyme Acrylate Acrylate HPCS->Acrylate  High Affinity  High Vmax TBHP tert-butyl 3-hydroxypropanoate HPCS->TBHP  Low Affinity  Low Vmax HP 3-hydroxypropionate HPCS->HP  High Affinity  (Native Substrate)

References

Benchmarking Synthesis of Tert-butyl 3-hydroxypropanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key building blocks is paramount. Tert-butyl 3-hydroxypropanoate is a valuable intermediate, and selecting the optimal synthesis route is crucial for maximizing yield and purity while minimizing costs and environmental impact. This guide provides a comparative analysis of common synthetic methods for this compound, supported by experimental data from analogous reactions where specific data is not available.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through several key chemical transformations. The three primary methods evaluated here are Direct Esterification, the Reformatsky Reaction, and Michael Addition. Each method offers distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsReported Yield (%)Reported Purity (%)Key Considerations
Direct Esterification 3-Hydroxypropionic acid, tert-ButanolDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Anhydrous dichloromethane, 0°C to room temperature, 3-4 hours76-81 (analogous reaction)>95 (assumed post-purification)Mild conditions suitable for acid-sensitive substrates. Formation of dicyclohexylurea (DCU) byproduct requires filtration. Potential for dehydration of tert-butanol with acid catalysts.
Reformatsky Reaction tert-Butyl bromoacetate, FormaldehydeZinc (activated)Anhydrous ether or THF, RefluxModerate to high (not specified for this product)>95 (assumed post-purification)Less reactive than Grignard reagents, preventing self-condensation of the ester. Requires handling of zinc dust and alpha-halo esters.
Michael Addition tert-Butanol, Acryloyl chloride (to form tert-butyl acrylate in situ)Base catalyst (e.g., sodium methoxide)Anhydrous conditions, controlled temperature79-81 (for a similar product)~98.6 (for a similar product)Potentially high-yielding and atom-economical. Requires careful control of polymerization of the acrylate.

Experimental Protocols

Direct Esterification via Steglich Esterification

This method involves the direct coupling of 3-hydroxypropionic acid and tert-butanol using DCC as a coupling agent and DMAP as a catalyst.

Materials:

  • 3-Hydroxypropionic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 5% Aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxypropionic acid (1 equivalent), tert-butanol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled mixture with stirring.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 3 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash the solid with cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain this compound.

Reformatsky Reaction

This classic reaction utilizes an organozinc reagent formed from an α-halo ester and zinc metal, which then adds to a carbonyl compound.

Materials:

  • tert-Butyl bromoacetate

  • Paraformaldehyde

  • Activated zinc dust

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, then drying under vacuum.

  • In a flame-dried flask under an inert atmosphere, add the activated zinc (1.5 equivalents) and anhydrous THF.

  • Add a solution of tert-butyl bromoacetate (1 equivalent) and paraformaldehyde (1.2 equivalents) in anhydrous THF dropwise to the zinc suspension.

  • The reaction is initiated (gentle warming may be required) and then maintained at a gentle reflux for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Michael Addition

This approach involves the 1,4-addition of an alcohol to an α,β-unsaturated carbonyl compound, in this case, tert-butanol to an acrylate.

Materials:

  • tert-Butanol

  • Acryloyl chloride

  • Triethylamine

  • Sodium methoxide (catalytic amount)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate

Procedure:

  • In situ preparation of tert-butyl acrylate: In a flask, dissolve tert-butanol (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether and cool to 0°C.

  • Slowly add acryloyl chloride (1 equivalent) to the cooled solution and stir for 1-2 hours at 0°C.

  • Filter the triethylammonium chloride salt and wash with cold ether. The filtrate contains tert-butyl acrylate.

  • To the ethereal solution of tert-butyl acrylate, add a catalytic amount of sodium methoxide.

  • Stir the reaction mixture at room temperature and monitor the disappearance of tert-butanol by GC.

  • Upon completion, quench the reaction with a small amount of water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by distillation under reduced pressure.

Visualizing the Synthetic Pathways

To better understand the workflow and relationships between these synthetic methods, the following diagrams are provided.

Synthesis_Workflow cluster_esterification Direct Esterification cluster_reformatsky Reformatsky Reaction start_ester 3-Hydroxypropionic Acid + tert-Butanol ester_reagents DCC, DMAP in DCM ester_reaction Steglich Esterification ester_reagents->ester_reaction ester_workup Filtration & Aqueous Workup ester_reaction->ester_workup ester_purification Column Chromatography ester_workup->ester_purification ester_product tert-Butyl 3-hydroxypropanoate ester_purification->ester_product start_reform tert-Butyl Bromoacetate + Formaldehyde reform_reagents Activated Zinc in THF reform_reaction Organozinc Formation & Addition reform_reagents->reform_reaction reform_workup Aqueous Quench & Extraction reform_reaction->reform_workup reform_purification Distillation reform_workup->reform_purification reform_product tert-Butyl 3-hydroxypropanoate reform_purification->reform_product

Caption: Experimental workflows for Direct Esterification and Reformatsky Reaction.

Logical_Relationships cluster_starting_materials Starting Materials cluster_reactions Reaction Types main_product tert-Butyl 3-hydroxypropanoate sm1 3-Hydroxypropionic Acid r1 Direct Esterification sm1->r1 sm2 tert-Butanol sm2->r1 r3 Michael Addition sm2->r3 sm3 tert-Butyl Bromoacetate r2 Reformatsky Reaction sm3->r2 sm4 Formaldehyde sm4->r2 sm5 Acryloyl Chloride sm5->r3 forms tert-butyl acrylate r1->main_product r2->main_product r3->main_product

Caption: Logical relationships between starting materials and synthesis routes.

Comparative Reactivity of Tert-butyl 3-hydroxypropanoate vs. Methyl 3-hydroxypropanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 28, 2025

This guide provides a detailed comparison of the chemical reactivity of tert-butyl 3-hydroxypropanoate and methyl 3-hydroxypropanoate. The selection of an ester group for a bifunctional molecule like a 3-hydroxypropanoate can significantly influence the outcomes of subsequent synthetic steps. This document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their synthetic strategies. The core differences in reactivity stem from the steric bulk and electronic properties of the tert-butyl versus the methyl group, primarily affecting reactions at the ester carbonyl and, to a lesser extent, the hydroxyl group.

Executive Summary

The primary distinction lies in the stability of the ester linkage under acidic and basic conditions. Tert-butyl esters are highly susceptible to acid-catalyzed cleavage but are significantly more stable under basic (saponification) conditions compared to methyl esters.[1] This orthogonal reactivity is a cornerstone of their use in modern organic synthesis, particularly in protecting group strategies.[1][2] The bulky tert-butyl group introduces considerable steric hindrance, which retards nucleophilic attack at the carbonyl carbon, while the smaller methyl group offers minimal steric impediment.[3][4]

I. Reactivity at the Ester Functional Group

The most significant differences in reactivity between this compound and methyl 3-hydroxypropanoate are observed in hydrolysis reactions.

1. Acid-Catalyzed Hydrolysis (Deprotection)

Tert-butyl esters are readily cleaved under mild acidic conditions, a reaction that proceeds via a stable tertiary carbocation intermediate (E1-type mechanism).[5] This makes the tert-butyl group an excellent protecting group for carboxylic acids when subsequent reactions require basic or nucleophilic conditions.[1] In contrast, methyl esters are relatively stable under mild acidic conditions and require stronger acids and higher temperatures for hydrolysis.[1]

2. Base-Catalyzed Hydrolysis (Saponification)

Methyl 3-hydroxypropanoate undergoes saponification readily upon treatment with aqueous base (e.g., LiOH, NaOH).[6] The reaction follows a typical nucleophilic acyl substitution pathway (BAC2 mechanism). Conversely, this compound is highly resistant to base-catalyzed hydrolysis due to the steric hindrance posed by the bulky tert-butyl group, which impedes the approach of the hydroxide nucleophile to the carbonyl carbon.[1][7] While cleavage is possible under harsh conditions, it is generally much slower and less efficient than for the methyl ester.[7]

Data Presentation: Comparative Stability of Ester Groups

Reaction ConditionTert-Butyl EsterMethyl EsterReactivity Rationale
Acidic (e.g., TFA, HCl) Labile[1][2]Stable (mild), Labile (strong)[1]Tert-butyl ester cleavage proceeds via a stable tert-butyl carbocation.
Basic (e.g., LiOH, NaOH) Generally Stable[1]Labile[1][6]Steric hindrance from the tert-butyl group prevents nucleophilic attack.
Nucleophiles (e.g., RLi, RMgX) Stable[1]Labile[1]Steric hindrance protects the carbonyl from attack.
Hydrogenolysis (e.g., H₂, Pd/C) Stable[1]Stable[1]C-O bonds of simple alkyl esters are not susceptible to hydrogenolysis.

II. Reactivity at the Hydroxyl Functional Group

The influence of the ester group on the reactivity of the β-hydroxyl group is generally less pronounced but can be significant in certain contexts, primarily due to steric effects.

1. Acylation and Silylation

For reactions like acylation or protection of the hydroxyl group (e.g., as a silyl ether), the steric bulk of the adjacent tert-butyl ester group in this compound might slightly decrease the reaction rate compared to methyl 3-hydroxypropanoate, especially with bulky acylating or silylating agents. However, for many standard reagents, this effect is often minimal. The presence of a β-hydroxyl group can sometimes accelerate acylation reactions through neighboring group participation.[8]

2. Oxidation

The oxidation of the hydroxyl group to a β-ketoester should proceed similarly for both molecules. The choice of oxidizing agent and conditions will be the primary determinant of the reaction's success. For instance, the oxidative esterification of diols to form β-hydroxy esters has been studied, indicating these structures are key intermediates.[9]

III. Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection of this compound

This protocol describes the cleavage of the tert-butyl ester to yield 3-hydroxypropanoic acid.

  • Materials: this compound, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the this compound substrate in dichloromethane (DCM).[2]

    • Add Trifluoroacetic acid (TFA) in a 1:1 volume ratio to the DCM solution.[2]

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

    • Remove the solvent and excess TFA under reduced pressure.[2]

    • Co-evaporate the residue with a solvent like toluene to ensure complete removal of residual TFA. The resulting 3-hydroxypropanoic acid can be used directly or purified further if necessary.[2]

Protocol 2: Base-Catalyzed Saponification of Methyl 3-hydroxypropanoate

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylate salt.

  • Materials: Methyl 3-hydroxypropanoate, Tetrahydrofuran (THF), Water, Lithium hydroxide (LiOH), 1 M Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve methyl 3-hydroxypropanoate in a mixture of THF and water (e.g., 3:1 v/v).

    • Add an excess (e.g., 1.5-2.0 equivalents) of solid LiOH or NaOH.

    • Stir the mixture at room temperature, monitoring the disappearance of the starting material by TLC.

    • Upon completion, carefully acidify the reaction mixture to a pH of ~2 with 1 M HCl during the workup to protonate the carboxylate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the 3-hydroxypropanoic acid.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Synthesis of Methyl 3-hydroxypropanoate

A common laboratory synthesis involves the acid-catalyzed ring-opening of β-propiolactone.[10][11]

  • Materials: Methanol (MeOH), Sulfuric acid (H₂SO₄), β-propiolactone (Oxetan-2-one), Sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Cool a solution of methanol (300 mL) to 0°C in an ice bath.[11]

    • Slowly add concentrated sulfuric acid (5.6 mL) to the stirred methanol.[11]

    • Add β-propiolactone (22 mL) dropwise, maintaining the temperature at 0°C.[11]

    • Stir the reaction mixture for 18 hours, allowing it to warm to room temperature.[11]

    • Cool the mixture to 10°C and slowly add sodium bicarbonate until the solution is neutralized (pH ≈ 7).[12]

    • Filter the mixture to remove precipitated salts and concentrate the filtrate under reduced pressure.[11]

    • Dilute the residue with DCM, filter again to remove any remaining salts, and evaporate the solvent to yield pure methyl 3-hydroxypropanoate (typical yield ~97%).[10][11]

IV. Mandatory Visualizations

Diagram 1: Orthogonal Deprotection Strategy

This diagram illustrates the logic of choosing an ester protecting group based on planned reaction conditions.

G cluster_start Starting Material (3-Hydroxypropanoic Acid) cluster_protection Protection Step cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Step start HO-(CH2)2-COOH p1 Protect as Tert-butyl Ester start->p1 p2 Protect as Methyl Ester start->p2 r1 Base-Stable (e.g., Nucleophilic Addition) p1->r1 r2 Acid-Stable (e.g., Saponification of another ester) p2->r2 d1 Acidic Conditions (e.g., TFA) r1->d1 d2 Basic Conditions (e.g., LiOH) r2->d2 d1->start Final Product d2->start Final Product G A 1. Protonation of Carbonyl R-CO-OtBu + H+ B 2. Formation of Tert-butyl Cation R-COOH + +C(CH3)3 A->B C-O bond cleavage C 3. Deprotonation of Cation (CH3)2C=CH2 + H+ B->C Elimination D Final Products Carboxylic Acid + Isobutylene B->D Overall Result C->D Overall Result G start Start step1 Cool Methanol to 0°C start->step1 step2 Add H2SO4 Catalyst step1->step2 step3 Add β-Propiolactone Dropwise at 0°C step2->step3 step4 Stir for 18 hours step3->step4 step5 Neutralize with NaHCO3 step4->step5 step6 Filter and Concentrate step5->step6 step7 DCM Workup and Evaporation step6->step7 end Final Product: Methyl 3-hydroxypropanoate step7->end

References

Validation of "Tert-butyl 3-hydroxypropanoate" structure by spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is paramount. This guide provides a comprehensive validation of the structure of tert-butyl 3-hydroxypropanoate through a comparative analysis of its spectroscopic data against established values. Detailed experimental protocols and a clear workflow for spectroscopic analysis are also presented.

This compound is a valuable building block in organic synthesis. Its structure, featuring a hydroxyl group, an ester, and a tert-butyl group, can be definitively confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide presents the expected and observed spectroscopic data for this compound, offering a clear benchmark for its identification.

Spectroscopic Data Comparison

The structural integrity of this compound is confirmed by comparing its experimental spectroscopic data with typical values for its constituent functional groups. The data is summarized in the following tables.

Table 1: ¹H NMR Data for this compound

ProtonsChemical Shift (δ) ppm (Experimental)Typical Chemical Shift (δ) ppmMultiplicityIntegration
-C(CH₃)₃1.451.2 - 1.5Singlet9H
-CH₂-C=O2.512.0 - 2.5Triplet2H
-CH₂-OH3.843.3 - 4.0Triplet2H
-OH~2.8 (variable)1.0 - 5.0Broad Singlet1H

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (δ) ppm (Experimental)Typical Chemical Shift (δ) ppm
-C(C H₃)₃28.125 - 30
-C (CH₃)₃80.875 - 85
-C H₂-C=O37.935 - 45
-C H₂-OH59.555 - 65
-C =O172.1170 - 175

Table 3: IR Spectroscopy Data for this compound

Functional GroupWavenumber (cm⁻¹) (Experimental)Typical Wavenumber (cm⁻¹)Intensity
O-H (alcohol)~3400 (broad)3200 - 3600Strong, Broad
C-H (alkane)2978, 29342850 - 3000Strong
C=O (ester)17181735 - 1750Strong
C-O (ester)11571000 - 1300Strong

Table 4: Mass Spectrometry Data for this compound

Fragmentm/z (Experimental)Putative Structure
[M+H]⁺147Protonated Molecular Ion
[M-C₄H₈]⁺91Loss of isobutylene
[C₄H₉]⁺57tert-butyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy (¹H and ¹³C)

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample is introduced via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). The instrument is scanned over a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-200).

Spectroscopic Validation Workflow

The logical flow of validating the structure of an organic compound using spectroscopic methods is outlined below.

Spectroscopic_Validation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Validation Synthesized_Compound Synthesized Tert-butyl 3-hydroxypropanoate H_NMR ¹H NMR Spectroscopy Synthesized_Compound->H_NMR Acquire Spectra C_NMR ¹³C NMR Spectroscopy Synthesized_Compound->C_NMR Acquire Spectra IR IR Spectroscopy Synthesized_Compound->IR Acquire Spectra MS Mass Spectrometry Synthesized_Compound->MS Acquire Spectra Data_Comparison Compare Experimental Data with Typical Values H_NMR->Data_Comparison C_NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Structure_Validation Structure Validated Data_Comparison->Structure_Validation Data Match Structure_Invalid Structure Not Validated Data_Comparison->Structure_Invalid Data Mismatch

Workflow for the spectroscopic validation of a chemical structure.

By following this structured approach and comparing the acquired spectroscopic data with the established values presented in this guide, researchers can confidently validate the structure of this compound, ensuring the integrity of their chemical studies and development processes.

A Comparative Guide to Enantiomeric Excess Determination of Chiral "Tert-butyl 3-hydroxypropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the synthesis and development of chiral molecules such as tert-butyl 3-hydroxypropanoate, a valuable building block in various chemical syntheses. The stereochemical purity of this compound can significantly influence the properties and efficacy of the final products. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, supported by experimental data and detailed methodologies. The most common and effective methods for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. While direct methods on chiral stationary phases are often preferred for their simplicity, indirect methods involving derivatization can offer enhanced separation and sensitivity.

Data Presentation
Analytical MethodPrincipleSample PreparationKey Performance Metrics
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Dissolution in a suitable mobile phase.Resolution (Rs): Typically > 1.5 for baseline separation. Sensitivity: High, suitable for trace analysis. Analysis Time: 10-30 minutes per sample.
Chiral GC Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a capillary column.The sample must be volatile or derivatized to increase volatility.Resolution (Rs): Excellent, often higher than HPLC. Sensitivity: Very high, especially with flame ionization (FID) or mass spectrometry (MS) detectors. Analysis Time: 5-20 minutes per sample.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinguishable signals in the NMR spectrum.Mixing the sample with a chiral solvating or derivatizing agent in an NMR tube.Accuracy: High, directly proportional to the integration of signals. Sensitivity: Lower compared to chromatographic methods. Analysis Time: Rapid data acquisition (minutes), but sample preparation can vary.

Experimental Protocols

Detailed methodologies are crucial for achieving reliable and reproducible results. Below are representative protocols for each of the key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases are often effective for the separation of a broad range of chiral compounds, including β-hydroxy esters.

Protocol for Chiral HPLC Analysis:

  • Column: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H), is recommended.

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol is typically used. The exact ratio may require optimization to achieve baseline separation. A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detector at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm for the ester carbonyl group).

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100.

Experimental Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject sample onto chiral column prep2->hplc1 hplc2 Isocratic elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate enantiomeric excess data1->data2

Caption: Workflow for the determination of enantiomeric excess by Chiral HPLC.

Chiral Gas Chromatography (GC)

For volatile compounds, or those that can be made volatile through derivatization, chiral GC offers excellent resolution and sensitivity. Cyclodextrin-based chiral stationary phases are particularly effective for many classes of chiral compounds.

Protocol for Chiral GC Analysis:

  • Derivatization (Optional but often necessary for hydroxy esters): To improve volatility and peak shape, the hydroxyl group of this compound can be derivatized. A common method is acylation, for example, with trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine.

  • Column: A capillary column coated with a derivatized cyclodextrin, such as a permethylated β-cyclodextrin phase, is a suitable choice.

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Oven Temperature Program: An initial temperature of around 100°C, held for 1-2 minutes, followed by a ramp of 5-10°C/min to a final temperature of 180-200°C. The specific program should be optimized for the best separation.

  • Injector and Detector Temperature: Typically 250°C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Sample Preparation: If derivatized, dissolve the reaction mixture in a suitable solvent (e.g., dichloromethane) and inject directly. If not derivatized, dissolve the neat sample in a volatile solvent.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Data Analysis: Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Experimental Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Derivatization (optional) prep2 Dissolve in appropriate solvent prep1->prep2 gc1 Inject into GC with chiral column prep2->gc1 gc2 Temperature programmed separation gc1->gc2 gc3 FID or MS Detection gc2->gc3 data1 Integrate peak areas gc3->data1 data2 Calculate enantiomeric excess data1->data2

Caption: Workflow for the determination of enantiomeric excess by Chiral GC.

NMR Spectroscopy

NMR spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) is a powerful method for determining enantiomeric excess without the need for chromatographic separation. The interaction between the chiral analyte and the chiral agent forms transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.

Protocol for NMR Analysis using a Chiral Solvating Agent:

  • Chiral Solvating Agent (CSA): A common choice for alcohols is a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), or other chiral molecules capable of forming hydrogen bonds.

  • Solvent: A deuterated solvent that does not interfere with the signals of interest, such as chloroform-d (CDCl₃).

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample (typically 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small, known amount of the chiral solvating agent to the NMR tube.

    • Gently mix the sample and acquire another ¹H NMR spectrum.

    • Continue to add the CSA in small increments and acquire spectra until a clear separation of signals for the two enantiomers is observed. The signals of protons close to the chiral center are most likely to show separation.

  • Data Acquisition: A standard ¹H NMR experiment is sufficient.

  • Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.

Logical Relationship in NMR-based ee Determination

cluster_interaction Interaction in NMR Tube cluster_nmr NMR Spectroscopy cluster_analysis Quantitative Analysis enantiomers Racemic Analyte (R and S enantiomers) complex Transient Diastereomeric Complexes (R-CSA and S-CSA) enantiomers->complex csa Chiral Solvating Agent (CSA) csa->complex nmr_spec Distinct NMR Signals for each Diastereomer complex->nmr_spec integration Integration of Signal Areas nmr_spec->integration ee_calc Calculation of Enantiomeric Excess integration->ee_calc

Caption: Logical flow of enantiomeric excess determination using NMR with a CSA.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved using Chiral HPLC, Chiral GC, and NMR Spectroscopy.

  • Chiral HPLC is a robust and widely accessible method that often provides good separation with minimal sample preparation.

  • Chiral GC offers very high resolution and sensitivity, particularly when derivatization is employed to enhance volatility.

  • NMR Spectroscopy with chiral solvating agents is a rapid and powerful technique for direct ee determination in solution, avoiding the need for chromatographic separation.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of accuracy, the number of samples to be analyzed, and the available instrumentation. For routine quality control, Chiral HPLC is often the method of choice. For high-sensitivity measurements or when dealing with complex matrices, Chiral GC-MS can be superior. NMR spectroscopy provides a valuable alternative, especially for rapid screening and for mechanistic studies in solution. It is recommended to validate the chosen method to ensure its accuracy, precision, and reliability for the intended application.

The Versatility of Tert-butyl 3-hydroxypropanoate: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl 3-hydroxypropanoate, a versatile C3 building block, has garnered significant attention in various fields of chemical synthesis, from the creation of complex natural products to the development of advanced functional polymers. Its unique structure, featuring a protected carboxylic acid and a free hydroxyl group, allows for a wide range of chemical modifications, making it a valuable precursor in multi-step syntheses. This guide provides a comprehensive comparison of the applications of this compound, offering insights into its performance against alternative synthetic strategies and materials, supported by experimental data and detailed protocols.

A Key Intermediate in Natural Product Synthesis: The Case of Wortmannilactone C

This compound serves as a crucial starting material in the total synthesis of complex natural products, such as the cytotoxic macrolide Wortmannilactone C. Its role in establishing a key fragment of the molecule highlights its utility in stereoselective synthesis.

A diastereomer of wortmannilactone C has been synthesized using a convergent strategy where this compound is a key starting material for one of the main fragments.[1][2] The synthesis of a key iododiene fragment (Fragment A) begins with the transformation of this compound. This multi-step process, involving protection of the hydroxyl group, reduction to an aldehyde, and subsequent stereoselective additions, ultimately yields the desired fragment. Although the overall yield for the 19-step synthesis of Fragment A from this compound is 8.7%, the initial three-step transformation to an optically active homoallylic alcohol proceeds with a high yield of 91%.

Comparative Analysis of Starting Materials for Wortmannilactone C Synthesis
Starting MaterialKey TransformationOverall Yield of FragmentReference
This compound Multi-step synthesis to Iododiene Fragment A8.7% (over 19 steps)
Ethyl (R)-3-hydroxybutanoateSynthesis of Fragment BNot explicitly stated for the fragment[1][2]

Experimental Protocol: Synthesis of Homoallylic Alcohol from this compound

  • Protection of the hydroxyl group: To a solution of this compound in CH2Cl2 at 0 °C, add imidazole (2 equivalents) and TBDPSCl (1.2 equivalents). Allow the reaction to warm to room temperature.

  • Reduction to the aldehyde: Cool the solution of the protected ester to -78 °C and add DIBAL-H (1.08 equivalents) in CH2Cl2. Stir for 2 hours.

  • Allyltitanation: In a separate flask, prepare the (S,S)-allyltitanium complex. Add the unstable aldehyde from the previous step to the allyltitanium complex in Et2O at -78 °C and stir for 12 hours to furnish the desired homoallylic alcohol.

Building Blocks for Advanced Antimicrobial Polymers

This compound is a valuable precursor for the synthesis of functional monomers used in the creation of antimicrobial polymers. These polymers, often featuring cationic charges, mimic the action of natural antimicrobial peptides and are a promising alternative to traditional antibiotics in combating drug-resistant bacteria. The hydrophobic and hydrophilic balance of these polymers is a critical factor in their efficacy and biocompatibility.[3]

Comparative Antimicrobial and Hemolytic Activities of Cationic Methacrylate Polymers
Monomer Structure (Side Chain)Polymer TypeTarget OrganismMIC (µg/mL)HC50 (µg/mL)Reference
Dimethylaminoethyl methacrylate (DMAEMA) derivedHomopolymer (AEMPs)S. aureus7.7-12>1000[5]
DMAEMA-co-Butyl methacrylateRandom CopolymerS. aureus~16~100[7]
DMAEMA-co-Butyl methacrylateDiblock CopolymerS. aureus~16>1000[7]
Alanine-based HEMAHomopolymerE. coli--[4]
Leucine-based HEMAHomopolymerE. coli--[4]
Phenylalanine-based HEMAHomopolymerE. coli--[4]
Naphthoic acid-derivedQuaternary AmmoniumP. aeruginosa (MDR)32-64>512[10]
Thiazolium-based HEMACationic PolymerS. aureus (MRSA)78>1250[6]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. HC50 is the concentration of a substance that causes 50% hemolysis of red blood cells.

Experimental Protocol: General Synthesis of Cationic Methacrylate Homopolymers via RAFT Polymerization [5]

  • Monomer Synthesis: Synthesize the desired Boc-protected aminoethyl methacrylate monomer.

  • RAFT Polymerization: In a Schlenk flask, dissolve the monomer and a RAFT agent (e.g., CPETC) in a suitable solvent (e.g., DMSO-d6). Add a radical initiator (e.g., AIBN).

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove oxygen.

  • Polymerization: Heat the reaction mixture at a specific temperature (e.g., 70 °C) for a set time to achieve the desired polymer chain length.

  • Deprotection: Remove the Boc protecting group by treating the polymer with an acid (e.g., trifluoroacetic acid) to yield the primary ammonium ethyl methacrylate homopolymer (AEMP).

  • Purification: Purify the final polymer by dialysis against deionized water and subsequent lyophilization.

Precursor for Photodynamic Therapy Agents: Synthesis of 5-Aminolevulinic Acid (ALA) Derivatives

5-Aminolevulinic acid (ALA) and its derivatives are crucial in photodynamic therapy (PDT), where they act as precursors to the photosensitizer protoporphyrin IX (PpIX).[11][12][13][14][15] While a direct synthesis of ALA derivatives from this compound is not explicitly detailed in the reviewed literature, the chemical structure of this compound makes it a plausible starting material for such syntheses. A common strategy for synthesizing ALA esters involves the use of 5-bromolevulinic acid, which can be reacted with various alcohols.[12] The tert-butyl ester functionality is often employed as a protecting group in organic synthesis and can be introduced through various methods.

Alternative Synthetic Strategies for 5-Aminolevulinic Acid Derivatives
PrecursorKey ReactionProductReference
5-BromolevulinateAmination with nucleophilic nitrogen speciesALA esters[12]
N-substituted amino acidsStepwise carbon chain buildupALA[15]
GlutamateThree-enzyme pathway (biosynthesis)ALA[15]

While a specific protocol for the synthesis of ALA derivatives from this compound is not available, a general understanding of esterification and amination reactions suggests its potential as a starting material. Further research is warranted to explore this synthetic route.

Potential in the Synthesis of Pyrrolidinylcarboxamide Derivatives

The synthesis of pyrrolidine-containing compounds is of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[16][17][18][19] Although the direct use of this compound in the synthesis of pyrrolidinylcarboxamide derivatives was not found in the reviewed literature, its functional groups offer potential for its incorporation into synthetic routes for such compounds. For instance, the hydroxyl group could be converted into a leaving group for subsequent nucleophilic substitution by an amine, a key step in the formation of the pyrrolidine ring. The tert-butyl ester would serve as a protected carboxylic acid that could be later deprotected and converted to a carboxamide.

References

A Comparative Guide to the Synthesis of Tert-butyl 3-hydroxypropanoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. Tert-butyl 3-hydroxypropanoate is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. This guide provides a comparative analysis of different methodologies for its synthesis, focusing on quantitative data, detailed experimental protocols, and a cost-benefit analysis to aid in the selection of the most appropriate method for specific research and development needs.

Comparison of Synthesis Methods

Three primary methods for the synthesis of this compound are discussed: Direct Esterification (both acid-catalyzed and N,N'-Dicyclohexylcarbodiimide (DCC) mediated), and Transesterification. A summary of the key quantitative parameters for each method is presented below.

MethodKey ReagentsTypical Yield (%)Reaction Time (hours)Purity (%)Estimated Reagent Cost per Mole of Product ($)
Direct Esterification (Acid-Catalyzed) 3-Hydroxypropionic acid, tert-Butanol, Acid Catalyst (e.g., H₂SO₄)60-7012-24>9515 - 25
Direct Esterification (DCC/DMAP) 3-Hydroxypropionic acid, tert-Butanol, DCC, 4-DMAP85-954-12>98150 - 200
Transesterification Methyl 3-hydroxypropanoate, Potassium tert-butoxide, tert-Butanol70-802-6>9730 - 50

Note: Estimated reagent costs are based on currently available market prices for laboratory-grade chemicals and may vary based on supplier and scale.

Detailed Experimental Protocols

Method 1: Direct Esterification (Acid-Catalyzed)

This method involves the direct reaction of 3-hydroxypropionic acid with tert-butanol in the presence of a strong acid catalyst.

Experimental Protocol:

  • To a solution of 3-hydroxypropionic acid (1.0 equivalent) in a suitable solvent such as dichloromethane, add tert-butanol (1.5 equivalents).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and then reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield this compound.

Method 2: Direct Esterification (DCC/DMAP Mediated)

This method utilizes a coupling agent (DCC) and a catalyst (4-DMAP) to facilitate the esterification under milder conditions than the acid-catalyzed approach.

Experimental Protocol:

  • Dissolve 3-hydroxypropionic acid (1.0 equivalent) and 4-dimethylaminopyridine (4-DMAP, 0.1 equivalents) in anhydrous dichloromethane.

  • Add tert-butanol (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in dichloromethane dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with cold dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain this compound.

Method 3: Transesterification

This method involves the exchange of the alkoxy group of an ester with another alcohol, in this case, converting a simple alkyl ester of 3-hydroxypropionic acid to the tert-butyl ester.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 3-hydroxypropanoate (1.0 equivalent) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (1.1 equivalents) portion-wise at room temperature.

  • Stir the mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Remove the tert-butanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Visualization of Synthesis Pathways

Synthesis_Pathways cluster_0 Direct Esterification (Acid-Catalyzed) cluster_1 Direct Esterification (DCC/DMAP) cluster_2 Transesterification 3-HPA_A 3-Hydroxypropionic Acid Product_A This compound 3-HPA_A->Product_A Reflux, 12-24h tBuOH_A tert-Butanol tBuOH_A->Product_A H2SO4 H₂SO₄ (cat.) H2SO4->Product_A 3-HPA_B 3-Hydroxypropionic Acid Product_B This compound 3-HPA_B->Product_B RT, 4-12h tBuOH_B tert-Butanol tBuOH_B->Product_B DCC DCC DCC->Product_B DMAP 4-DMAP (cat.) DMAP->Product_B Me-3-HP Methyl 3-hydroxypropanoate Product_C This compound Me-3-HP->Product_C RT, 2-6h tBuOH_C tert-Butanol tBuOH_C->Product_C KOtBu KOtBu KOtBu->Product_C

Caption: Overview of the three main synthesis pathways for this compound.

Experimental Workflow

Experimental_Workflow Start Select Synthesis Method Reagents Prepare Starting Materials & Reagents Start->Reagents Reaction Perform Chemical Reaction Reagents->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up & Quenching Monitoring->Workup Complete Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Characterization (NMR, GC-MS, etc.) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Cost-Benefit Analysis

  • Direct Esterification (Acid-Catalyzed): This method is the most economical in terms of reagent costs. The starting materials, 3-hydroxypropionic acid and tert-butanol, are relatively inexpensive, and the catalyst is used in small quantities. However, this method often suffers from lower yields and requires longer reaction times at elevated temperatures, which can increase energy costs on a larger scale. The harsh acidic conditions may not be suitable for sensitive substrates.

  • Direct Esterification (DCC/DMAP): This approach offers significantly higher yields and shorter reaction times under milder conditions. The purity of the product is also typically very high. The main drawback is the high cost of the reagents, particularly DCC and 4-DMAP. The formation of the dicyclohexylurea (DCU) byproduct also requires an additional filtration step for its removal. This method is well-suited for small-scale synthesis where high purity and yield are critical and cost is a secondary consideration.

  • Transesterification: This method provides a good balance between yield, reaction time, and cost. While the starting material, methyl 3-hydroxypropanoate, is slightly more expensive than 3-hydroxypropionic acid, the overall reagent cost is significantly lower than the DCC/DMAP method. The reaction proceeds under relatively mild conditions and has a shorter duration than the acid-catalyzed esterification. This makes it a potentially attractive option for both laboratory and larger-scale production.

Conclusion

The choice of synthesis method for this compound depends heavily on the specific requirements of the project. For large-scale, cost-sensitive production, the acid-catalyzed direct esterification might be the most viable option, provided that the lower yield and longer reaction times are acceptable. For high-purity, small-scale synthesis in a research or early drug development setting, the DCC/DMAP mediated esterification is a reliable method despite its higher cost. The transesterification method presents a compelling compromise, offering good yields and reaction times at a moderate cost, making it a versatile choice for a range of applications. Researchers and process chemists should carefully consider these factors to select the most optimal route for their needs.

Safety Operating Guide

Proper Disposal of Tert-butyl 3-hydroxypropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for the handling and disposal of tert-butyl 3-hydroxypropanoate, this document outlines the necessary procedures to ensure the safety of laboratory personnel and environmental protection.

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This guide provides a detailed protocol for the safe disposal of this compound, a combustible liquid and irritant. Adherence to these procedures is essential to mitigate risks and comply with regulatory standards.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular FormulaC₇H₁₄O₃[1]
Molecular Weight146.18 g/mol [1][2]
FormLiquid[2]
Density0.990 g/mL at 20 °C[2][3]
Refractive Indexn20/D 1.424[2]
Assay≥98.0% (GC)[2]
Storage Class10 - Combustible liquids[2]
Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • H227: Combustible liquid[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

  • H411: Toxic to aquatic life with long lasting effects[4]

It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including eyeshields and gloves.[2]

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe disposal of this compound. This procedure is designed to be followed within a laboratory setting by trained personnel.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling, ensure you are wearing appropriate PPE: safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Designate a specific, properly labeled waste container for this compound and any contaminated materials. The container should be made of a compatible material, such as glass or polyethylene, and have a secure, tight-fitting lid.[5]

  • The label must clearly indicate "Hazardous Waste," the chemical name "this compound," and its associated hazards (e.g., "Combustible," "Irritant").[5]

2. Waste Collection:

  • Carefully transfer unwanted or expired this compound into the designated hazardous waste container.

  • For materials contaminated with the chemical, such as pipette tips, weighing paper, or gloves, place them in the same designated container.

3. Small Spill Management:

  • In the event of a small spill, absorb the liquid with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[5]

  • Do not use combustible materials such as paper towels for absorption.[5]

  • Collect the contaminated absorbent material into the designated hazardous waste container.[5]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by washing with soap and water.[5]

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area or a central hazardous waste storage facility.[5]

5. Final Disposal:

  • The final disposal of the hazardous waste must be conducted through a licensed waste management company authorized by local government.[4]

  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[4]

  • Always consult with your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste container, ensuring all required documentation is completed.[5]

  • Observe all federal, state, and local regulations when disposing of this substance.[4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Tert-butyl 3-hydroxypropanoate Waste ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_collection Step 2: Collect Waste in Designated Labeled Container ppe->waste_collection spill_check Spill Occurred? waste_collection->spill_check spill_management Step 3: Manage Spill with Inert Absorbent spill_check->spill_management Yes storage Step 4: Store Waste in Designated Area spill_check->storage No spill_management->storage disposal Step 5: Arrange for Professional Disposal via Licensed Contractor storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for Tert-butyl 3-hydroxypropanoate, a key intermediate in various organic syntheses. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes are required to protect against splashes.
Hand Protection Chemical-resistant glovesButyl or nitrile rubber gloves are recommended for handling esters[3][4][5]. Gloves should be inspected for integrity before each use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact. For larger quantities or splash risks, a chemical-resistant apron is also recommended.
Respiratory Protection Not generally required under normal use with adequate ventilation.Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. If aerosols are generated, a NIOSH-approved respirator may be necessary.

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps from preparation to disposal.

Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Proceed to handling Perform Reaction Perform Reaction Weigh/Measure->Perform Reaction Store Chemical Store Chemical Perform Reaction->Store Chemical Decontaminate Decontaminate Store Chemical->Decontaminate Proceed to cleanup Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood[6].

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mists[6].

  • Hygiene: Wash hands thoroughly with soap and water after handling[7][8].

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[8][9]. It is classified as a combustible liquid, so it should be stored away from heat and open flames[1].

First Aid Measures:

In the event of exposure, immediate first aid is crucial.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[8][9][10][11][12][13].
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, seek medical advice[6][8][9][10].
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if you feel unwell[7][8][9][10].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[7][8].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.

Waste Characterization and Segregation:

  • Unused this compound should be treated as chemical waste.

  • Contaminated materials, such as absorbent pads, gloves, and empty containers, should also be disposed of as hazardous waste.

Figure 2. Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Characterize Waste Characterize Waste Segregate Waste Segregate Waste Characterize Waste->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store in designated area Store in designated area Label Container->Store in designated area Store for disposal Maintain Inventory Maintain Inventory Store in designated area->Maintain Inventory Arrange Pickup Arrange Pickup Maintain Inventory->Arrange Pickup Schedule disposal Complete Paperwork Complete Paperwork Arrange Pickup->Complete Paperwork

Caption: Disposal workflow for this compound waste.

Disposal Procedure:

  • Containment: For small spills, absorb the liquid with an inert, non-combustible material like vermiculite or sand[6].

  • Collection: Collect the absorbed material and any other contaminated solids in a designated, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. All disposal activities must be in accordance with local, state, and federal regulations[8]. Do not dispose of this chemical into the environment or drains[7].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.